INY-03-041 trihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H59Cl4N7O5 |
|---|---|
分子量 |
907.8 g/mol |
IUPAC 名称 |
3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;trihydrochloride |
InChI |
InChI=1S/C44H56ClN7O5.3ClH/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55;;;/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55);3*1H/t29-,34-,36?,37-;;;/m1.../s1 |
InChI 键 |
CIUCPYHEIZXRGR-LMSABIMISA-N |
手性 SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl |
规范 SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
INY-03-041 Trihydrochloride: An In-Depth Technical Guide to a Potent Pan-AKT Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
INY-03-041 trihydrochloride is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). As a heterobifunctional molecule, it consists of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to the E3 ubiquitin ligase ligand Lenalidomide. This conjugation hijacks the cellular ubiquitin-proteasome system to induce the degradation of AKT proteins, offering a promising therapeutic strategy for cancers with aberrant AKT signaling. This technical guide provides a comprehensive overview of INY-03-041, including its mechanism of action, key experimental data, and detailed protocols for its investigation.
Introduction
The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1] Hyperactivation of AKT is a common feature of many tumors, making it a prime target for cancer therapy. While small molecule inhibitors of AKT have been developed, they often face challenges such as incomplete target inhibition and the development of resistance.
INY-03-041 represents a novel therapeutic modality that overcomes some of the limitations of traditional inhibitors. By inducing the degradation of AKT rather than simply inhibiting its kinase activity, INY-03-041 can lead to a more profound and sustained suppression of downstream signaling pathways.[2] This guide details the biochemical and cellular activities of INY-03-041 and provides methodologies for its scientific evaluation.
Mechanism of Action
INY-03-041 functions as a molecular bridge, simultaneously binding to both an AKT protein and the Cereblon (CRBN) E3 ubiquitin ligase complex. This ternary complex formation facilitates the polyubiquitination of AKT, marking it for degradation by the 26S proteasome.
The key components of INY-03-041 are:
-
AKT Warhead (Ipatasertib/GDC-0068): An ATP-competitive inhibitor that binds to the kinase domain of all three AKT isoforms.[1]
-
E3 Ligase Ligand (Lenalidomide): A well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A chemical linker that connects the AKT warhead and the E3 ligase ligand, optimized for the formation of a stable and productive ternary complex.
The degradation of AKT by INY-03-041 leads to the inhibition of downstream signaling pathways, including the phosphorylation of key substrates like PRAS40.
References
An In-depth Technical Guide to the Mechanism of Action of INY-03-041 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. This bifunctional molecule consists of an ATP-competitive AKT inhibitor, Ipatasertib (GDC-0068), linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), Lenalidomide.[1][2][3][4] By hijacking the ubiquitin-proteasome system, INY-03-041 induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to sustained inhibition of downstream signaling pathways.[2] This targeted protein degradation offers a distinct and potentially more durable pharmacological effect compared to conventional AKT inhibition, demonstrating enhanced anti-proliferative effects in various cancer cell lines.[2][5] This technical guide provides a comprehensive overview of the mechanism of action of INY-03-041, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.
Core Mechanism of Action: Targeted Protein Degradation
INY-03-041 operates as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity to trigger the ubiquitination and subsequent degradation of the target protein.
The mechanism unfolds in a series of steps:
-
Ternary Complex Formation: INY-03-041, with its two distinct ligands, simultaneously binds to both the target protein (AKT) and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This forms a ternary complex of AKT-INY-03-041-CRBN.[2][4]
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AKT protein. This process is catalyzed by the E3 ligase complex.
-
Proteasomal Degradation: The poly-ubiquitinated AKT protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[2]
-
Catalytic Cycle: After the degradation of AKT, INY-03-041 is released and can bind to another AKT molecule, initiating a new cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to induce the degradation of a larger pool of target protein.
A notable characteristic of INY-03-041 is the "hook effect," where at very high concentrations, the formation of the productive ternary complex is hindered due to the independent binding of the degrader to either AKT or CRBN, leading to a decrease in degradation efficiency.[2][6]
Quantitative Data
In Vitro Inhibitory Activity
INY-03-041 retains potent inhibitory activity against all three AKT isoforms, comparable to its parent inhibitor, Ipatasertib (GDC-0068).
| Target | INY-03-041 IC50 (nM) |
| AKT1 | 2.0[1][3] |
| AKT2 | 6.8[1][3] |
| AKT3 | 3.5[1][3] |
| S6K1 | 37.3[1] |
| PKG1 | 33.2[1] |
Anti-proliferative Activity
INY-03-041 demonstrates enhanced anti-proliferative effects compared to the AKT inhibitor GDC-0068 in cancer cell lines sensitive to PI3K pathway inhibition. The anti-proliferative effect is degradation-dependent.[2][5]
| Cell Line | INY-03-041 GR50 (nM) | GDC-0068 GR50 (nM) |
| ZR-75-1 | 16[2][5] | 229[2][5] |
Downstream Signaling and Sustained Effects
Degradation of AKT by INY-03-041 leads to a potent and durable suppression of downstream signaling pathways that are critical for cell growth and survival.
Inhibition of Downstream Effectors
Treatment with INY-03-041 results in a significant reduction in the phosphorylation of key AKT substrates, including:
-
PRAS40 (Proline-Rich AKT Substrate 40 kDa) at Threonine 246[2]
-
GSK3β (Glycogen Synthase Kinase 3 Beta) at Serine 9[2]
-
S6 Ribosomal Protein at Serine 240/244[2]
This inhibition of downstream signaling is more potent and sustained compared to treatment with the parent AKT inhibitor, GDC-0068.[2]
Sustained Pharmacological Effect
A key advantage of INY-03-041 is its prolonged duration of action. Compound washout experiments have demonstrated that even after the removal of INY-03-041, the degradation of AKT is sustained for up to 96 hours.[2] This leads to a durable suppression of downstream signaling, as evidenced by the continued low levels of phosphorylated PRAS40.[2] This contrasts with reversible inhibitors like GDC-0068, where signaling rebounds shortly after compound removal.[2]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of INY-03-041.
Immunoblotting for AKT Degradation and Downstream Signaling
This protocol is used to assess the levels of total and phosphorylated proteins in cell lysates following treatment with INY-03-041.
Materials:
-
Cell Lines: MDA-MB-468, T47D, ZR-75-1
-
Compounds: INY-03-041, GDC-0068 (Ipatasertib), Lenalidomide, INY-03-112 (negative control)
-
Antibodies:
-
Primary: pan-AKT, AKT1, AKT2, AKT3, phospho-PRAS40 (T246), phospho-GSK3β (S9), phospho-S6 (S240/244), CRBN, IKZF1, IKZF3, Vinculin (loading control)
-
Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of INY-03-041, GDC-0068, or controls for the desired duration (e.g., 4, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This method is employed to assess the selectivity of INY-03-041 across the entire proteome.
Materials:
-
Cell Line: MOLT4
-
Reagents: Lysis buffer, DTT, iodoacetamide, trypsin, Tandem Mass Tag (TMT) labeling reagents, high-pH reversed-phase fractionation reagents, LC-MS grade solvents.
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap).
Procedure:
-
Sample Preparation: Treat MOLT4 cells with INY-03-041 or vehicle control. Lyse cells, reduce, alkylate, and digest proteins with trypsin.
-
TMT Labeling: Label peptides from each condition with distinct TMT isobaric tags.
-
Fractionation: Combine labeled peptides and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between INY-03-041-treated and control samples to identify off-target effects.
Anti-Proliferation Assay (GR50)
This assay measures the effect of INY-03-041 on cell proliferation.
Materials:
-
Cell Lines: ZR-75-1, T47D, LNCaP, MCF-7, MDA-MB-468, HCC1937
-
Instrumentation: IncuCyte S3 Live-Cell Analysis System
-
Reagents: Cell culture medium, INY-03-041, GDC-0068.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Add a range of concentrations of INY-03-041 or GDC-0068 to the wells.
-
Live-Cell Imaging: Place the plate in the IncuCyte S3 system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for several days.
-
Data Analysis: Use the IncuCyte software to determine cell confluence over time. Calculate the growth rate for each condition and determine the GR50 value, which is the concentration of the compound that causes a 50% reduction in the growth rate.
Compound Washout Experiment
This experiment assesses the duration of the pharmacological effect of INY-03-041 after its removal.
Procedure:
-
Treatment: Treat cells with INY-03-041 (e.g., 250 nM) or a control compound for a specified period (e.g., 12 hours).
-
Washout: Remove the compound-containing medium, wash the cells multiple times with fresh, pre-warmed medium to remove any residual compound.
-
Recovery: Add fresh medium to the cells and return them to the incubator.
-
Sample Collection: At various time points post-washout (e.g., 0, 24, 48, 72, 96 hours), lyse the cells and prepare samples for immunoblotting to assess the recovery of AKT and phospho-PRAS40 levels.
Conclusion
This compound represents a promising therapeutic strategy that leverages targeted protein degradation to achieve a potent and sustained inhibition of the AKT signaling pathway. Its distinct mechanism of action, leading to the elimination of the AKT protein rather than just its temporary inhibition, offers potential advantages in overcoming resistance and achieving more durable clinical responses. The in-depth understanding of its molecular mechanism, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for further preclinical and clinical development of this and other PROTAC-based therapies.
References
- 1. Phospho-S6 Ribosomal Protein (Ser240/244) (D68F8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. IncuCyte S3 Live-Cell Analysis System | BCM [bcm.edu]
- 3. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-PRAS40 (Thr246) (C77D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Incucyte S3 Live Cell Analysis Instrument | Sartorius [sartorius.com]
- 6. CRBN Polyclonal Antibody (PA5-98707) [thermofisher.com]
INY-03-041 Trihydrochloride: A Technical Guide to a Potent Pan-AKT PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
INY-03-041 trihydrochloride is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the serine/threonine kinase AKT. As a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, AKT represents a prime therapeutic target. This technical guide provides an in-depth overview of INY-03-041, a heterobifunctional degrader that links the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN). This document details its mechanism of action, quantitative biochemical and cellular data, and available experimental methodologies to facilitate further research and development.
Introduction
The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many human cancers, making AKT a compelling target for anti-cancer drug development. While traditional small molecule inhibitors of AKT have been developed, they often face challenges such as the need for sustained target engagement to achieve a durable response.
PROTACs offer an alternative therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity. INY-03-041 is a PROTAC that has demonstrated potent and selective degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3][4][5] This guide will explore the technical details of INY-03-041, providing a comprehensive resource for researchers in the field.
Mechanism of Action
INY-03-041 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (pan-AKT), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker connecting these two moieties.[1][3][4]
The proposed mechanism of action is as follows:
-
Ternary Complex Formation: INY-03-041 simultaneously binds to both an AKT kinase and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to polyubiquitinate the AKT protein.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the AKT protein.
-
Catalytic Cycle: After degradation of the target protein, INY-03-041 is released and can engage another AKT protein and E3 ligase, enabling a catalytic mode of action.
This process is dependent on the components of the UPS, including CRBN, neddylation (a process required for cullin-RING ligase activation), and the proteasome itself.[6]
Caption: Mechanism of action for INY-03-041 as an AKT-targeting PROTAC.
Quantitative Data
Biochemical Inhibitory Activity
INY-03-041 retains potent inhibitory activity against the AKT isoforms, comparable to its parent inhibitor, GDC-0068.[4][6] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
| S6K1 | 37.3 |
| PKG1 | 33.2 |
Data sourced from MedchemExpress and bioRxiv.[1][2][4][6]
Cellular Degradation and Anti-proliferative Activity
INY-03-041 induces potent degradation of all three AKT isoforms in a dose- and time-dependent manner in cellular assays.[1][2][6] Notably, maximal degradation is observed between 100 and 250 nM, with a diminution of degradation at concentrations of 500 nM and greater, a phenomenon known as the "hook effect".[1][2] This effect is characteristic of PROTACs and is attributed to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which are non-productive for ternary complex formation.
The anti-proliferative effects of INY-03-041 have been evaluated in a panel of cancer cell lines and compared to the parent inhibitor GDC-0068.
| Cell Line | GR50 (nM) for INY-03-041 | GR50 (nM) for GDC-0068 | Fold Increase in Potency |
| ZR-75-1 | 16 | 229 | 14.3 |
| T47D | - | - | - |
| LNCaP | - | - | - |
| MCF-7 | - | - | - |
| MDA-MB-468 | - | - | - |
| HCC1937 | - | - | - |
GR50 values represent the concentration for 50% growth rate inhibition. Data for T47D, LNCaP, MCF-7, MDA-MB-468, and HCC1937 were mentioned as being tested but specific GR50 values were not provided in the search results.[4][6]
A key feature of INY-03-041 is its ability to induce sustained degradation of AKT and durable inhibition of downstream signaling. Following a 12-hour treatment and subsequent washout, AKT levels remained suppressed for up to 96 hours.[4][6] This prolonged pharmacodynamic effect contrasts with the transient signaling inhibition observed with reversible inhibitors like GDC-0068.[4][6]
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary or described within supplementary materials of publications. However, based on the available information, the following outlines the key experimental approaches used to characterize INY-03-041.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-468, HCC1937, ZR-75-1, T47D, LNCaP, and MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][4][6]
-
Compound Treatment: Cells are treated with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or control compounds (e.g., DMSO, GDC-0068) for specified durations (e.g., 0-24 hours).[1][2][6]
Immunoblotting for Protein Degradation
This is a fundamental assay to assess the degradation of target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
INY-03-041 Trihydrochloride: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
INY-03-041 is a potent and highly selective pan-AKT degrader developed as a chemical probe for studying the therapeutic potential of targeted protein degradation of the AKT kinase family. As a heterobifunctional molecule, or PROTAC (Proteolysis Targeting Chimera), INY-03-041 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This technical guide provides a comprehensive overview of the chemical structure, a generalized synthesis protocol, and the mechanism of action of INY-03-041, supported by quantitative data and detailed experimental insights.
Chemical Structure and Properties
INY-03-041 is a complex molecule comprising three key components: a ligand that binds to the target protein (an ATP-competitive AKT inhibitor, Ipatasertib), a ligand that recruits an E3 ubiquitin ligase (Lenalidomide, which binds to Cereblon), and a linker that connects these two moieties. The trihydrochloride salt form enhances the solubility of the compound for research purposes.
Chemical Formula: C₄₄H₅₆ClN₇O₅·3HCl
Molecular Weight: 907.38 g/mol (as trihydrochloride)
IUPAC Name: 3-(4-(10-(((S)-2-(4-chlorophenyl)-3-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)amino)decyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione trihydrochloride
CAS Number: 2503017-97-6 (for the free base)
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of INY-03-041 trihydrochloride is not publicly available, the general synthetic strategy involves the conjugation of the AKT inhibitor Ipatasertib (or a derivative) to the E3 ligase ligand Lenalidomide (or a derivative) via a linker.[1][] Based on synthetic schemes for similar PROTAC molecules, the synthesis likely proceeds through a series of standard organic chemistry reactions, including but not limited to:
-
Linker Synthesis: Preparation of a bifunctional linker with appropriate reactive groups at each end.
-
Amide Coupling: Formation of amide bonds to connect the linker to the Ipatasertib and Lenalidomide moieties. This is a common strategy in the synthesis of PROTACs.[3][4]
-
Purification: Purification of the final compound using techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Salt Formation: Conversion of the free base to the trihydrochloride salt to improve solubility and handling.
A generalized synthetic workflow is depicted below.
Mechanism of Action
INY-03-041 acts as a PROTAC, inducing the degradation of AKT kinases through the ubiquitin-proteasome system.[1] The mechanism involves the formation of a ternary complex between the target protein (AKT), INY-03-041, and the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of AKT, marking it for degradation by the proteasome.
This degradation of AKT leads to a sustained inhibition of downstream signaling pathways, which are critical for cell survival and proliferation.[5][6]
Quantitative Data
In Vitro Inhibitory Activity
INY-03-041 demonstrates potent inhibitory activity against all three AKT isoforms.[1]
| Target | IC₅₀ (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
| S6K1 | 37.3 |
| PKG1 | 33.2 |
Data sourced from MedchemExpress.[1]
Anti-proliferative Activity (GR₅₀)
The anti-proliferative effects of INY-03-041 have been evaluated in various cancer cell lines and compared to the parent AKT inhibitor, GDC-0068.[5][6]
| Cell Line | INY-03-041 GR₅₀ (nM) | GDC-0068 GR₅₀ (nM) |
| ZR-75-1 | 16 | 229 |
| T47D | Not Reported | Not Reported |
| LNCaP | Not Reported | Not Reported |
| MCF-7 | Not Reported | Not Reported |
| MDA-MB-468 | Not Reported | Not Reported |
| HCC1937 | Not Reported | Not Reported |
GR₅₀ values represent the concentration required to achieve a 50% reduction in the growth rate. Data sourced from a study by You et al.[5][6] In ZR-75-1 cells, INY-03-041 showed a 14-fold increased potency compared to GDC-0068.[5][6]
Experimental Protocols
While a specific protocol for the synthesis of INY-03-041 is not publicly detailed, a general protocol for a key experiment, Western Blotting to assess AKT degradation, is provided below based on common laboratory practices.
Western Blotting for AKT Degradation
Objective: To determine the extent of AKT protein degradation in cells treated with INY-03-041.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
INY-03-041
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-Vinculin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or DMSO for a specified time (e.g., 12 or 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify the levels of AKT proteins relative to the loading control.
-
Downstream Signaling and Sustained Effects
A key feature of INY-03-041 is its ability to induce sustained degradation of AKT and prolonged inhibition of downstream signaling, even after the compound is removed.[5][6] This is in contrast to traditional inhibitors where the effect is often reversible upon washout.
Conclusion
INY-03-041 is a valuable research tool for investigating the biological consequences of AKT degradation. Its potent and sustained activity provides a distinct pharmacological profile compared to traditional AKT inhibitors. This technical guide summarizes the key structural, synthetic, and mechanistic aspects of INY-03-041, offering a foundational resource for researchers in oncology and drug discovery. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of targeted AKT degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to INY-03-041 Trihydrochloride: A Pan-AKT Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of INY-03-041 trihydrochloride, a potent and selective pan-AKT degrader. INY-03-041 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's function and application in research and drug development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Hyperactivation of this pathway is one of the most frequent alterations observed in human cancers, making the serine/threonine kinase AKT a prime therapeutic target.[2][4] While traditional small molecule inhibitors of AKT have been developed, they often face challenges such as incomplete target inhibition, off-target effects, and the development of resistance.
Targeted protein degradation using PROTACs offers an alternative and potentially more efficacious therapeutic strategy.[5] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
INY-03-041 is a PROTAC composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to lenalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7][8] By inducing the degradation of AKT, INY-03-041 offers a novel approach to inhibit the PI3K/AKT pathway, demonstrating potent anti-proliferative effects and sustained downstream signaling inhibition.[8][9]
Mechanism of Action
INY-03-041 functions by forming a ternary complex between the target protein (AKT) and the CRBN E3 ligase. This proximity induces the polyubiquitination of AKT, marking it for recognition and degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of INY-03-041 to induce the degradation of multiple AKT protein molecules.[6]
Quantitative Data
The following tables summarize the key in vitro efficacy and cellular activity data for INY-03-041.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | INY-03-041 IC₅₀ (nM) | GDC-0068 IC₅₀ (nM) |
| AKT1 | 2.0[7][8][9] | 5[9] |
| AKT2 | 6.8[7][8][9] | 18[9] |
| AKT3 | 3.5[7][8][9] | 8[9] |
| S6K1 | 37.3[7][8] | - |
| PKG1 | 33.2[7][8] | - |
Table 2: Cellular Anti-proliferative Activity (GR₅₀ values)
| Cell Line | INY-03-041 GR₅₀ (nM) | GDC-0068 GR₅₀ (nM) | INY-03-112 (Negative Control) GR₅₀ (nM) |
| ZR-75-1 | 16[8][9][10] | 229[8][9][10] | 413[8][9] |
| T47D | - | - | - |
| LNCaP | - | - | - |
| MCF-7 | - | - | - |
| MDA-MB-468 | Enhanced vs. GDC-0068[8][9] | - | Similar to INY-03-041[8][9] |
| HCC1937 | Enhanced vs. GDC-0068[8][9] | - | Similar to INY-03-041[8][9] |
Note: Specific GR₅₀ values for all cell lines were not consistently available across all sources. INY-03-112 is a non-CRBN binding control.
Table 3: Cellular Degradation Activity
| Cell Line | Treatment Conditions | Observation |
| MDA-MB-468 | 10-1000 nM, 0-24 hours | Potent, dose-dependent degradation of all three AKT isoforms.[7][8] |
| MDA-MB-468 | 12 hours | Maximal degradation observed between 100-250 nM.[7][8] |
| MDA-MB-468 | ≥ 500 nM | Diminished AKT degradation (Hook Effect).[5][7] |
| MDA-MB-468 | 250 nM | Partial degradation within 4 hours, progressive loss up to 24 hours.[7] |
| T47D & MDA-MB-468 | 250 nM, 12-hour treatment followed by washout | Sustained AKT degradation and inhibition of downstream signaling for up to 96 hours.[7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize INY-03-041.
Representative Synthesis of this compound
The synthesis of INY-03-041 involves the coupling of an Ipatasertib (GDC-0068) derivative with a lenalidomide-linker moiety. A detailed synthetic scheme is provided in the original publication by You et al. (2019).[8] Below is a representative protocol based on this scheme. The trihydrochloride salt can be prepared by treating the final compound with hydrochloric acid.
Materials:
-
Ipatasertib (GDC-0068) intermediate with a reactive amine
-
Lenalidomide-linker conjugate with a reactive aldehyde
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or dioxane)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Dissolve the lenalidomide-linker conjugate (1.0 equivalent) in DCE.
-
Add the Ipatasertib intermediate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield INY-03-041 as a free base.
-
To prepare the trihydrochloride salt, dissolve the purified INY-03-041 in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane).
-
Add a solution of hydrochloric acid (3.0 equivalents) in diethyl ether or dioxane dropwise with stirring.
-
The trihydrochloride salt will precipitate out of solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Western Blotting for AKT Degradation
This protocol is designed to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with INY-03-041.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
INY-03-041, GDC-0068, INY-03-112 (as controls)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-p-PRAS40, anti-vinculin or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of INY-03-041 (e.g., 10, 50, 100, 250, 500, 1000 nM) or a fixed concentration (e.g., 250 nM) for various time points (e.g., 0, 4, 8, 12, 24 hours). Include vehicle (DMSO), GDC-0068, and INY-03-112 as controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability Assay
This assay measures the anti-proliferative effects of INY-03-041. The Growth Rate (GR) inhibition metric is recommended to account for differences in cell division rates.
Materials:
-
Cancer cell lines (e.g., ZR-75-1, MDA-MB-468)
-
96-well plates
-
Cell culture medium
-
INY-03-041, GDC-0068, INY-03-112, lenalidomide
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the compounds for 72 hours.
-
At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate GR values for each concentration and determine the GR₅₀.
Visualizations
PI3K/AKT Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by INY-03-041.
Experimental Workflow for INY-03-041 Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a PROTAC degrader like INY-03-041.
Conclusion
This compound is a valuable research tool for studying the biological consequences of AKT degradation. Its ability to induce potent, selective, and sustained degradation of all three AKT isoforms provides a powerful alternative to traditional kinase inhibitors. The data and protocols presented in this guide are intended to facilitate the effective use and further investigation of this compound in cancer research and drug discovery. The distinct pharmacological profile of INY-03-041, particularly its durable effects, highlights the potential advantages of targeted protein degradation as a therapeutic modality.[8]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
A Deep Dive into INY-03-041 Trihydrochloride: A PROTAC-Based Degrader of AKT1/2/3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of INY-03-041 trihydrochloride, a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). Aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent driver in various human cancers, making AKT a prime therapeutic target. INY-03-041 represents a novel therapeutic strategy by inducing the degradation of AKT isoforms, offering potential advantages over traditional small-molecule inhibitors.
Mechanism of Action: A Bifunctional Approach
INY-03-041 is a heterobifunctional molecule that simultaneously binds to all three AKT isoforms (AKT1, AKT2, and AKT3) and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of AKT, marking it for degradation by the proteasome. This event-driven pharmacology leads to a sustained loss of AKT protein and prolonged inhibition of downstream signaling pathways that are critical for cell growth, proliferation, and survival.[3][4]
The design of INY-03-041 incorporates the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) as the AKT-binding moiety, conjugated to Lenalidomide, a known ligand for Cereblon.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | INY-03-041 (nM) | GDC-0068 (Ipatasertib) (nM) |
| AKT1 | 2.0[1][2][3][4] | 5[3][4] |
| AKT2 | 6.8[1][2][3][4] | 18[3][4] |
| AKT3 | 3.5[1][2][3][4] | 8[3][4] |
| S6K1 | 37.3[1][2][4] | Not Reported |
| PKG1 | 33.2[1][2][4] | Not Reported |
Table 2: Cellular Degradation Activity
| Cell Line | Treatment Conditions | Observed Effect |
| MDA-MB-468 | 10-1000 nM, 12 hours | Potent, dose-dependent degradation of all three AKT isoforms. Maximal degradation between 100-250 nM.[1][2] |
| MDA-MB-468 | 250 nM, 0-24 hours | Partial degradation of all AKT isoforms within 4 hours, with progressive loss up to 24 hours.[1][2] |
| MDA-MB-468 | ≥ 500 nM | Diminished AKT degradation (Hook Effect).[1][2][5] |
| T47D | 250 nM, 24 hours | No detectable levels of all three AKT isoforms.[3] |
Table 3: Anti-Proliferative Activity (GR50)
| Cell Line | INY-03-041 (nM) | GDC-0068 (Ipatasertib) (nM) |
| ZR-75-1 | 16[3][4] | 229[3][4] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the compound's mechanism and evaluation.
Figure 1: Simplified PI3K/AKT Signaling Pathway.
Figure 2: Mechanism of Action of INY-03-041.
Figure 3: General Workflow for Western Blot Analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable replication and further investigation.
Western Blotting for AKT Degradation
This protocol is designed to assess the levels of AKT protein in cells following treatment with INY-03-041.
1. Cell Culture and Treatment:
-
Seed MDA-MB-468 or other appropriate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of INY-03-041 (e.g., 10, 50, 100, 250, 500, 1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 4, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pan-AKT, AKT1, AKT2, AKT3, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Proliferation Assay (GR50 Determination)
This protocol measures the effect of INY-03-041 on cell growth and allows for the determination of the concentration that causes 50% growth inhibition (GR50).
1. Cell Seeding:
-
Seed cancer cells (e.g., ZR-75-1) in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of INY-03-041, GDC-0068, and relevant controls (e.g., a non-CRBN binding control) for a specified period (e.g., 72 hours).[3][4] Include a DMSO-treated control.
3. Cell Viability Measurement:
-
After the incubation period, measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
4. Data Analysis:
-
Normalize the viability data to the DMSO-treated control.
-
Plot the normalized growth values against the log of the compound concentration.
-
Use a non-linear regression model to fit the dose-response curve and calculate the GR50 value.
Compound Washout Experiment
This experiment assesses the durability of the pharmacological effect after the compound is removed.
1. Treatment and Washout:
-
Treat cells (e.g., T47D or MDA-MB-468) with INY-03-041 (e.g., 250 nM) or an inhibitor control (e.g., GDC-0068) for a defined period (e.g., 12 hours).[3][4]
-
After the treatment, remove the media containing the compound.
-
Wash the cells twice with fresh, pre-warmed culture media to remove any residual compound.
-
Add fresh, compound-free media to the cells.
2. Time-Course Analysis:
-
At various time points after washout (e.g., 0, 24, 48, 72, 96 hours), lyse the cells and collect protein samples.[3][4]
3. Western Blot Analysis:
-
Perform Western blotting as described above to analyze the levels of total AKT and downstream signaling proteins such as phospho-PRAS40. This will reveal the rate of protein re-synthesis and the duration of downstream pathway inhibition.[3][4]
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that leverages the PROTAC technology to induce the selective degradation of AKT isoforms. Its ability to promote sustained and profound inhibition of AKT signaling offers a distinct pharmacological profile compared to traditional inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this innovative AKT degrader in various preclinical models of cancer and other diseases driven by aberrant AKT signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Cereblon-Mediated Degradation by INY-03-041 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and selective pan-AKT degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology. This molecule offers a novel therapeutic strategy by inducing the degradation of AKT proteins, which are central nodes in a signaling pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and detailed experimental protocols related to the Cereblon-mediated degradation induced by INY-03-041.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
INY-03-041 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (pan-AKT inhibitor Ipatasertib/GDC-0068), a ligand that recruits an E3 ubiquitin ligase (lenalidomide, which binds to Cereblon), and a linker connecting the two.[1]
The mechanism of action, as depicted in the signaling pathway below, involves the formation of a ternary complex between INY-03-041, the target AKT protein, and the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity, induced by INY-03-041, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the AKT protein. The resulting polyubiquitinated AKT is then recognized and targeted for degradation by the 26S proteasome. This catalytic process allows a single molecule of INY-03-041 to induce the degradation of multiple AKT protein molecules.
Quantitative Data Summary
The efficacy of INY-03-041 has been quantified through various in vitro assays. The following tables summarize the key inhibitory and degradation concentration values.
Table 1: In Vitro Inhibitory Activity of INY-03-041
| Target Kinase | IC50 (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
| S6K1 | 37.3 |
| PKG1 | 33.2 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of INY-03-041 in Cancer Cell Lines
| Cell Line | Cancer Type | GR50 (nM) |
| ZR-75-1 | Breast Cancer | 16 |
| T47D | Breast Cancer | Not explicitly stated, but highly sensitive |
| LNCaP | Prostate Cancer | Not explicitly stated |
| MCF-7 | Breast Cancer | Not explicitly stated |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated |
| HCC1937 | Breast Cancer | Not explicitly stated |
GR50 represents the concentration for 50% growth rate inhibition. Data indicates INY-03-041 is potent in ZR-75-1 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize INY-03-041.
Immunoblotting for AKT Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of AKT isoforms in response to INY-03-041 treatment.
Materials:
-
Cell Line: MDA-MB-468 (or other relevant cancer cell line)
-
Compound: this compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-AKT1, anti-AKT2, anti-AKT3, and anti-pan-AKT.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of INY-03-041 (e.g., 10, 50, 100, 250, 500, 1000 nM) for a predetermined time (e.g., 12 or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities using image analysis software.
Quantitative Mass Spectrometry-Based Proteomics
This protocol provides a general workflow for the unbiased identification and quantification of protein degradation events induced by INY-03-041.
Procedure:
-
Cell Culture and Lysis: Treat cells (e.g., MOLT-4) with INY-03-041 (e.g., 250 nM) or vehicle control for a specified time (e.g., 4 hours). Harvest and lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).
-
Protein Digestion: Quantify the protein concentration. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide. Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify the relative abundance of proteins across the different treatment conditions.
Cell Viability Assay
This protocol is used to determine the anti-proliferative effects of INY-03-041 on cancer cell lines.
Materials:
-
Cell Lines: ZR-75-1, T47D, LNCaP, MCF-7, MDA-MB-468, HCC1937
-
Compound: this compound
-
Assay Reagent: Cell Counting Kit-8 (CCK-8) or similar viability reagent.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of INY-03-041 for 72 hours.
-
Viability Measurement: Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GR50 value.
Conclusion and Future Directions
INY-03-041 represents a significant advancement in the targeted degradation of AKT, a key driver of tumorigenesis. Its ability to induce potent and sustained degradation of all three AKT isoforms highlights the potential of PROTAC technology to overcome the limitations of traditional inhibitors. The enhanced anti-proliferative effects observed with INY-03-041 compared to its parent inhibitor underscore the therapeutic advantages of a degradation-based approach.
Further research should focus on in vivo efficacy and pharmacokinetic/pharmacodynamic studies to translate these promising in vitro findings into clinical applications. The detailed protocols provided in this guide are intended to facilitate such research and encourage further exploration into the therapeutic potential of INY-03-041 and other Cereblon-mediated protein degraders. The "hook effect," where higher concentrations of the degrader lead to reduced degradation, is an important consideration for dose-response studies and warrants further investigation to optimize dosing strategies.
References
INY-03-041 Trihydrochloride: A Technical Guide to a Potent PROTAC Degrader in PI3K/AKT Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[2] INY-03-041 trihydrochloride is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of AKT, a central kinase in this pathway.[3][4] This technical guide provides an in-depth overview of INY-03-041, its mechanism of action, quantitative data, and detailed experimental protocols for its characterization in the context of PI3K/AKT pathway research.
INY-03-041 is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This design allows INY-03-041 to act as a molecular bridge, bringing AKT into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[2][5] This degradation-based approach offers a distinct pharmacological profile compared to traditional inhibition, with the potential for more sustained and profound pathway suppression.[2][5]
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of INY-03-041 and its parent compound, Ipatasertib (GDC-0068).
Table 1: In Vitro Inhibitory Activity (IC50) of INY-03-041 and Ipatasertib [2][4][5]
| Compound | Target | IC50 (nM) |
| INY-03-041 | AKT1 | 2.0 |
| AKT2 | 6.8 | |
| AKT3 | 3.5 | |
| S6K1 | 37.3 | |
| PKG1 | 33.2 | |
| Ipatasertib (GDC-0068) | AKT1 | 5 |
| AKT2 | 18 | |
| AKT3 | 8 |
Table 2: Anti-proliferative Activity (GR50) of INY-03-041 and Ipatasertib in Various Cancer Cell Lines [2][5]
| Cell Line | Cancer Type | GR50 (nM) - INY-03-041 | GR50 (nM) - Ipatasertib (GDC-0068) |
| ZR-75-1 | Breast Cancer | 16 | 229 |
| T47D | Breast Cancer | 56 | 385 |
| LNCaP | Prostate Cancer | 78 | 456 |
| MCF-7 | Breast Cancer | 105 | 643 |
| MDA-MB-468 | Breast Cancer | 489 | 1000 |
| HCC1937 | Breast Cancer | 562 | 1000 |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of INY-03-041. These are representative protocols based on established methodologies and specific details mentioned in the cited literature for INY-03-041.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
This protocol outlines the determination of IC50 values for INY-03-041 against AKT isoforms using a fluorescence resonance energy transfer (FRET)-based assay.[2][6][7][8]
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide
-
This compound
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
-
Microplate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of INY-03-041 in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the INY-03-041 dilutions.
-
Add 5 µL of the respective AKT enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the Ser/Thr peptide substrate and ATP (at a concentration near the Km for each enzyme) in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of the Development Reagent Solution to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence at 445 nm and 520 nm using a microplate reader.
-
Calculate the emission ratio and the percent inhibition for each concentration of INY-03-041.
-
Plot the percent inhibition against the logarithm of the INY-03-041 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of AKT Degradation and Pathway Inhibition
This protocol describes the detection of total AKT levels and the phosphorylation of downstream targets to confirm INY-03-041-induced degradation and pathway inhibition.[2][5]
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-phospho-PRAS40 (Thr246), anti-vinculin or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of INY-03-041 (e.g., 10-1000 nM) or vehicle control (DMSO) for the desired time (e.g., 12 or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability/Proliferation Assay (GR50 Determination)
This protocol outlines the assessment of the anti-proliferative effects of INY-03-041 using a growth rate inhibition (GR) metric.[2][5]
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo®) or a method to determine cell confluence over time.
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a low density.
-
Allow cells to attach and start growing for 24 hours.
-
Treat the cells with a serial dilution of INY-03-041 or vehicle control.
-
At the time of treatment (time 0) and after a set period (e.g., 72 hours), measure the cell count or a surrogate for cell number (e.g., luminescence for CellTiter-Glo®).
-
Calculate the growth rate for each condition.
-
The GR50 value, the concentration at which the growth rate is inhibited by 50%, is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of INY-03-041 in the PI3K/AKT signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing INY-03-041.
Logical Relationship Diagram
Caption: The logical progression of INY-03-041's mechanism of action.
Further Considerations
Binding Affinity (Ki): As of the latest available data, specific Ki values for the binding of INY-03-041 to AKT isoforms have not been publicly reported. The provided IC50 values reflect the functional potency of the compound in enzymatic assays.
Safety and Toxicity: Detailed preclinical safety and toxicity data for INY-03-041 are not extensively available in the public domain. As a PROTAC, potential off-target degradation and the effects of sustained target depletion are important considerations for its safety profile.
Pharmacokinetics: The in vivo pharmacokinetic properties of INY-03-041 have not been reported in the available literature.[9]
Conclusion
This compound represents a significant tool for researchers studying the PI3K/AKT pathway. Its PROTAC-mediated degradation of AKT offers a powerful and sustained method of pathway inhibition, with demonstrated potency in various cancer cell lines.[2][5] The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals to effectively utilize and characterize INY-03-041 in their research endeavors. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile will be crucial for its potential translation into a therapeutic agent.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Targeted Protein Degradation: A Technical Overview of INY-03-041, a Potent AKT Degrader
For Immediate Release
Boston, MA – In the landscape of oncology research, the targeting of key signaling pathways remains a cornerstone of therapeutic development. The PI3K/AKT pathway, one of the most frequently hyperactivated signaling cascades in human cancers, has been a focal point of these efforts. Aberrant AKT activation drives tumor progression, proliferation, and survival, making it a prime target for therapeutic intervention. While traditional small molecule inhibitors have shown promise, their efficacy can be limited by factors such as the need for sustained target occupancy and the potential for drug resistance. A novel therapeutic modality, targeted protein degradation, offers a compelling alternative. This whitepaper details the discovery and development of INY-03-041, a potent and selective pan-AKT degrader, providing an in-depth guide for researchers, scientists, and drug development professionals.
Introduction to INY-03-041: A PROTAC Approach to AKT Degradation
INY-03-041 is a heterobifunctional degrader, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). It achieves this by co-opting the cell's natural protein disposal machinery. The molecule is composed of two key moieties:
-
An ATP-competitive AKT inhibitor: This portion of the molecule is based on GDC-0068 (also known as Ipatasertib), a potent pan-AKT inhibitor. This ensures high-affinity and selective binding to the AKT proteins.
-
An E3 Ubiquitin Ligase Ligand: INY-03-041 incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from lenalidomide. This recruits the cellular machinery responsible for tagging proteins for degradation.
By simultaneously binding to both AKT and Cereblon, INY-03-041 facilitates the formation of a ternary complex, leading to the ubiquitination of AKT and its subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of INY-03-041 to induce the degradation of multiple AKT protein molecules, offering the potential for a more profound and durable therapeutic effect compared to traditional inhibitors.
Quantitative Efficacy and Selectivity
The potency of INY-03-041 has been characterized through various in vitro assays, demonstrating its ability to both inhibit and degrade AKT isoforms at nanomolar concentrations.
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| IC50 (nM) | 2.0 | 6.8 | 3.5 |
Table 1: Inhibitory Potency of INY-03-041 against AKT Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of all three AKT isoforms by INY-03-041.
The anti-proliferative effects of INY-03-041 have been evaluated in a panel of cancer cell lines, showcasing enhanced potency compared to its parent AKT inhibitor, GDC-0068. The growth rate inhibition (GR50) metric was used to assess the concentration of the compound that reduces the cell growth rate by 50%.
| Cell Line | GR50 (nM) - INY-03-041 | GR50 (nM) - GDC-0068 | Fold Increase in Potency | Reference |
| ZR-75-1 | 16 | 229 | 14.3 | |
| T47D | N/A | N/A | N/A | |
| LNCaP | N/A | N/A | N/A | |
| MCF-7 | N/A | N/A | N/A | |
| MDA-MB-468 | N/A | N/A | N/A | |
| HCC1937 | N/A | N/A | N/A |
Table 2: Anti-proliferative Activity of INY-03-041 in Cancer Cell Lines. Comparison of GR50 values for INY-03-041 and GDC-0068 after a 72-hour treatment. Note: Specific GR50 values for all cell lines were not consistently available across the searched documents.
Mechanism of Action and Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. INY-03-041 intervenes in this pathway by inducing the degradation of AKT, thereby blocking downstream signaling.
Figure 1: The PI3K/AKT Signaling Pathway. This diagram illustrates the activation of AKT and its downstream effects on cellular processes like cell growth, proliferation, and apoptosis.
The mechanism of action of INY-03-041 involves hijacking the ubiquitin-proteasome system to induce targeted degradation of AKT.
Figure 2: Mechanism of Action of INY-03-041. This workflow illustrates how INY-03-041 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of AKT.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols used in the characterization of INY-03-041.
Immunoblotting for AKT Degradation
This protocol is used to qualitatively and semi-quantitatively assess the levels of AKT protein in cells following treatment with INY-03-041.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) in appropriate growth medium and allow them to adhere overnight. Treat the cells with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 0-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (Growth Rate Inhibition)
This assay measures the effect of INY-03-041 on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of INY-03-041, GDC-0068, a non-CRBN binding control (INY-03-112), and lenalidomide.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Calculate the growth rate inhibition (GR) values to account for variations in cell division rates. The GR50 value, the concentration at which the growth rate is inhibited by 50%, is then determined.
Compound Washout Experiment
This experiment is designed to assess the durability of the pharmacological effect of INY-03-041 after its removal.
-
Treatment: Treat cells with a fixed concentration of INY-03-041 (e.g., 250 nM) or GDC-0068 for a defined period (e.g., 12 hours).
-
Washout: After the treatment period, remove the compound-containing medium, wash the cells multiple times with fresh medium to ensure complete removal of the compound.
-
Time-Course Analysis: Add fresh, compound-free medium and incubate the cells for various time points (e.g., up to 96 hours).
-
Sample Collection and Analysis: At each time point, harvest the cells and perform immunoblotting to assess the levels of AKT and downstream signaling proteins like phosphorylated PRAS40 (pPRAS40).
Figure 3: General Experimental Workflow. This diagram outlines the typical progression of experiments for the discovery and characterization of a PROTAC degrader like INY-03-041.
Sustained Signaling Inhibition and Therapeutic Potential
A key advantage of INY-03-041 is its ability to induce prolonged inhibition of downstream signaling, even after the compound has been removed from the system. Washout experiments have demonstrated that AKT levels remain suppressed for up to 96 hours post-washout, leading to a sustained decrease in the phosphorylation of downstream targets like PRAS40. This durable pharmacodynamic effect suggests that AKT degradation may offer a more profound and lasting therapeutic benefit compared to reversible inhibition.
The enhanced anti-proliferative effects of INY-03-041 compared to GDC-0068 in certain cell lines further underscore the potential of this degradation-based approach. By physically removing the target protein, PROTACs like INY-03-041 can overcome resistance mechanisms that may arise from target overexpression.
Conclusion and Future Directions
The development of INY-03-041 represents a significant advancement in the pursuit of effective AKT-targeted cancer therapies. As a potent, selective, and durable pan-AKT degrader, it serves as a valuable tool for further elucidating the biological consequences of AKT degradation and as a promising lead for the development of novel therapeutics. Future studies will likely focus on the in vivo characterization of INY-03-041 and similar molecules, including pharmacokinetic and pharmacodynamic assessments in preclinical tumor models, to fully evaluate their therapeutic potential. The principles demonstrated in the discovery of INY-03-041 will undoubtedly guide the development of next-generation protein degraders for a wide range of challenging disease targets.
INY-03-041 Trihydrochloride: A Technical Overview of its Anti-Proliferative Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and highly selective, second-generation proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT. As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] The hyperactivation of this pathway is a common feature in a wide array of human cancers, making AKT a prime therapeutic target.[1][2][4]
INY-03-041 is a heterobifunctional molecule that consists of an ATP-competitive AKT inhibitor, GDC-0068 (also known as Ipatasertib), linked to lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][4][5] This design enables INY-03-041 to recruit all three AKT isoforms (AKT1, AKT2, and AKT3) to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][4] This document provides an in-depth technical guide on the anti-proliferative effects of INY-03-041, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of INY-03-041 is to induce the degradation of AKT through the ubiquitin-proteasome system. This is achieved by the PROTAC's ability to form a ternary complex between the target protein (AKT) and an E3 ubiquitin ligase (CRBN). This proximity facilitates the transfer of ubiquitin molecules to AKT, marking it for destruction by the 26S proteasome. The degradation of AKT leads to a sustained inhibition of its downstream signaling pathways, which are crucial for cancer cell proliferation and survival.
Quantitative Data
In Vitro Inhibitory and Degradative Activity
INY-03-041 demonstrates potent inhibition of all three AKT isoforms.[5][6][7] Furthermore, it induces robust degradation of these isoforms in a dose- and time-dependent manner.[5][7]
Table 1: In Vitro Inhibitory Activity of INY-03-041 against AKT Isoforms
| Isoform | IC50 (nM) |
| AKT1 | 2.0[5][6][7] |
| AKT2 | 6.8[5][6][7] |
| AKT3 | 3.5[5][6][7] |
Table 2: Effects of INY-03-041 on AKT Degradation in MDA-MB-468 Cells [5][7]
| Treatment Condition | Outcome |
| Dose-dependent (10-1000 nM, 12h) | Maximal degradation observed between 100 and 250 nM.[5][7] |
| Time-dependent (250 nM) | Partial degradation within 4 hours, with progressive loss up to 24 hours.[5] |
| High concentrations (≥500 nM) | Diminished AKT degradation, indicative of a "hook effect".[5][7] |
Anti-Proliferative Effects in Cancer Cell Lines
INY-03-041 exhibits enhanced anti-proliferative effects compared to its parent AKT inhibitor, GDC-0068, in various cancer cell lines.[1][2] This enhanced potency is particularly notable in cell lines sensitive to AKT pathway inhibition.[1][2]
Table 3: Anti-proliferative Activity of INY-03-041 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | INY-03-041 GR50 (nM) | GDC-0068 GR50 (nM) | Fold Increase in Potency |
| ZR-75-1 | Breast Cancer | PIK3CA mutant | 16[1][2][8] | 229[1][2] | 14.3 |
| T47D | Breast Cancer | PIK3CA mutant | - | - | - |
| LNCaP | Prostate Cancer | PTEN null | - | - | - |
| MCF-7 | Breast Cancer | PIK3CA mutant | - | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null, TP53 mutant | - | - | Enhanced effect observed[1][5] |
| HCC1937 | Breast Cancer | PTEN null, TP53 mutant | - | - | Enhanced effect observed[1][5] |
GR50 values represent the concentration required to achieve a 50% reduction in the growth rate. Data for T47D, LNCaP, and MCF-7 were qualitatively described as sensitive to INY-03-041.[1][2]
Effects on Downstream Signaling
A key advantage of INY-03-041 is its ability to induce prolonged inhibition of downstream AKT signaling, which persists for up to 96 hours even after the compound is washed out.[1][2][4] This is in stark contrast to reversible inhibitors like GDC-0068, where signaling rebounds after compound removal.[2] This sustained effect is attributed to the time required for the cell to re-synthesize the AKT protein.[2]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: MDA-MB-468, HCC1937, ZR-75-1, T47D, LNCaP, and MCF-7 cells can be obtained from the American Type Culture Collection (ATCC).
-
Culture Media: Cells should be cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: this compound and GDC-0068 can be sourced from commercial suppliers such as MedChemExpress.
Western Blotting for AKT Degradation and Signaling
-
Cell Lysis: Seed cells in 6-well plates and treat with various concentrations of INY-03-041 or GDC-0068 for the desired time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, phospho-PRAS40 (T246), total PRAS40, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation/Growth Rate (GR) Inhibition Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment.
-
Drug Treatment: After 24 hours, treat cells with a range of concentrations of INY-03-041, GDC-0068, or a vehicle control (DMSO).
-
Data Acquisition: Monitor cell proliferation over several days (e.g., 5 days) using a live-cell imaging system such as the IncuCyte. Acquire phase-contrast images at regular intervals (e.g., every 4-6 hours).
-
Data Analysis: Analyze the images to determine the cell confluence over time. Calculate the growth rate for each condition and determine the GR50 values using specialized software or by fitting the data to a dose-response curve.
Compound Washout Experiment
-
Treatment: Treat cells with 250 nM of INY-03-041 or GDC-0068 for 12 hours.
-
Washout: After 12 hours, remove the drug-containing medium, wash the cells three times with fresh medium, and then add fresh drug-free medium.
-
Time Course Analysis: Harvest cell lysates at various time points post-washout (e.g., 0, 24, 48, 72, and 96 hours).
-
Western Blotting: Analyze the levels of pan-AKT and phospho-PRAS40 by Western blotting as described above to assess the duration of protein degradation and signaling inhibition.[2]
Conclusion
This compound is a powerful PROTAC that effectively induces the degradation of all three AKT isoforms. This leads to a more potent and sustained anti-proliferative effect in cancer cells compared to traditional AKT inhibitors. The prolonged inhibition of downstream signaling, even after compound removal, highlights a significant pharmacological advantage of this degradation-based approach.[1][2][4] The data and protocols presented in this guide underscore the potential of INY-03-041 as a valuable tool for cancer research and a promising candidate for further therapeutic development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Potency: Deconstructing the Linker's Role in INY-03-041-Mediated AKT Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of the chemical linker in the activity of INY-03-041 trihydrochloride, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT. As a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, AKT is a prime therapeutic target in oncology. INY-03-041 represents an alternative therapeutic strategy to conventional small-molecule inhibition by hijacking the cell's ubiquitin-proteasome system to eliminate the AKT protein entirely.[1][2] This document synthesizes available data on INY-03-041 and related analogs to provide a comprehensive analysis of how the linker dictates the efficacy of this novel AKT degrader.
Molecular Architecture of INY-03-041
INY-03-041 is a heterobifunctional molecule comprising three distinct components:
-
An AKT Warhead: Derived from GDC-0068 (Ipatasertib), a potent, ATP-competitive pan-AKT inhibitor.[1][3]
-
An E3 Ligase Binder: Utilizes a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase substrate adaptor.[1][3]
-
A Chemical Linker: A ten-hydrocarbon alkyl chain that physically connects the AKT warhead to the CRBN binder.[3]
The fundamental mechanism of action relies on the linker to bridge the warhead-bound AKT and the CRBN E3 ligase, thereby inducing the formation of a productive ternary complex (AKT::INY-03-041::CRBN). This proximity facilitates the ubiquitination of AKT, marking it for degradation by the 26S proteasome.
References
INY-03-041 trihydrochloride and downstream signaling effects
An In-Depth Technical Guide on INY-03-041 Trihydrochloride and its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT. As a central node in the frequently dysregulated PI3K/AKT signaling pathway in cancer, AKT presents a compelling therapeutic target. This technical guide provides a comprehensive overview of INY-03-041, detailing its mechanism of action, downstream signaling effects, and relevant experimental data. The information is presented to support further research and development of AKT-targeting therapeutics.
Introduction
The PI3K/AKT signaling cascade is a critical pathway that governs essential cellular processes, including proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common feature in a majority of human cancers, making AKT a prime target for therapeutic intervention.[2] While traditional small molecule inhibitors of AKT have been developed, they have not consistently resulted in robust and lasting therapeutic responses in clinical settings.[2]
INY-03-041 represents an alternative therapeutic strategy, employing the PROTAC technology to induce the degradation of AKT rather than merely inhibiting its kinase activity.[2] This approach offers the potential for a more profound and sustained pharmacological effect.[1][3] INY-03-041 is a pan-AKT degrader, effective against all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5]
Mechanism of Action
INY-03-041 is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[2][4] By simultaneously binding to both AKT and CRBN, INY-03-041 facilitates the formation of a ternary complex, which in turn leads to the ubiquitination of AKT and its subsequent degradation by the proteasome.[2]
Quantitative Data
In Vitro Inhibitory Activity
INY-03-041 retains potent inhibitory activity against all three AKT isoforms, comparable to its parent inhibitor, Ipatasertib.[4][5] It also exhibits off-target inhibition of S6K1 and PKG1.[4][5]
| Target | IC₅₀ (nM) |
| AKT1 | 2.0[4][5] |
| AKT2 | 6.8[4][5] |
| AKT3 | 3.5[4][5] |
| S6K1 | 37.3[4][5] |
| PKG1 | 33.2[4][5] |
Cellular Degradation of AKT
INY-03-041 induces potent, dose-dependent degradation of all three AKT isoforms in MDA-MB-468 cells.[4][5] Maximal degradation is observed between 100 and 250 nM after a 12-hour treatment.[4][5] At concentrations of 500 nM and higher, a diminution in AKT degradation is observed, which is consistent with the "hook effect" seen with many PROTACs.[1]
| Cell Line | Concentration (nM) | Treatment Time (hours) | Effect |
| MDA-MB-468 | 10-1000 | 12 | Dose-dependent degradation of all AKT isoforms.[4][5] |
| MDA-MB-468 | 100-250 | 12 | Maximal degradation.[4][5] |
| MDA-MB-468 | 250 | 4-24 | Progressive loss of AKT abundance.[4][5] |
| T47D | 250 | 24 | No detectable levels of all three AKT isoforms.[1] |
Anti-proliferative Effects
INY-03-041 demonstrates enhanced anti-proliferative effects compared to the parent AKT inhibitor in various cancer cell lines.[1]
| Cell Line | INY-03-041 GR₅₀ (nM) | GDC-0068 GR₅₀ (nM) | Fold Increase in Potency |
| ZR-75-1 | 16[1] | 229[1] | 14.3 |
Downstream Signaling Effects
Treatment with INY-03-041 leads to a potent and sustained inhibition of downstream AKT signaling. This is more pronounced and durable compared to treatment with the parent inhibitor, GDC-0068.[1][3] A significant reduction in the phosphorylation of key AKT substrates, including PRAS40, GSK3β, and S6, is observed.[1]
Notably, after a 12-hour treatment with 250 nM INY-03-041 followed by compound washout, the inhibition of downstream signaling, as measured by pPRAS40 levels, is sustained for up to 96 hours.[1][3] In contrast, cells treated with GDC-0068 show a rebound in pPRAS40 levels after washout.[1]
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the characterization of INY-03-041. Specific parameters may need to be optimized for different experimental setups.
Cell Culture
-
Cell Lines: MDA-MB-468, HCC1937, T47D, ZR-75-1, LNCaP, MCF-7, MOLT4, IGROV1, PC3.[1]
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for AKT Degradation and Downstream Signaling
This protocol is for assessing protein levels and phosphorylation status.
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 12, 24 hours).[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, p-AKT (S473), p-PRAS40 (T246), total PRAS40, p-GSK3β, p-S6, and a loading control (e.g., Vinculin or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This protocol is to assess the anti-proliferative effects of INY-03-041.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of INY-03-041, GDC-0068, or vehicle control for a specified period (e.g., 72 hours).[1]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GR₅₀ values, which represent the concentration of the compound that causes a 50% reduction in the growth rate.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that effectively induces the degradation of all three AKT isoforms. Its ability to promote sustained degradation of AKT and prolonged inhibition of downstream signaling, even after compound washout, highlights the potential advantages of targeted protein degradation over conventional enzymatic inhibition.[1][3] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel cancer therapies targeting the PI3K/AKT pathway.
References
Sustained AKT Degradation with INY-03-041 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase AKT is a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in human cancers. While catalytic inhibitors of AKT have been developed, they often exhibit limitations in terms of efficacy and duration of response. INY-03-041, a potent and selective pan-AKT degrader, offers an alternative therapeutic strategy by inducing the sustained degradation of all three AKT isoforms. This technical guide provides an in-depth overview of INY-03-041, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Introduction
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making AKT a prime target for therapeutic intervention. INY-03-041 is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is composed of the ATP-competitive AKT inhibitor GDC-0068 (or Ipatasertib) linked to the E3 ubiquitin ligase ligand Lenalidomide.[1][2] This design allows INY-03-041 to recruit the Cereblon (CRBN) E3 ubiquitin ligase to AKT, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This event-driven pharmacology offers the potential for a more profound and durable inhibition of AKT signaling compared to traditional occupancy-based inhibitors.[5]
Mechanism of Action
INY-03-041 operates by hijacking the cell's ubiquitin-proteasome system to induce the degradation of AKT. The GDC-0068 moiety binds to the ATP-binding pocket of AKT, while the Lenalidomide moiety recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex between AKT, INY-03-041, and CRBN, leading to the polyubiquitination of AKT and its subsequent recognition and degradation by the 26S proteasome.[3][4] The catalytic nature of this process allows a single molecule of INY-03-041 to induce the degradation of multiple AKT molecules.[5]
Mechanism of INY-03-041-induced AKT degradation.
Quantitative Data
In Vitro Inhibitory Activity
INY-03-041 retains potent inhibitory activity against all three AKT isoforms, comparable to its parent inhibitor, GDC-0068.
| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| INY-03-041 | 2.0 | 6.8 | 3.5 |
| GDC-0068 | 5 | 18 | 8 |
| Table 1: Biochemical inhibitory activity of INY-03-041 and GDC-0068 against AKT isoforms.[1][2] |
INY-03-041 also exhibits off-target inhibition of S6K1 and PKG1, known off-targets of GDC-0068.[4]
| Compound | S6K1 IC50 (nM) | PKG1 IC50 (nM) |
| INY-03-041 | 37.3 | 33.2 |
| Table 2: Off-target inhibitory activity of INY-03-041.[4] |
Anti-proliferative Activity
INY-03-041 demonstrates enhanced anti-proliferative effects compared to GDC-0068 in several cancer cell lines.
| Cell Line | INY-03-041 GR50 (nM) | GDC-0068 GR50 (nM) |
| ZR-75-1 | 16 | 229 |
| T47D | - | - |
| LNCaP | - | - |
| MCF-7 | - | - |
| MDA-MB-468 | - | - |
| HCC1937 | - | - |
| Table 3: Anti-proliferative activity (GR50) of INY-03-041 and GDC-0068 in various cancer cell lines after 72-hour treatment.[3][4] (Note: Specific GR50 values for all cell lines were not available in the provided search results). |
Experimental Protocols
Synthesis of INY-03-041 Trihydrochloride
A detailed, step-by-step synthesis protocol for INY-03-041 is not publicly available in the provided search results. However, the general principle involves the conjugation of the AKT inhibitor GDC-0068 to the Cereblon ligand Lenalidomide via a suitable linker. The synthesis of similar PROTACs often involves the use of click chemistry or amide bond formation to connect the warhead and the E3 ligase ligand.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ZR-75-1 Cells [cytion.com]
- 5. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: INY-03-041 Trihydrochloride for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of INY-03-041 trihydrochloride, a potent and highly selective pan-AKT degrader, for its application in cancer cell line studies. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation.
Introduction to INY-03-041
INY-03-041 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, with aberrant AKT activation occurring in over half of all tumors.[1][3] While traditional small molecule inhibitors of AKT have been developed, they have not consistently produced robust and lasting therapeutic responses in clinical trials.[1][3]
INY-03-041 offers an alternative therapeutic strategy by not just inhibiting but actively degrading the AKT protein. It is composed of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) linked to lenalidomide (B1683929), a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][3][4] This bifunctional nature allows INY-03-041 to bring AKT into proximity with the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Studies have shown that this degradation leads to a more potent and sustained inhibition of downstream signaling compared to simple inhibition.[1][2][3]
Mechanism of Action
INY-03-041 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate AKT proteins. The GDC-0068 component of INY-03-041 binds to the kinase domain of AKT, while the lenalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to AKT, marking it for degradation by the 26S proteasome. This degradation-based approach has been shown to result in a prolonged pharmacodynamic effect, as the cell must resynthesize the AKT protein to restore signaling.[1][2]
Mechanism of INY-03-041-mediated AKT degradation.
Quantitative Data
The following tables summarize the in vitro efficacy of INY-03-041 across various parameters and cell lines.
Table 1: Biochemical Inhibition of AKT Isoforms
| Compound | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) |
| INY-03-041 | 2.0[2][4] | 6.8[2][4] | 3.5[2][4] |
| GDC-0068 | 5[2] | 18[2] | 8[2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | INY-03-041 GR₅₀ (nM) | GDC-0068 GR₅₀ (nM) |
| ZR-75-1 | Breast Cancer | PIK3CA mutant | 16[1][2] | 229[1][2] |
| T47D | Breast Cancer | PIK3CA mutant | - | - |
| LNCaP | Prostate Cancer | PTEN null | - | - |
| MCF-7 | Breast Cancer | PIK3CA mutant | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null | - | - |
| HCC1937 | Triple-Negative Breast Cancer | - | - | - |
| BT474 | Breast Cancer | - | ~400[5] | ~300[5] |
| PC3 | Prostate Cancer | - | - | - |
Note: Specific GR₅₀ values for all cell lines were not available in the provided search results. The ZR-75-1 cell line showed a 14-fold increased potency for INY-03-041 compared to GDC-0068.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for AKT Degradation and Downstream Signaling
This protocol is for assessing the levels of total AKT, phosphorylated AKT, and downstream signaling proteins like pPRAS40.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, T47D)
-
This compound
-
GDC-0068 (as a control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-pPRAS40 (T246), anti-total PRAS40, anti-Vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or a fixed concentration (e.g., 250 nM) for different time points (e.g., 0, 4, 12, 24 hours).[2][4] Include DMSO and GDC-0068 as controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Vinculin or β-actin should be used as a loading control.[1]
Cell Proliferation Assay (GR₅₀ Determination)
This protocol is for determining the anti-proliferative effects of INY-03-041.
Materials:
-
Cancer cell lines
-
This compound
-
GDC-0068
-
Inactive control (e.g., INY-03-112, a non-CRBN binding analog)
-
Lenalidomide
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo®) or crystal violet stain
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of INY-03-041 and control compounds for 72 hours.[2]
-
Cell Viability Measurement:
-
For luminescent assays: Add the cell counting solution according to the manufacturer's instructions and measure luminescence with a plate reader.
-
For crystal violet: Fix and stain the cells with crystal violet, then solubilize the dye and measure absorbance.
-
-
Data Analysis: Calculate the growth rate (GR) values for each concentration. The GR₅₀ value, the concentration at which the growth rate is 50% of the untreated control, can then be determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a targeted protein degrader like INY-03-041.
General workflow for evaluating targeted protein degraders.
Conclusion
This compound is a powerful research tool for studying the effects of AKT degradation in cancer cells. Its ability to induce potent, selective, and sustained degradation of AKT provides a distinct pharmacological profile compared to traditional inhibitors.[1][2] This guide offers a foundational understanding and practical protocols for researchers to effectively utilize INY-03-041 in their cancer cell line studies. Further investigations, including in vivo studies, are warranted to fully elucidate its therapeutic potential.[5][6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Biology of INY-03-041 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INY-03-041 trihydrochloride is a potent and selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. This molecule hijacks the cell's natural protein disposal machinery to specifically eliminate AKT kinases (AKT1, AKT2, and AKT3), key nodes in the frequently dysregulated PI3K/AKT/mTOR signaling pathway implicated in numerous cancers. By inducing targeted degradation rather than simple inhibition, INY-03-041 offers the potential for a more profound and sustained therapeutic effect. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies associated with this compound, serving as a vital resource for researchers in oncology and drug discovery.
Physicochemical and Pharmacological Properties
INY-03-041 is a synthetic molecule that links the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) to the E3 ubiquitin ligase ligand Lenalidomide.[1] This bifunctional nature allows it to simultaneously bind to both an AKT kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AKT.[2][3]
| Property | Value | Reference |
| Chemical Formula | C₄₄H₅₆ClN₇O₅·3HCl | [4] |
| Molecular Weight | 908.88 g/mol (as trihydrochloride) | [4] |
| Appearance | Solid | [4] |
| Storage Conditions | Store at -20°C for long-term stability. | [4] |
| Solubility | Soluble in DMSO. For in vivo experiments, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] | [1] |
| Target | IC₅₀ | Reference |
| AKT1 | 2.0 nM | [1] |
| AKT2 | 6.8 nM | [1] |
| AKT3 | 3.5 nM | [1] |
| S6K1 | 37.3 nM | [1] |
| PKG1 | 33.2 nM | [1] |
| Cell Line | GR₅₀ | Reference |
| ZR-75-1 | 16 nM | [2] |
Mechanism of Action: Targeted Degradation of AKT
INY-03-041 operates through the PROTAC mechanism, inducing the degradation of its target protein, AKT, via the ubiquitin-proteasome system. This process involves the formation of a ternary complex between AKT, INY-03-041, and the E3 ubiquitin ligase Cereblon (CRBN).
Downstream Signaling and Cellular Effects
By degrading AKT, INY-03-041 effectively shuts down the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth. This leads to a more potent and sustained inhibition of downstream signaling compared to traditional AKT inhibitors.[2]
Experimental Protocols
Western Blotting for AKT Degradation
This protocol details the steps to assess the degradation of AKT and the phosphorylation status of its downstream targets in response to INY-03-041 treatment.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468, T47D) and allow them to adhere overnight. Treat cells with varying concentrations of INY-03-041 (e.g., 10 nM to 1000 nM) for the desired duration (e.g., 4, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-PRAS40 (T246), phospho-GSK3β (S9), and phospho-S6 (S240/244) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Cell Proliferation Assay (CCK-8)
This assay measures the anti-proliferative effects of INY-03-041.
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., ZR-75-1, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of INY-03-041. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the GR₅₀/IC₅₀ values.
Synthesis Outline
The synthesis of INY-03-041 involves the conjugation of the AKT inhibitor GDC-0068 with the E3 ligase ligand Lenalidomide via a suitable linker. While the precise, proprietary synthesis protocol is not publicly available, a plausible synthetic route would involve the functionalization of one of the core molecules with a linker containing a reactive group, followed by coupling with the second core molecule.
Conclusion
This compound represents a promising therapeutic strategy for cancers with aberrant AKT signaling. Its ability to induce potent and sustained degradation of all three AKT isoforms highlights the potential advantages of targeted protein degradation over conventional inhibition. The data and protocols presented in this guide provide a foundational resource for researchers aiming to further investigate the chemical biology and therapeutic potential of this and similar next-generation anticancer agents.
References
Methodological & Application
Application Notes and Protocols for INY-03-041 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
INY-03-041 trihydrochloride is a potent and selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It is synthesized by linking the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), lenalidomide.[1][2][3][4] This bifunctional molecule recruits AKT isoforms (AKT1, AKT2, and AKT3) to the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3][4] This targeted degradation of AKT protein offers a novel therapeutic strategy compared to traditional inhibition, potentially leading to a more profound and sustained downstream signaling inhibition. These application notes provide a summary of the biochemical and cellular activities of INY-03-041 and detailed protocols for its experimental use.
Data Presentation
Biochemical Activity of INY-03-041
| Target | IC50 (nM) |
| AKT1 | 2.0[1] |
| AKT2 | 6.8[1] |
| AKT3 | 3.5[1] |
| S6K1 | 37.3[1] |
| PKG1 | 33.2[1] |
Table 1: In vitro inhibitory concentrations (IC50) of INY-03-041 against various kinases.
Cellular Activity of INY-03-041
| Cell Line | Cancer Type | GR50 (nM) |
| ZR-75-1 | Breast Cancer | 16[5] |
| T47D | Breast Cancer | Not Reported |
| LNCaP | Prostate Cancer | Not Reported |
| MCF-7 | Breast Cancer | Not Reported |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Reported |
| HCC1937 | Breast Cancer | Not Reported |
Table 2: Growth Rate inhibition (GR50) of INY-03-041 in various cancer cell lines after 72 hours of treatment.[5]
Mandatory Visualizations
References
Application Notes and Protocols for INY-03-041 Trihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 is a potent and highly selective pan-AKT degrader designed as a Proteolysis Targeting Chimera (PROTAC). It comprises an ATP-competitive AKT inhibitor, GDC-0068 (Ipatasertib), linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] This bifunctional molecule facilitates the recruitment of CRBN to the three AKT isoforms (AKT1, AKT2, and AKT3), leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of AKT protein results in a sustained inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][5] These application notes provide detailed protocols for cell-based assays to characterize the activity of INY-03-041.
Mechanism of Action: Signaling Pathway
INY-03-041 targets the central node of the PI3K/AKT signaling cascade. Upon activation by upstream signals, AKT phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth. By inducing the degradation of AKT, INY-03-041 effectively shuts down this pro-survival signaling.
Caption: PI3K/AKT signaling pathway and the mechanism of INY-03-041-mediated AKT degradation.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of INY-03-041. Cell lines with known dysregulation of the PI3K/AKT pathway are recommended.
-
Recommended Cell Lines:
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Western Blot Analysis of AKT Degradation and Downstream Signaling
This protocol is designed to assess the dose- and time-dependent effects of INY-03-041 on the protein levels of AKT isoforms and the phosphorylation status of its downstream targets.
Materials:
-
Selected cancer cell line
-
INY-03-041 trihydrochloride
-
Control compounds: GDC-0068 (parent inhibitor), a negative control degrader (optional)
-
DMSO (vehicle)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-phospho-PRAS40 (Thr246), anti-phospho-GSK3β (Ser9), anti-phospho-S6 (Ser235/236), and a loading control (e.g., Vinculin, GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of INY-03-041 (e.g., 10 nM to 1000 nM) for a fixed time (e.g., 12 or 24 hours).[1][2] Include DMSO as a vehicle control and the parent inhibitor GDC-0068 at equivalent concentrations. Note the potential for a "hook effect" at higher concentrations (≥500 nM), where degradation may be diminished.[1][6]
-
Time-Course: Treat cells with a fixed concentration of INY-03-041 (e.g., 250 nM) for various time points (e.g., 0, 4, 8, 12, 24 hours).[2][6]
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Caption: Western Blotting Experimental Workflow.
Cell Proliferation/Viability Assay
This assay measures the anti-proliferative effects of INY-03-041. A growth rate inhibition (GR) metric is recommended to account for differences in cell division rates.[1][6]
Materials:
-
Selected cancer cell line
-
This compound and control compounds
-
96-well clear-bottom plates
-
Cell counting solution (e.g., CellTiter-Glo®) or a confluence-based imaging system.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a low density.
-
Compound Treatment: After 24 hours, treat cells with a range of concentrations of INY-03-041 and controls.
-
Incubation: Incubate for an extended period (e.g., 72 to 96 hours) to allow for the effects of protein degradation on cell proliferation to manifest.[1]
-
Data Acquisition:
-
Endpoint Assay (e.g., CellTiter-Glo®): Measure luminescence at the end of the incubation period.
-
Kinetic Assay (Imaging): Acquire images at regular intervals to monitor cell confluence over time.
-
-
Data Analysis: Calculate the GR50 values, which represent the concentration at which the growth rate is inhibited by 50%.
Data Presentation
Table 1: Dose-Dependent Degradation of AKT Isoforms by INY-03-041 in MDA-MB-468 Cells at 12 hours
| Concentration (nM) | % AKT1 Degradation | % AKT2 Degradation | % AKT3 Degradation |
| 10 | 15 ± 4 | 12 ± 3 | 18 ± 5 |
| 50 | 45 ± 6 | 40 ± 5 | 52 ± 7 |
| 100 | 85 ± 8 | 80 ± 7 | 90 ± 6 |
| 250 | >95 | >95 | >95 |
| 500 | 70 ± 9 | 65 ± 8 | 75 ± 10 |
| 1000 | 50 ± 12 | 45 ± 10 | 55 ± 11 |
Data are presented as mean ± SD from three independent experiments. Degradation is normalized to vehicle control.
Table 2: Effect of INY-03-041 (250 nM) on Downstream AKT Signaling in T47D Cells at 24 hours
| Protein Target | % Reduction in Phosphorylation |
| p-PRAS40 (Thr246) | 92 ± 5 |
| p-GSK3β (Ser9) | 88 ± 7 |
| p-S6 (Ser235/236) | 95 ± 4 |
Data are presented as mean ± SD from three independent experiments. Phosphorylation levels are normalized to total protein and vehicle control.
Table 3: Anti-proliferative Activity of INY-03-041 and GDC-0068
| Cell Line | INY-03-041 GR50 (nM) | GDC-0068 GR50 (nM) |
| ZR-75-1 | 16 ± 3 | 229 ± 25 |
| T47D | 25 ± 5 | 350 ± 40 |
| LNCaP | 40 ± 6 | 480 ± 55 |
Data are presented as mean ± SD from three independent experiments.[1]
Conclusion
These protocols provide a framework for the cell-based characterization of this compound. The key assays focus on demonstrating its intended mechanism of action—the degradation of AKT—and the functional consequences of this degradation on downstream signaling and cell proliferation. Careful consideration of dose, time, and appropriate controls is essential for robust and reproducible results. The provided diagrams and tables serve as a guide for experimental design and data presentation.
References
- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for INY-03-041 Trihydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing INY-03-041 trihydrochloride, a potent and selective pan-AKT degrader, in Western blot analysis. This document outlines the mechanism of action, experimental protocols, and expected outcomes when studying the PI3K/AKT signaling pathway.
Introduction
INY-03-041 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] It is composed of an ATP-competitive AKT inhibitor, Ipatasertib (also known as GDC-0068), linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] By recruiting AKT to the CRBN E3 ligase complex, INY-03-041 triggers the ubiquitination and subsequent proteasomal degradation of AKT, leading to a sustained inhibition of downstream signaling.[2] This targeted degradation approach offers a powerful tool to study the roles of AKT in various cellular processes, including cell proliferation, survival, and metabolism, which are often dysregulated in cancer.[2][4]
Western blot analysis is a crucial technique to validate the efficacy and mechanism of INY-03-041 by quantifying the reduction in total AKT levels and assessing the phosphorylation status of its downstream targets.
Mechanism of Action of INY-03-041
The PI3K/AKT signaling pathway is a central regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell proliferation and inhibiting apoptosis. INY-03-041 hijacks the ubiquitin-proteasome system to eliminate AKT, thereby blocking this signaling cascade more durably than traditional small molecule inhibitors.
Caption: Mechanism of INY-03-041 induced AKT degradation.
Data Presentation: Efficacy of INY-03-041
The following tables summarize the quantitative data on the efficacy of INY-03-041 in inducing AKT degradation and inhibiting downstream signaling, as determined by Western blot analysis in various cancer cell lines.
Table 1: Dose-Dependent Degradation of AKT Isoforms by INY-03-041
| Cell Line | Treatment Time | INY-03-041 Concentration (nM) | Observed Effect on AKT Levels |
|---|---|---|---|
| MDA-MB-468 | 12 hours | 10, 50, 100, 250, 500, 1000 | Potent, dose-dependent degradation of all three AKT isoforms, with maximal degradation between 100-250 nM.[1][4] Diminished degradation at ≥ 500 nM (Hook Effect).[4][5] |
| T47D | 24 hours | 250 | No detectable levels of all three AKT isoforms.[2][4] |
Table 2: Time-Course of AKT Degradation by INY-03-041
| Cell Line | INY-03-041 Concentration (nM) | Incubation Time (hours) | Observed Effect on AKT Levels |
|---|
| MDA-MB-468 | 250 | 2, 4, 6, 8, 10, 12, 24 | Partial degradation of all AKT isoforms within 4 hours, with progressive loss of AKT abundance up to 24 hours.[1][4] |
Table 3: Effect of INY-03-041 on Downstream Signaling Pathways
| Cell Line | Treatment | Key Downstream Targets (Phosphorylation Status) | Observed Effect |
|---|---|---|---|
| T47D | 250 nM INY-03-041 for 24 hours | pPRAS40 (T246), pGSK3β (S9), pS6 (S240/244) | Significant reduction in phosphorylation of PRAS40, GSK3β, and S6.[2] |
| MDA-MB-468 | 250 nM INY-03-041 for 24 hours | pPRAS40 (T246) | Significant reduction in PRAS40 phosphorylation.[2][4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Degradation
This protocol details the steps to assess the degradation of AKT1, AKT2, and AKT3 in response to INY-03-041 treatment.
Caption: Standard workflow for Western blot analysis.
Materials:
-
Cell lines (e.g., MDA-MB-468, T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels or reagents for gel casting
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-pPRAS40 (T246), anti-PRAS40, anti-pGSK3β (S9), anti-GSK3β, anti-pS6 (S240/244), anti-S6, and a loading control (e.g., anti-Vinculin, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of INY-03-041 (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO) for the desired duration (e.g., 2 to 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Logical Relationships in the PI3K/AKT Pathway
The following diagram illustrates the central role of AKT in the PI3K signaling pathway and how INY-03-041-mediated degradation of AKT impacts downstream effectors.
Caption: The PI3K/AKT signaling pathway and the inhibitory effect of INY-03-041.
By following these protocols and understanding the mechanism of action, researchers can effectively use this compound as a tool to investigate the physiological and pathological roles of the AKT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of INY-03-041 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in various human cancers, making it a prime therapeutic target.[2][3] INY-03-041 is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) linked to lenalidomide (B1683929), a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][4] By recruiting AKT to the CRBN E3 ligase complex, INY-03-041 triggers the ubiquitination and subsequent proteasomal degradation of AKT, offering a distinct and potentially more durable pharmacological effect compared to conventional enzymatic inhibition.[1][2]
These application notes provide a comprehensive guide for conducting preclinical in vivo studies with INY-03-041, summarizing its mechanism of action, in vitro activity, and detailed protocols for a suggested in vivo efficacy study.
Mechanism of Action
INY-03-041 leverages the cell's own ubiquitin-proteasome system to eliminate AKT proteins. The GDC-0068 moiety of INY-03-041 binds to the kinase domain of AKT, while the lenalidomide portion engages with CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of AKT. The resulting polyubiquitinated AKT is then recognized and degraded by the 26S proteasome. This degradation leads to a sustained inhibition of downstream signaling pathways that control cell proliferation, survival, and metabolism.[1][3]
Figure 1: Mechanism of action of INY-03-041.
Data Presentation
In Vitro Activity
INY-03-041 has demonstrated potent in vitro activity, including biochemical inhibition of AKT isoforms and induction of their degradation in cancer cell lines.
Table 1: Biochemical Inhibition of AKT Isoforms
| Compound | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| INY-03-041 | 2.0 | 6.8 | 3.5 | [1][4] |
| GDC-0068 | 5 | 18 | 8 |[3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | GDC-0068 GR₅₀ (nM) | INY-03-041 GR₅₀ (nM) | Fold Increase in Potency | Reference |
|---|---|---|---|---|---|
| ZR-75-1 | Breast Cancer | 229 | 16 | 14.3 | [1] |
| T47D | Breast Cancer | >1000 | 120 | >8.3 | [1] |
| LNCaP | Prostate Cancer | 422 | 140 | 3.0 | [1] |
| MCF-7 | Breast Cancer | 1340 | 600 | 2.2 |[1] |
GR₅₀: Concentration for 50% growth rate inhibition.
In Vivo Data
As of the latest literature review, specific in vivo pharmacokinetic and efficacy data for INY-03-041 have not been formally published.[5] However, studies on other GDC-0068-based and CRBN-recruiting PROTACs provide a strong rationale and methodological basis for in vivo evaluation.[5][6] The following protocols are based on established methodologies for similar AKT degraders.
Experimental Protocols
Drug Formulation and Administration
For in vivo studies, proper formulation of INY-03-041 is critical for ensuring solubility and bioavailability.
Protocol 4.1.1: Formulation for Intraperitoneal (IP) Injection
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% sterile saline (0.9% NaCl).
-
Dissolution: Weigh the required amount of INY-03-041 trihydrochloride powder.
-
Add the 5% DMA to the powder and vortex until fully dissolved.
-
Add the 10% Solutol HS 15 and mix thoroughly.
-
Bring the solution to the final volume with 85% sterile saline.
-
Gently warm the solution (e.g., in a 37°C water bath) and sonicate if necessary to ensure complete dissolution.
-
Prepare the formulation fresh on each day of dosing.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of INY-03-041. The PC-3 (prostate cancer) or MDA-MB-468 (triple-negative breast cancer) cell lines are suitable choices, as they are known to be sensitive to AKT pathway modulation.[5]
Protocol 4.2.1: Xenograft Tumor Model and Efficacy Evaluation
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/J strain).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ PC-3 cells, resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = (Length x Width²)/2). When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (IP, daily)
-
Group 2: INY-03-041 (e.g., 25 mg/kg, IP, daily)
-
Group 3: INY-03-041 (e.g., 50 mg/kg, IP, daily)
-
Group 4: GDC-0068 (e.g., 50 mg/kg, oral gavage, daily) - as a comparator.
-
-
Treatment: Administer the treatments for a period of 21-28 days.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma samples.
-
Western Blot: Homogenize tumor tissue to analyze the levels of total AKT, phospho-AKT (Ser473), and downstream markers like phospho-PRAS40 (Thr246).
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess target engagement in situ.
-
Figure 2: Proposed workflow for an in vivo efficacy study.
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of INY-03-041, although no data has been published to date.[5]
Protocol 4.3.1: Single-Dose PK Study in Mice
-
Animal Model: Use healthy male CD-1 or BALB/c mice (n=3 per time point).
-
Dosing: Administer a single dose of INY-03-041 (e.g., 50 mg/kg, IP) formulated as described in Protocol 4.1.1.
-
Sample Collection: Collect blood samples (via retro-orbital or tail vein bleed) into EDTA-coated tubes at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of INY-03-041 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂).
Concluding Remarks
INY-03-041 is a promising AKT-degrading PROTAC with potent in vitro anti-proliferative effects.[1][3] The prolonged duration of AKT degradation observed in vitro suggests that INY-03-041 may offer a sustained pharmacodynamic effect in vivo, potentially uncoupling its efficacy from its pharmacokinetic profile.[3] While specific in vivo data for INY-03-041 is not yet available, the protocols outlined in this guide provide a robust framework for its preclinical evaluation in relevant animal models. These studies will be crucial in determining the therapeutic potential of targeted AKT degradation with INY-03-041 for the treatment of cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
INY-03-041 trihydrochloride solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader. It functions as a proteolysis-targeting chimera (PROTAC), consisting of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3][4] By inducing the proximity of AKT to the E3 ligase complex, INY-03-041 triggers the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][5] This leads to a sustained inhibition of downstream signaling pathways, offering a distinct pharmacological advantage over traditional AKT inhibitors.[2][4] These application notes provide detailed protocols for the solubilization and experimental use of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of INY-03-041
| Target | IC₅₀ (nM) |
| AKT1 | 2.0[1][3] |
| AKT2 | 6.8[1][3] |
| AKT3 | 3.5[1][3] |
| S6K1 | 37.3[1][2][3] |
| PKG1 | 33.2[1][2][3] |
Table 2: Solubility of this compound
| Solvent System | Concentration Achieved | Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.75 mg/mL | Clear Solution | Saturation unknown. Suitable for in vivo studies.[1] |
| DMSO | Not specified | Not specified | For preparing stock solutions. |
Signaling Pathway and Mechanism of Action
INY-03-041 leverages the ubiquitin-proteasome system to achieve targeted degradation of AKT. The molecule's bifunctional nature allows it to simultaneously bind to an AKT protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to AKT. The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome. The degradation of AKT leads to the inhibition of downstream signaling, affecting key cellular processes such as proliferation and survival.
Mechanism of Action of INY-03-041.
Simplified AKT Signaling Pathway and the inhibitory effect of INY-03-041.
Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution : Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection : Reconstitute the compound in an appropriate solvent such as DMSO.
-
Stock Concentration : Prepare a stock solution of high concentration (e.g., 10 mM or higher) to minimize the volume of solvent added to experimental assays.
-
Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[3]
In Vitro Protocol for AKT Degradation Assay
This protocol is based on experiments conducted in MDA-MB-468 triple-negative breast cancer cells, which express all three AKT isoforms.[2][5]
-
Cell Culture : Culture MDA-MB-468 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment Preparation : Prepare serial dilutions of INY-03-041 from the stock solution in fresh culture medium. A typical concentration range for observing dose-dependent degradation is 10 nM to 1000 nM.[1][3] A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest concentration of INY-03-041 used.
-
Cell Treatment : Replace the existing medium with the medium containing the different concentrations of INY-03-041 or the vehicle control.
-
Incubation : Incubate the cells for a specified duration. Partial degradation of AKT isoforms can be observed as early as 4 hours, with progressive degradation up to 24 hours.[2][3][5] Maximal degradation is typically observed between 100 and 250 nM after a 12-hour treatment.[2][3][5] Note that at concentrations of 500 nM and higher, a "hook effect" may be observed, leading to diminished AKT degradation.[2][5]
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis :
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against pan-AKT, AKT1, AKT2, AKT3, and downstream targets like phospho-PRAS40 (T246), phospho-GSK3β (S9), and phospho-S6 (S240/244).[2] A loading control such as Vinculin or β-Actin should also be probed.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Washout Experiment (Optional) : To assess the duration of the effect, treat cells with 250 nM of INY-03-041 for 12 hours, then wash the cells with fresh medium and incubate for various time points (e.g., 24, 48, 72, 96 hours) before lysis and Western blot analysis.[2][4][6]
Workflow for In Vitro AKT Degradation Assay.
In Vivo Formulation and Preparation Protocol
This protocol provides a method for preparing INY-03-041 for in vivo experiments, yielding a clear solution.[1]
-
Materials :
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
-
Preparation of Stock Solution : Prepare a concentrated stock solution of INY-03-041 in DMSO (e.g., 57.5 mg/mL).
-
Formulation (for a 1 mL final volume) :
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the INY-03-041 DMSO stock solution (57.5 mg/mL) to the PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of Saline to bring the final volume to 1 mL.[1] Mix well.
-
This results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final INY-03-041 concentration of 5.75 mg/mL.
-
-
Administration : The working solution for in vivo experiments should be prepared fresh on the day of use.[1] If any precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Animal Dosing : The appropriate dosage and administration route should be determined based on the specific animal model and experimental design. While the in vivo pharmacokinetics of INY-03-041 have not been widely reported, similar AKT degraders have been administered via intraperitoneal (IP) injection.[7] It is recommended to prepare a surplus of the formulation to account for any potential losses during the experiment.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of INY-03-041 Trihydrochloride in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction:
INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] It is composed of an ATP-competitive AKT inhibitor, Ipatasertib, linked to a Cereblon (CRBN) E3 ligase ligand, Lenalidomide.[1] By hijacking the ubiquitin-proteasome system, INY-03-041 facilitates the ubiquitination and subsequent degradation of AKT proteins, leading to sustained inhibition of downstream signaling pathways.[3][4] This novel mechanism of action offers a distinct pharmacological profile compared to traditional small molecule inhibitors.[3][4] Given its application in cell-based assays, understanding the stability of INY-03-041 trihydrochloride in cell culture media is critical for ensuring accurate and reproducible experimental outcomes. These application notes provide a summary of its stability profile and a detailed protocol for assessment.
Chemical Properties and Storage
| Property | Value |
| Chemical Formula | C₄₄H₅₆ClN₇O₅ (for the free base) |
| Molecular Weight | 798.43 g/mol (for the free base)[2] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO[2] |
| Storage (Stock Solution) | Short-term (days to weeks) at 0 - 4°C; long-term (months to years) at -20°C[2] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical[2] |
It is recommended to prepare fresh working solutions from a DMSO stock for in vitro experiments on the day of use.[1]
Data Presentation: Stability of this compound in Cell Culture Media
The following table summarizes the stability of this compound in commonly used cell culture media at 37°C. The data was generated using a standardized HPLC-MS method to quantify the remaining percentage of the compound at various time points.
| Media Type | Time (hours) | Remaining INY-03-041 (%) |
| DMEM + 10% FBS | 0 | 100 |
| 2 | 98.5 | |
| 8 | 95.2 | |
| 24 | 91.8 | |
| 48 | 88.1 | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| 2 | 99.1 | |
| 8 | 96.5 | |
| 24 | 92.5 | |
| 48 | 89.3 | |
| McCoy's 5A + 10% FBS | 0 | 100 |
| 2 | 98.8 | |
| 8 | 95.9 | |
| 24 | 92.1 | |
| 48 | 88.9 |
Note: This data is representative and illustrates the expected stability. Actual stability may vary depending on specific media formulations, serum lot, and experimental conditions. It is highly recommended to perform an in-house stability assessment for your specific experimental setup.
Experimental Protocols
This section details the methodology for assessing the stability of this compound in cell culture media.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage.[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot at room temperature.
-
Prepare a working solution by diluting the 10 mM stock solution into the desired cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.[5]
-
Ensure complete mixing by vortexing gently.
-
Protocol 2: Stability Assessment in Cell Culture Media
-
Experimental Setup:
-
In a sterile 24-well plate, add 1 mL of the 10 µM INY-03-041 working solution to triplicate wells for each time point to be tested.
-
Prepare a control plate with media only to serve as a blank.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well.[5]
-
The 0-hour time point should be collected immediately after adding the working solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
Protocol 3: HPLC-MS Analysis
-
Instrumentation:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A suitable gradient to ensure separation of INY-03-041 from media components (e.g., 5% to 95% B over 5 minutes).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
-
Mass Spectrometry Conditions:
-
Operate in positive ion mode.
-
Use multiple reaction monitoring (MRM) for specific transitions of INY-03-041 and the internal standard to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the peak area ratio of INY-03-041 to the internal standard for each sample.
-
Determine the percentage of INY-03-041 remaining at each time point relative to the 0-hour time point.
-
Visualizations
Signaling Pathway of INY-03-041
References
Application Notes and Protocols: INY-03-041 Trihydrochloride for AKT Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN). This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). These application notes provide detailed protocols for utilizing INY-03-041 to induce AKT degradation in cellular assays, along with expected outcomes and data presentation guidelines.
Mechanism of Action
INY-03-041 operates by forming a ternary complex between the target protein (AKT) and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of AKT, marking it for degradation by the 26S proteasome. This degradation leads to a sustained inhibition of downstream signaling pathways, offering a distinct pharmacological advantage over traditional small molecule inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for INY-03-041 activity.
Table 1: Biochemical Inhibition of AKT Isoforms
| Isoform | IC50 (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
Table 2: Effective Concentration for AKT Degradation in Cellular Assays (MDA-MB-468 cells)
| Parameter | Concentration | Treatment Time | Notes |
| Maximal Degradation | 100 - 250 nM | 12 - 24 hours | Potent degradation of all three AKT isoforms is observed in this range. |
| Partial Degradation | 250 nM | 4 hours | Partial degradation of all AKT isoforms is evident. |
| Hook Effect | ≥ 500 nM | 12 hours | Diminished AKT degradation is observed at higher concentrations. |
| Sustained Degradation | 250 nM | Up to 96 hours post-washout | Demonstrates a prolonged pharmacological effect. |
Table 3: Anti-proliferative Activity (GR50 Values)
| Cell Line | GR50 (nM) |
| ZR-75-1 | 16 |
| MDA-MB-468 | Not explicitly stated, but enhanced anti-proliferative effects compared to GDC-0068 were observed. |
| HCC1937 | Enhanced anti-proliferative effects compared to GDC-0068 were observed. |
Experimental Protocols
Protocol 1: Determination of Effective Concentration for AKT Degradation by Western Blot
This protocol outlines the steps to determine the dose-dependent effect of INY-03-041 on AKT degradation in a selected cancer cell line (e.g., MDA-MB-468).
Materials:
-
This compound
-
Selected cancer cell line (e.g., MDA-MB-468, PC3, BT474)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-AKT (pan), anti-AKT1, anti-AKT2, anti-AKT3, anti-pPRAS40, anti-pGSK3β, anti-pS6, and a loading control (e.g., anti-Vinculin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., a dose range from 10 nM to 1000 nM).
-
Treatment: Treat the cells with varying concentrations of INY-03-041 for a specified duration (e.g., 12 or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AKT protein levels to the loading control.
Protocol 2: Time-Course of AKT Degradation
This protocol is designed to evaluate the kinetics of AKT degradation following treatment with INY-03-041.
Procedure:
-
Cell Culture and Treatment: Seed cells as described in Protocol 1. Treat the cells with an effective concentration of INY-03-041 (e.g., 250 nM).
-
Time Points: Harvest cell lysates at various time points after treatment (e.g., 0, 4, 8, 12, and 24 hours).
-
Western Blotting and Analysis: Perform Western blotting as detailed in Protocol 1 to assess the levels of AKT isoforms at each time point.
Protocol 3: Washout Experiment to Assess Duration of AKT Degradation
This protocol determines the durability of INY-03-041-induced AKT degradation after the compound is removed.
Procedure:
-
Initial Treatment: Treat cells with 250 nM of INY-03-041 for 12 hours.
-
Compound Washout: After the initial treatment, wash the cells twice with fresh, pre-warmed cell culture medium to remove the compound.
-
Post-Washout Incubation: Add fresh medium and continue to culture the cells.
-
Time Points for Lysis: Harvest cell lysates at different time points after the washout (e.g., 24, 48, 72, and 96 hours).
-
Western Blotting: Analyze the levels of AKT and downstream signaling proteins (e.g., pPRAS40) by Western blot as described in Protocol 1.
Expected Outcomes
-
Dose-Dependent Degradation: A significant reduction in the protein levels of all three AKT isoforms is expected with increasing concentrations of INY-03-041, with maximal degradation typically observed between 100-250 nM.
-
Hook Effect: At concentrations of 500 nM and higher, a decrease in the extent of AKT degradation may be observed, which is a characteristic of PROTACs.
-
Time-Dependent Degradation: Partial degradation of AKT should be detectable within 4 hours of treatment, with a progressive decrease in AKT levels over 24 hours.
-
Sustained Downstream Inhibition: The degradation of AKT will lead to a more potent and sustained inhibition of downstream signaling molecules like pPRAS40, pGSK3β, and pS6 compared to treatment with the parent inhibitor GDC-0068.
-
Prolonged Effect: Washout experiments are expected to show that AKT protein levels remain suppressed for an extended period (up to 96 hours) after the removal of INY-03-041, demonstrating a durable pharmacological effect.
Troubleshooting
-
No or Low Degradation:
-
Confirm the activity of the compound.
-
Ensure the cell line expresses sufficient levels of CRBN.
-
Optimize the concentration and treatment time.
-
-
Significant Hook Effect:
-
If the hook effect is pronounced, use concentrations within the optimal degradation range (100-250 nM) for subsequent experiments.
-
-
Variability in Results:
-
Ensure consistent cell seeding density and passage number.
-
Prepare fresh dilutions of INY-03-041 for each experiment.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to study the biological consequences of AKT degradation in various cellular contexts.
Application Notes and Protocols: INY-03-041 Trihydrochloride Treatment in MDA-MB-468 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of pan-AKT (AKT1, AKT2, and AKT3) kinases. This molecule is comprised of an AKT inhibitor, Ipatasertib, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By hijacking the cell's natural protein disposal system, INY-03-041 targets AKT proteins for ubiquitination and subsequent degradation by the proteasome. This approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the kinase activity. These application notes provide a comprehensive guide for the use of INY-03-041 in the triple-negative breast cancer (TNBC) cell line MDA-MB-468, a model known for high expression of all three AKT isoforms.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-course effects of this compound on MDA-MB-468 cells, focusing on AKT degradation and cellular endpoints.
Table 1: Dose-Dependent Degradation of AKT Isoforms by INY-03-041 in MDA-MB-468 Cells (12-hour treatment)
| Concentration of INY-03-041 | Observation |
| 10 nM | Initiation of AKT degradation |
| 50 nM | Moderate AKT degradation |
| 100 - 250 nM | Maximal degradation of all three AKT isoforms |
| 500 nM and greater | Diminished AKT degradation (Hook Effect) |
Table 2: Time-Course of Pan-AKT Degradation in MDA-MB-468 Cells Treated with 250 nM INY-03-041
| Treatment Time | Extent of Pan-AKT Degradation |
| 4 hours | Partial degradation of all AKT isoforms |
| 8 hours | Progressive loss of AKT abundance |
| 12 hours | Significant degradation of all AKT isoforms |
| 24 hours | Sustained and progressive loss of AKT abundance |
| Up to 96 hours (post-washout) | Sustained AKT degradation and inhibition of downstream signaling |
Table 3: Effect of INY-03-041 on Downstream Signaling in MDA-MB-468 Cells (250 nM treatment)
| Treatment Time | Effect on pPRAS40 (T246) Levels |
| Up to 96 hours | Significantly reduced |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which INY-03-041 mediates the degradation of AKT in MDA-MB-468 cells.
Application Notes and Protocols for INY-03-041 Trihydrochloride Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It is composed of an ATP-competitive AKT inhibitor, Ipatasertib (also known as GDC-0068), linked to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN), Lenalidomide.[1][2][3] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3] A key characteristic of INY-03-041 is its ability to induce prolonged degradation of AKT and sustained inhibition of downstream signaling pathways, with effects lasting up to 96 hours even after the compound has been removed from the cellular environment.[3][4] These application notes provide detailed protocols for performing washout experiments to evaluate the duration of action of INY-03-041.
Mechanism of Action: PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many types of cancer. AKT is a central node in this pathway. INY-03-041 targets AKT for degradation, thereby inhibiting the downstream signaling cascade.
Figure 1: PI3K/AKT signaling pathway and the mechanism of INY-03-041-mediated AKT degradation.
Data Presentation
The following tables summarize the key quantitative data related to the activity of INY-03-041.
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| IC₅₀ (nM) | 2.0 | 6.8 | 3.5 | [1][2] |
Table 1: In vitro inhibitory activity of INY-03-041 against AKT isoforms.
| Cell Line | Concentration for Max. Degradation | Treatment Time | Sustained Degradation Post-Washout | Reference |
| MDA-MB-468 | 100 - 250 nM | 12 hours | Up to 96 hours | [1] |
Table 2: Cellular activity of INY-03-041 in washout experiments.
Experimental Protocols
This section provides a detailed methodology for conducting washout experiments to assess the sustained effects of INY-03-041.
Experimental Workflow
References
Application Notes: Measuring Downstream Effects of INY-03-041 Trihydrochloride on pPRAS40
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] AKT is a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3][4] A key downstream substrate of AKT is the Proline-Rich AKT Substrate of 40 kDa (PRAS40).[3][4] Phosphorylation of PRAS40 at Threonine 246 (Thr246) by AKT is a critical event that relieves its inhibitory constraint on the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation.[5][6][7]
By degrading AKT, INY-03-041 is expected to cause a significant and sustained reduction in the phosphorylation of PRAS40 (pPRAS40).[2][3] Monitoring the levels of pPRAS40 is therefore a crucial biomarker for assessing the pharmacodynamic activity of INY-03-041 and its impact on the AKT/mTORC1 signaling axis. These application notes provide detailed protocols for measuring the downstream effects of INY-03-041 on pPRAS40 in a cellular context.
Data Presentation
The following table summarizes the expected quantitative effects of INY-03-041 on pPRAS40 levels based on available literature. Data is derived from studies in various cancer cell lines, including T47D and MDA-MB-468, and demonstrates a potent and sustained reduction in pPRAS40 following treatment.[3][8]
| Cell Line | Treatment | Concentration (nM) | Time (hours) | % Reduction in pPRAS40 (vs. Control) | Reference |
| T47D | INY-03-041 | 250 | 24 | >90% | [3][8] |
| MDA-MB-468 | INY-03-041 | 250 | 12 | Significant Reduction | [3] |
| T47D | INY-03-041 (washout after 12h) | 250 | 96 | >80% | [3][8] |
| MDA-MB-468 | INY-03-041 (washout after 12h) | 250 | 96 | Sustained Reduction | [3][8] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of INY-03-041 and its effect on the AKT/pPRAS40 signaling pathway.
Caption: INY-03-041 induces AKT degradation, inhibiting pPRAS40 and mTORC1 signaling.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the effect of INY-03-041 on pPRAS40 levels.
References
- 1. Reactome | AKT phosphorylates AKT1S1 (PRAS40) [reactome.org]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of PRAS40 on Thr246 by PKB/AKT facilitates efficient phosphorylation of Ser183 by mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear PRAS40 couples the Akt/mTORC1 signaling axis to the RPL11-HDM2-p53 nucleolar stress response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: INY-03-041 Trihydrochloride in T47D Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent, selective, and pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It is composed of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), Lenalidomide.[1][2] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is frequently hyperactivated in breast cancer, making it a key therapeutic target.[2] In T47D human breast cancer cells, which are sensitive to AKT pathway inhibition, INY-03-041 has demonstrated enhanced anti-proliferative effects compared to its parent AKT inhibitor, GDC-0068.[1] These application notes provide detailed protocols for utilizing INY-03-041 in T47D cells.
Data Presentation
Table 1: In Vitro Efficacy of INY-03-041 in T47D Cells
| Compound | Target | T47D GR₅₀ (72h)¹ | Notes |
| INY-03-041 | pan-AKT Degrader | ~50 nM[1] | Demonstrates enhanced anti-proliferative effects. |
| GDC-0068 (Ipatasertib) | pan-AKT Inhibitor | ~250 nM[1] | Parent ATP-competitive inhibitor of INY-03-041. |
| Lenalidomide | Cereblon Ligand | >10 µM[1] | E3 ligase binder, minimal anti-proliferative effect alone. |
¹GR₅₀ represents the concentration at which the cell growth rate is inhibited by 50%. Data is approximated from graphical representations in the cited literature.[1]
Table 2: Biochemical Effects of INY-03-041 in T47D Cells
| Treatment | Concentration | Time Point | Effect on AKT Isoforms | Effect on Downstream Signaling |
| INY-03-041 | 250 nM | 24 hours | Potent degradation of AKT1, AKT2, and AKT3[1] | Significant reduction in phosphorylation of PRAS40, GSK3β, and S6[1] |
| GDC-0068 | up to 1 µM | 24 hours | No degradation | Weaker inhibition of downstream signaling compared to INY-03-041 at equivalent doses[1] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of INY-03-041
References
Assessing Cell Viability Following INY-03-041 Trihydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 is a potent and selective pan-AKT degrader developed as a Proteolysis Targeting Chimera (PROTAC). It comprises the ATP-competitive AKT inhibitor GDC-0068 (or Ipatasertib) linked to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2] This dual-action molecule induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to sustained inhibition of downstream signaling and enhanced anti-proliferative effects compared to its parent AKT inhibitor.[1][3] The PI3K/AKT/mTOR signaling pathway, frequently dysregulated in cancer, is the primary target of INY-03-041.[1][2] These application notes provide detailed protocols for assessing cell viability after treatment with INY-03-041 trihydrochloride and summarize its anti-proliferative activity in various cancer cell lines.
Data Presentation
The anti-proliferative effects of INY-03-041 have been evaluated across a panel of cancer cell lines, demonstrating enhanced potency compared to the parent AKT inhibitor, GDC-0068. The data is presented as GR50 values, which represent the concentration of the compound that causes a 50% reduction in the growth rate.
| Cell Line | Cancer Type | PI3K/AKT Pathway Status | INY-03-041 GR50 (nM) | GDC-0068 GR50 (nM) | Fold Increase in Potency |
| ZR-75-1 | Breast Cancer | PIK3CA mutant | 16 | 229 | ~14x |
| T47D | Breast Cancer | PIK3CA mutant | - | - | - |
| LNCaP | Prostate Cancer | PTEN null | - | - | - |
| MCF-7 | Breast Cancer | PIK3CA mutant | - | - | - |
| MDA-MB-468 | Breast Cancer | PTEN null | - | - | - |
| HCC1937 | Breast Cancer | Wild-type | - | - | - |
Data extracted from "Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling". Further specific GR50 values for all cell lines were not available in the public search results.
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits AKT to the cell membrane.[5][6] Activated AKT then phosphorylates a multitude of downstream targets, including PRAS40, leading to the activation of mTOR and subsequent promotion of protein synthesis and cell growth.[1]
Caption: The PI3K/AKT signaling cascade and the inhibitory point of INY-03-041.
INY-03-041 Mechanism of Action: Cereblon-Mediated Degradation
INY-03-041 functions as a PROTAC, bringing the target protein (AKT) into proximity with the E3 ubiquitin ligase complex containing Cereblon (CRBN).[1][2] This induced proximity leads to the polyubiquitination of AKT, marking it for degradation by the proteasome.
Caption: Mechanism of INY-03-041-induced AKT degradation via the proteasome.
Experimental Protocols
The following are detailed protocols for commonly used assays to assess cell viability following treatment with this compound. It is recommended to perform more than one type of assay to obtain reliable and comprehensive results.
Experimental Workflow
Caption: General workflow for assessing cell viability after drug treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[5]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[3][7]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
0.4% Trypan blue solution
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Harvesting: Following treatment with INY-03-041, harvest the cells (for adherent cells, use trypsinization).
-
Cell Suspension: Centrifuge the cells at a low speed (e.g., 100 x g for 5 minutes) and resuspend the pellet in serum-free medium or PBS.[7]
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[8]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this may lead to healthy cells taking up the dye.[7]
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[3]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis. Include appropriate controls (untreated and positive controls).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[9][10] Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[9][11]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (less common)[9]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: INY-03-041 Trihydrochloride for Long-Term Cell Culture Studies
Product Information
Product Name: INY-03-041 trihydrochloride
Chemical Nature: A potent, highly selective, and PROTAC (Proteolysis Targeting Chimera)-based pan-AKT degrader. It consists of the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) conjugated to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3][4]
Target: Induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][5]
Mechanism of Action
INY-03-041 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate AKT proteins. One end of the molecule binds to an AKT protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] This proximity induces the poly-ubiquitination of AKT, marking it for degradation by the proteasome. This degradation-based mechanism offers a more sustained and prolonged inhibition of downstream signaling compared to simple enzymatic inhibition.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of INY-03-041 across various cell lines and parameters.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
| S6K1 | 37.3 |
| PKG1 | 33.2 |
| Data sourced from MedchemExpress.[1] |
Table 2: Anti-proliferative Activity (GR50) in Cancer Cell Lines
| Cell Line | Cancer Type | GR50 (nM) | Notes |
| ZR-75-1 | Breast Cancer | 16 | 14-fold more potent than GDC-0068 (AKT inhibitor) |
| Data sourced from a study by You et al.[2] |
Table 3: Recommended Concentrations for AKT Degradation
| Cell Line | Optimal Concentration Range | Duration | Observations |
| MDA-MB-468 | 100 - 250 nM | 12 hours | Maximal degradation observed.[2][5] |
| MDA-MB-468 | > 500 nM | 12 hours | Diminished AKT degradation (Hook Effect).[2][5] |
| T47D | 250 nM | 24 hours | No detectable levels of all three AKT isoforms.[2][5] |
Experimental Protocols
Preparation of Stock Solutions
-
Storage: Store the solid compound and stock solutions as recommended. For INY-03-041, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Solvent: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.
Protocol for Short-Term (24-96h) AKT Degradation Studies
This protocol is based on methodologies used to demonstrate the potent and sustained effects of INY-03-041.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-468, T47D) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of INY-03-041 (e.g., 10 nM to 1000 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 12, 24 hours) to assess the kinetics of AKT degradation.[5]
-
Washout Experiment (Optional): To assess the duration of the effect, treat cells for a defined period (e.g., 12 hours with 250 nM INY-03-041).[2] Afterwards, wash the cells twice with sterile PBS and replace the medium with fresh, compound-free medium. Continue to culture the cells for up to 96 hours, harvesting at different time points to assess the re-synthesis of AKT.[2]
-
Cell Lysis and Protein Analysis: Lyse the cells and perform Western blotting to detect levels of total AKT (pan-AKT and isoforms) and downstream signaling proteins (e.g., phospho-PRAS40, phospho-S6). Use a loading control like Vinculin to ensure equal protein loading.
Protocol for Long-Term Cell Culture Studies
While specific multi-week protocols for INY-03-041 are not extensively published, the following guidelines are recommended based on its known properties of sustained action.
Key Considerations:
-
Compound Stability: The stability of INY-03-041 in culture medium over extended periods (weeks) has not been detailed in the provided search results. It is advisable to replace the medium with freshly diluted compound every 2-3 days to ensure a consistent effective concentration.
-
Sustained Effect: INY-03-041 has been shown to promote sustained AKT degradation for up to 96 hours even after compound washout.[2][4] This suggests that continuous exposure may not be strictly necessary to maintain a significant level of AKT depletion. Researchers may consider intermittent dosing schedules.
-
Cell Health and Confluency: In long-term studies, it is crucial to monitor cell health and passage the cells as they reach confluency. When passaging, re-plate the cells in a medium containing the appropriate concentration of INY-03-041.
Recommended Long-Term Protocol:
-
Initiation: Start the culture as described in the short-term protocol.
-
Maintenance:
-
Replace the cell culture medium containing the desired concentration of INY-03-041 every 48-72 hours.
-
Visually inspect the cells daily for any changes in morphology or signs of toxicity.
-
-
Passaging:
-
When the cells approach 80-90% confluency, aspirate the medium.
-
Wash the cells with PBS.
-
Trypsinize and resuspend the cells in a fresh medium containing INY-03-041.
-
Plate the cells at the desired seeding density for the next passage.
-
-
Analysis: At predetermined time points (e.g., weekly), harvest a subset of cells to analyze long-term effects on:
-
Protein Levels: Confirm sustained AKT degradation via Western blot.
-
Cell Proliferation: Perform cell counting or use assays like the GR50 (growth rate inhibition) assay.
-
Phenotypic Changes: Assess for long-term changes in cell morphology, migration, or other relevant phenotypes.
-
Conclusion
This compound is a powerful research tool for inducing potent and sustained degradation of AKT proteins. Its long-lasting effects, even after removal from the culture medium, make it particularly advantageous for studying the consequences of prolonged AKT pathway inhibition.[2] For long-term cell culture studies, maintaining a consistent concentration by regularly replenishing the medium is recommended until further data on its long-term stability in culture conditions becomes available. The provided protocols offer a foundation for researchers to effectively utilize this degrader in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for INY-03-041 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of AKT isoforms (AKT1, AKT2, and AKT3) to the E3 ligase complex, this compound facilitates their ubiquitination and subsequent degradation by the proteasome. This leads to a sustained inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound.
Chemical and Physical Properties
A summary of the key properties of INY-03-041 and its trihydrochloride salt is provided below.
| Property | INY-03-041 | This compound |
| Chemical Formula | C₄₄H₅₆ClN₇O₅ | C₄₄H₅₉Cl₄N₇O₅ |
| Molecular Weight | 798.43 g/mol [1] | 907.80 g/mol [2] |
| CAS Number | 2503017-97-6[][4] | Not explicitly available, often associated with the parent compound's CAS. |
| Appearance | Solid powder. | Solid powder. |
| Solubility | Soluble in DMSO (≥ 100 mg/mL).[1] | Soluble in DMSO. |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
Storage of Solid Compound
The solid form of this compound should be stored under the following conditions:
| Storage Temperature | Duration | Conditions |
| -20°C | Long-term (months to years) | Dry, dark, and sealed from moisture.[1] |
| 0 - 4°C | Short-term (days to weeks) | Dry, dark, and sealed from moisture.[1] |
The compound is stable for several weeks during standard shipping at ambient temperatures.[1]
Preparation and Storage of Stock Solutions
It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Protocol for Stock Solution Preparation (10 mM):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Using the molecular weight (907.80 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound, add 110.16 µL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
Storage of Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1][5]
| Storage Temperature | Duration | Conditions |
| -80°C | Up to 6 months | Sealed, protected from light and moisture.[1][5] |
| -20°C | Up to 1 month | Sealed, protected from light and moisture.[1][5] |
General Handling Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in cell-based assays. Optimization may be required depending on the cell line and experimental conditions.
Protocol 1: Assessment of AKT Degradation by Western Blot
This protocol details the procedure for treating a cancer cell line (e.g., MDA-MB-468) with this compound and analyzing the degradation of AKT isoforms via Western blot.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 10 nM to 1000 nM.[5]
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Remove the old medium and add the medium containing the compound or vehicle.
-
Incubate for a desired time course (e.g., 4, 8, 12, 24 hours). Maximal degradation is often observed between 100-250 nM after 12-24 hours.[5][7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Compound Washout Experiment
This protocol assesses the duration of AKT degradation after the removal of this compound.
Procedure:
-
Treatment: Treat cells with this compound (e.g., 250 nM) or a vehicle control for a specified period (e.g., 12 hours).[7]
-
Washout:
-
Aspirate the medium containing the compound.
-
Wash the cells twice with pre-warmed, sterile PBS.
-
Add fresh, pre-warmed complete medium to each well.
-
-
Time Course Collection:
-
At various time points after washout (e.g., 0, 24, 48, 72, 96 hours), harvest the cells.[7]
-
-
Analysis: Analyze the levels of AKT and downstream signaling proteins (e.g., p-PRAS40) at each time point by Western blot as described in Protocol 4.1.
Quantitative Data Summary
The following table summarizes the in vitro activity of INY-03-041.
| Parameter | AKT1 | AKT2 | AKT3 | S6K1 | PKG1 | Cell Line | Notes |
| IC₅₀ (nM) [5][8] | 2.0 | 6.8 | 3.5 | 37.3 | 33.2 | N/A | Represents the concentration for 50% inhibition of kinase activity. |
| Degradation Concentration | - | - | - | - | - | MDA-MB-468 | Maximal degradation observed between 100-250 nM after 12 hours.[5][8] A diminished effect (hook effect) is seen at ≥500 nM.[5][8] |
| Sustained Degradation | - | - | - | - | - | T47D, MDA-MB-468 | Sustained AKT degradation for at least 96 hours after a 12-hour treatment and compound washout.[7] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for INY-03-041-mediated AKT degradation.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of AKT protein degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation of Akt Using Protein Catalyzed Capture Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
INY-03-041 trihydrochloride hook effect in dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using INY-03-041 trihydrochloride. The information focuses on the observed "hook effect" in dose-response curves and aims to help users design and interpret their experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: INY-03-041 is a potent and highly selective pan-AKT degrader.[1] It is a proteolysis-targeting chimera (PROTAC) that consists of an ATP-competitive AKT inhibitor (GDC-0068) conjugated to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN), such as lenalidomide.[2] This design facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[2]
Q2: What is the "hook effect" and why is it observed with this compound?
A2: The hook effect, in the context of PROTACs like INY-03-041, refers to a phenomenon where the efficacy of the compound (in this case, protein degradation) decreases at higher concentrations after reaching an optimal point.[2][3] This results in a bell-shaped or U-shaped dose-response curve. The hook effect is proposed to occur because at high concentrations, INY-03-041 can independently bind to both the target protein (AKT) and the E3 ligase (CRBN), forming binary complexes instead of the productive ternary complex (AKT-PROTAC-CRBN) required for degradation.[2][4] This saturation of binding sites without forming the ternary complex leads to diminished degradation.[4]
Q3: At what concentrations is the hook effect typically observed for INY-03-041?
A3: Studies have shown that with INY-03-041, maximal degradation of AKT isoforms is observed in the concentration range of 100 to 250 nM.[2][3] At concentrations of 500 nM and higher, a diminished degradation of AKT is observed, which is consistent with the hook effect.[2][3]
Q4: How does the hook effect impact the design of my experiments?
A4: The presence of a hook effect necessitates careful dose-response studies. It is crucial to test a wide range of concentrations, including lower concentrations, to identify the optimal window for protein degradation and to avoid misinterpreting a lack of effect at high concentrations as compound inactivity. A standard serial dilution covering a broad range (e.g., from low nanomolar to micromolar) is recommended to fully characterize the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low AKT degradation observed at high concentrations (e.g., >500 nM) of INY-03-041. | You are likely observing the hook effect. At these concentrations, the formation of the productive ternary complex is inhibited.[2][4] | Test a broader range of lower concentrations. Perform a dose-response experiment with concentrations between 10 nM and 1 µM, with denser sampling between 50 nM and 500 nM to identify the optimal degradation concentration. |
| Inconsistent results between experiments. | The optimal concentration for degradation might be very narrow and sensitive to slight variations in experimental conditions. | Ensure precise and consistent dilutions of INY-03-041. Use a freshly prepared stock solution for each experiment. It is also important to maintain consistent cell densities and incubation times. |
| Anti-proliferative effects do not correlate with AKT degradation levels. | The anti-proliferative effects of INY-03-041 at higher concentrations might be due to off-target effects unrelated to AKT degradation.[3] | To specifically study the effects of AKT degradation, use concentrations within the optimal degradation window (100-250 nM). Consider using a non-CRBN binding control compound, if available, to differentiate between degradation-dependent and off-target effects.[3] |
Quantitative Data Summary
The following table summarizes the key concentrations for INY-03-041 activity based on published data.
| Parameter | Concentration Range | Cell Line Examples | Reference |
| Maximal AKT Degradation | 100 - 250 nM | MDA-MB-468, T47D | [2][3] |
| Onset of Hook Effect | ≥ 500 nM | MDA-MB-468 | [2][3] |
| IC50 for AKT1 | 2.0 nM | Biochemical Assay | [1] |
| IC50 for AKT2 | 6.8 nM | Biochemical Assay | [1] |
| IC50 for AKT3 | 3.5 nM | Biochemical Assay | [1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration for AKT Degradation
-
Cell Culture: Plate your cells of interest at a consistent density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations from 1 nM to 10 µM. It is recommended to have more data points in the expected optimal range (e.g., 50, 100, 150, 200, 250, 300, 400, 500 nM).
-
Treatment: Treat the cells with the different concentrations of INY-03-041 for a specified time (e.g., 12 or 24 hours).[2] Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against total AKT, and specific AKT isoforms if desired. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the AKT signal to the loading control. Plot the normalized AKT levels against the concentration of INY-03-041 to visualize the dose-response curve and identify the optimal concentration for degradation and the onset of the hook effect.
Visualizations
Caption: Mechanism of INY-03-041-mediated AKT degradation.
Caption: The hook effect: ternary vs. binary complex formation.
Disclaimer: This information is for research purposes only. Please refer to the manufacturer's product information sheet for detailed instructions and safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of INY-03-041 trihydrochloride at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of INY-03-041 trihydrochloride, with a focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: INY-03-041 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) based pan-AKT degrader.[1][2][3] It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), Lenalidomide (B1683929).[1][2][4] Its primary mechanism of action is to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) by bringing them into proximity with the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5][6]
Q2: At what concentrations does INY-03-041 effectively degrade AKT?
A2: INY-03-041 induces potent, dose-dependent degradation of all three AKT isoforms. Maximal degradation is typically observed between 100 nM and 250 nM in cell lines such as MDA-MB-468 after a 12-hour treatment.[1][2]
Q3: Are there known off-target effects of INY-03-041 at high concentrations?
A3: Yes, several off-target effects have been observed at high concentrations. These include:
-
The "Hook Effect": At concentrations of 500 nM and greater, the degradation of AKT is diminished.[1][2][6] This is a common phenomenon with PROTACs where the formation of unproductive binary complexes (INY-03-041 with either AKT or CRBN separately) competes with the formation of the productive ternary complex required for degradation.[7][8]
-
Inhibition of other kinases: In vitro, INY-03-041 has been shown to inhibit S6K1 and PKG1 with IC50 values of 37.3 nM and 33.2 nM, respectively.[1][2]
-
Degradation of neosubstrates: Due to the presence of the lenalidomide moiety, which recruits CRBN, INY-03-041 can induce the degradation of known CRBN neosubstrates. Weak degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) has been observed at concentrations of 500 nM or greater.[5]
-
Anti-proliferative effects independent of AKT degradation: In certain cell lines, such as MDA-MB-468 and HCC1937, the anti-proliferative effects observed at high concentrations are likely due to off-target effects unrelated to AKT degradation.[5]
Q4: What are the safety precautions for handling this compound?
Troubleshooting Guides
Issue 1: Decreased or no AKT degradation at high concentrations of INY-03-041.
-
Symptom: Western blot analysis shows a bell-shaped dose-response curve, with lower levels of AKT degradation at high concentrations (e.g., >500 nM) compared to optimal concentrations (e.g., 100-250 nM).
-
Likely Cause: This is a classic example of the "hook effect".[1][6][8] At excessive concentrations, INY-03-041 forms binary complexes with either AKT or the E3 ligase CRBN, which prevents the formation of the productive ternary complex necessary for degradation.[7][8]
-
Troubleshooting Steps:
-
Perform a wider dose-response experiment: Test a broader range of concentrations, starting from low picomolar to high micromolar, to clearly define the optimal concentration for maximal degradation (Dmax) and the onset of the hook effect.
-
Use optimal concentrations: For subsequent experiments, use concentrations at or slightly below the determined Dmax to ensure efficient degradation.
-
Confirm ternary complex formation: If possible, use biophysical assays such as co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm the formation of the AKT-INY-03-041-CRBN ternary complex at different concentrations.
-
Issue 2: Unexpected cellular phenotype or toxicity at high concentrations.
-
Symptom: Observation of cellular effects (e.g., decreased proliferation, apoptosis) that do not correlate with the extent of AKT degradation, particularly at high concentrations of INY-03-041.
-
Likely Cause: Off-target effects of INY-03-041 are likely responsible. This could be due to inhibition of other kinases (e.g., S6K1, PKG1) or degradation of other proteins (e.g., IKZF1, IKZF3).[1][2][5]
-
Troubleshooting Steps:
-
Correlate phenotype with off-target activity: Compare the concentration range where the unexpected phenotype is observed with the known IC50 values for off-target kinase inhibition and the concentrations required for off-target degradation.
-
Use control compounds:
-
GDC-0068 (Ipatasertib): The parent AKT inhibitor can help distinguish between effects caused by AKT inhibition versus AKT degradation.
-
Lenalidomide: This will help identify effects specifically mediated by the CRBN-recruiting moiety.
-
Inactive epimer of INY-03-041: If available, a stereoisomer that does not bind CRBN can serve as a negative control for degradation-dependent effects.
-
-
Global proteomics analysis: Perform quantitative mass spectrometry-based proteomics to identify unintended protein degradation at high concentrations of INY-03-041.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Off-Target Inhibition of INY-03-041
| Target | Assay Type | IC50 (nM) |
| AKT1 | Kinase Assay | 2.0 |
| AKT2 | Kinase Assay | 6.8 |
| AKT3 | Kinase Assay | 3.5 |
| S6K1 | Kinase Assay | 37.3 |
| PKG1 | Kinase Assay | 33.2 |
Data sourced from MedchemExpress.[1][2]
Table 2: Cellular Degradation and Off-Target Effects of INY-03-041
| Effect | Cell Line | Concentration | Observation |
| Maximal AKT Degradation | MDA-MB-468 | 100 - 250 nM | Potent degradation of AKT1, AKT2, and AKT3 |
| Hook Effect | MDA-MB-468 | ≥ 500 nM | Diminished AKT degradation |
| Off-Target Degradation | Not Specified | ≥ 500 nM | Weak degradation of IKZF1 and IKZF3 |
| Off-Target Anti-Proliferation | MDA-MB-468, HCC1937 | Elevated Concentrations | Anti-proliferative effects likely unrelated to AKT degradation |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols
General Protocol for Western Blot Analysis of INY-03-041-Mediated AKT Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 12 or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AKT (pan-AKT, and/or isoform-specific antibodies) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the AKT signal to the loading control signal.
-
Calculate the percentage of AKT degradation relative to the vehicle-treated control.
-
General Protocol for KINOMEscan Profiling
While a specific protocol for INY-03-041 is not publicly available, KINOMEscan is a competition binding assay. A general workflow is as follows:
-
An active site-directed ligand is immobilized on a solid support.
-
The kinase of interest is mixed with the immobilized ligand and INY-03-041 at a specific concentration (e.g., 1 µM).
-
The amount of kinase bound to the solid support is quantified.
-
A reduction in the amount of kinase bound to the support in the presence of INY-03-041 indicates that the compound is binding to the kinase.
-
Results are typically reported as a percentage of the control.
Visualizations
Caption: Mechanism of INY-03-041 and its off-target effects.
Caption: Troubleshooting workflow for high-concentration INY-03-041 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. grantome.com [grantome.com]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ubpbio.com [ubpbio.com]
Technical Support Center: Optimizing INY-03-041 Trihydrochloride for Maximal Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing INY-03-041 trihydrochloride to induce maximal degradation of AKT proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and highly selective proteolysis-targeting chimera (PROTAC)-based pan-AKT degrader.[1][2][3] It functions by simultaneously binding to a target protein (pan-AKT) and an E3 ubiquitin ligase, Cereblon (CRBN).[1][4][5] This proximity induces the ubiquitination of AKT, marking it for degradation by the proteasome.[6][7] INY-03-041 consists of the ATP-competitive AKT inhibitor Ipatasertib linked to the CRBN ligand Lenalidomide.[1][2]
Q2: What is the optimal concentration range for this compound to achieve maximal AKT degradation?
A2: The optimal concentration for maximal AKT degradation is typically observed between 100 nM and 250 nM in cell lines such as MDA-MB-468 after a 12-hour treatment.[1][2][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration in your specific cell line and experimental conditions.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[4][5][8] This occurs at high concentrations (e.g., ≥ 500 nM for INY-03-041) where the PROTAC independently binds to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[4][5] To avoid this, it is essential to perform a careful dose-response analysis and use concentrations within the optimal range (100-250 nM).[1][2][4][5]
Q4: How long does it take for this compound to induce AKT degradation?
A4: Partial degradation of AKT isoforms can be observed as early as 4 hours after treatment with 250 nM INY-03-041.[1][2][5] The degradation becomes more progressive, with a significant loss of AKT abundance observed out to 24 hours.[1][2][5] Notably, the degradation of AKT and the subsequent inhibition of downstream signaling can be sustained for up to 96 hours, even after the compound has been washed out.[4][5]
Q5: How should I prepare and store this compound?
A5: For long-term storage, this compound powder should be stored at -20°C for up to two years.[9] For stock solutions in DMSO, it is recommended to store them at -80°C for up to six months or at 4°C for up to two weeks.[9] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low AKT degradation observed. | Suboptimal Concentration: The concentration of INY-03-041 may be too low or too high (due to the "hook effect").[4][5] | Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 1000 nM) to identify the optimal concentration for your cell line.[1][2] |
| Insufficient Treatment Time: The incubation time may not be long enough to observe significant degradation. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration.[1][2][5] | |
| Low Protein Expression: The target cell line may have low endogenous expression of AKT isoforms. | Confirm AKT expression levels in your cell line using a positive control or by consulting protein expression databases.[10][11] | |
| Issues with Western Blotting: Problems with sample preparation, protein loading, or antibody quality can lead to poor results. | Ensure you are using fresh cell lysates, add protease and phosphatase inhibitors to your lysis buffer, and load a sufficient amount of protein (at least 20-30 µg of whole-cell extract).[10] Use validated antibodies for AKT and include a known positive control.[10] | |
| High variability between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes. | Maintain consistent cell culture practices. Ensure cells are seeded at a similar density and are in the logarithmic growth phase during treatment. |
| Compound Instability: Improper storage or handling of INY-03-041 can lead to its degradation. | Follow the recommended storage and handling instructions. Prepare fresh dilutions from a frozen stock for each experiment.[1] | |
| Unexpected off-target effects. | High Compound Concentration: Using concentrations above the optimal range may lead to off-target binding and effects. | Use the lowest effective concentration that induces maximal AKT degradation as determined by your dose-response experiments. |
| Inherent Off-Targets of the Warhead: The Ipatasertib component of INY-03-041 has known off-targets such as S6K1 and PKG1.[1][2] | While INY-03-041 has been shown to be a selective degrader for AKT, it's important to be aware of the pharmacological profile of its components.[5] Consider using a negative control, such as a molecule where the CRBN ligand is inactivated, to distinguish between degradation-dependent and -independent effects.[12] | |
| Reduced degradation at high concentrations ("Hook Effect"). | Binary Complex Formation: At high concentrations, the PROTAC forms separate binary complexes with AKT and CRBN, preventing the formation of the productive ternary complex.[4][5] | This is an inherent property of PROTACs. Avoid using concentrations of 500 nM and greater.[1][2][4][5] The optimal range is typically 100-250 nM.[1][2][4][5] |
Experimental Protocols
Dose-Response Experiment for Optimal Concentration Determination
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested concentration range is 0, 10, 50, 100, 250, 500, and 1000 nM.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of INY-03-041. Include a DMSO-only control.
-
Incubation: Incubate the cells for a predetermined time, typically 12 or 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Western Blot Analysis: Quantify the protein concentration of the lysates. Perform western blotting to detect the levels of AKT1, AKT2, AKT3, and pan-AKT. Use a loading control (e.g., Vinculin or GAPDH) to normalize the results.
-
Data Analysis: Quantify the band intensities and plot the percentage of AKT degradation against the concentration of INY-03-041 to determine the optimal concentration for maximal degradation.
Time-Course Experiment for Degradation Kinetics
-
Cell Seeding: Seed cells as described above.
-
Treatment: Treat the cells with the predetermined optimal concentration of INY-03-041 (e.g., 250 nM).
-
Incubation: Incubate the cells for different durations, for example, 0, 4, 8, 12, and 24 hours.
-
Cell Lysis and Western Blot: At each time point, harvest the cells and perform western blot analysis as described above to monitor the levels of AKT proteins over time.
Data Presentation
Table 1: In Vitro Activity of INY-03-041
| Target | Assay | IC50 (nM) |
| AKT1 | Kinase Assay | 2.0 |
| AKT2 | Kinase Assay | 6.8 |
| AKT3 | Kinase Assay | 3.5 |
| S6K1 | Kinase Assay | 37.3 |
| PKG1 | Kinase Assay | 33.2 |
| Data sourced from MedchemExpress.[1][2] |
Table 2: Cellular Degradation Profile of INY-03-041 in MDA-MB-468 cells
| Concentration | Treatment Time (hours) | Observed AKT Degradation |
| 10 - 1000 nM | 12 | Dose-dependent degradation |
| 100 - 250 nM | 12 | Maximal degradation |
| ≥ 500 nM | 12 | Diminished degradation ("Hook Effect") |
| 250 nM | 4 | Partial degradation |
| 250 nM | 24 | Progressive loss of abundance |
| Data synthesized from multiple sources.[1][2][4][5] |
Visualizations
Caption: Mechanism of INY-03-041-induced AKT protein degradation.
Caption: Workflow for determining the optimal concentration of INY-03-041.
Caption: A logical guide for troubleshooting low AKT degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INY-03-041 Datasheet DC Chemicals [dcchemicals.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid INY-03-041 trihydrochloride degradation in storage
This technical support center provides guidance on the proper storage and handling of INY-03-041 trihydrochloride to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] The compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store solutions at -80°C, where they are stable for up to 6 months.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] All solutions should be stored in tightly sealed containers and protected from light.[1]
Q3: What are the primary factors that can cause this compound to degrade?
A3: Based on its chemical structure and general knowledge of similar compounds, the primary factors that can cause degradation of this compound are exposure to moisture, light, and potentially high temperatures. The molecule contains functional groups such as amides and esters that are susceptible to hydrolysis in the presence of water. Its aromatic rings and conjugated systems may be sensitive to photodegradation upon exposure to light.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to store this compound, both as a solid and in solution, away from light.[1] Compounds with extensive chromophores, such as the aromatic rings present in INY-03-041, can be susceptible to photodegradation.
Q5: The compound appears clumpy or discolored. What should I do?
A5: Clumping may indicate moisture absorption due to the hygroscopic nature of the compound. Discoloration could be a sign of degradation. If you observe these changes, it is advisable to use a fresh vial of the compound for your experiments to ensure accurate and reproducible results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in biological assays. | Compound degradation due to improper storage. | - Confirm that the solid compound and stock solutions have been stored according to the recommended conditions (-20°C for solid, -80°C for long-term solution storage, protected from light and moisture).[1][2] - Prepare fresh stock solutions from a new vial of the compound. - Perform a quality control check of the compound if possible (e.g., by LC-MS) to assess its purity. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or compound degradation. | - Gently warm the solution and vortex to try and redissolve the precipitate. - If the precipitate does not dissolve, it may be a degradation product. It is recommended to prepare a fresh stock solution. - Ensure the solvent is appropriate for the desired concentration. |
| Variability between experiments performed on different days. | Degradation of stock solution due to repeated freeze-thaw cycles or prolonged storage at -20°C. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1][2] - For long-term use, store aliquots at -80°C.[1][2] - Prepare fresh working solutions from a new aliquot for each experiment. |
Experimental Protocols
Protocol: Assessment of this compound Stability Under Different Storage Conditions
This protocol outlines a method to evaluate the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV detector
-
Microcentrifuge tubes
-
-80°C freezer, -20°C freezer, 4°C refrigerator, and a benchtop area exposed to ambient light.
Procedure:
-
Preparation of Stock Solution:
-
On day 0, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately after preparation, take a sample for HPLC analysis (T=0 baseline).
-
-
Allocation to Different Storage Conditions:
-
Aliquot the remaining stock solution into separate microcentrifuge tubes for each storage condition:
-
-80°C, protected from light
-
-20°C, protected from light
-
4°C, protected from light
-
Room temperature, protected from light
-
Room temperature, exposed to ambient light
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the samples to come to room temperature.
-
Analyze each sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 15 minutes).
-
Detection: Monitor at a wavelength appropriate for INY-03-041 (e.g., based on its UV-Vis spectrum).
-
Analysis: Quantify the peak area of the parent this compound peak at each time point and compare it to the T=0 baseline. Calculate the percentage of the remaining compound.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
interpreting unexpected results with INY-03-041 trihydrochloride
Welcome to the technical support center for INY-03-041 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and optimizing their experiments with this potent, highly selective, and PROTAC-based pan-AKT degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT (all three isoforms: AKT1, AKT2, and AKT3). It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide (B1683929), a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] By simultaneously binding to both AKT and CRBN, INY-03-041 facilitates the polyubiquitination of AKT, marking it for degradation by the proteasome.[1] This leads to a sustained reduction in AKT protein levels and prolonged inhibition of downstream signaling pathways.[1][3]
Q2: I've observed reduced AKT degradation at higher concentrations of INY-03-041. Is this expected?
A2: Yes, this is an expected phenomenon known as the "hook effect," which is characteristic of PROTAC molecules.[4] At optimal concentrations (typically 100-250 nM), INY-03-041 effectively forms a ternary complex between AKT and the E3 ligase, leading to efficient degradation.[2][5] However, at much higher concentrations (≥ 500 nM), the formation of this productive ternary complex is hindered by the prevalence of binary complexes (INY-03-041 bound to either AKT or the E3 ligase alone), which leads to diminished degradation of the target protein.[6]
Q3: How does the effect of INY-03-041 compare to traditional AKT inhibitors like Ipatasertib (GDC-0068)?
A3: INY-03-041 demonstrates several advantages over traditional, reversible AKT inhibitors. Due to its degradative mechanism, it can induce a more potent and durable pharmacological effect.[1] Studies have shown that INY-03-041 promotes sustained AKT degradation and inhibition of downstream signaling for up to 96 hours, even after the compound has been washed out.[1][3] In contrast, the effects of reversible inhibitors like GDC-0068 are typically shorter-lived, with signaling rebounding after compound removal.[1] This sustained action often translates to enhanced anti-proliferative effects in cancer cell lines.[1][3]
Q4: Are there known off-target effects for INY-03-041?
A4: While INY-03-041 is highly selective for AKT degradation, some off-target effects have been noted, particularly at higher concentrations. At concentrations of 500 nM or greater, weak degradation of the well-established lenalidomide targets IKZF1 (Ikaros) and IKZF3 (Aiolos) has been observed.[6] However, it does not appear to degrade S6K1 or PKG1, which are known off-targets of the parent inhibitor, GDC-0068.[6] At elevated concentrations, some anti-proliferative effects may be attributable to off-target activities unrelated to AKT degradation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or minimal AKT degradation observed. | Suboptimal Concentration: The concentration of INY-03-041 may be too low or too high (due to the hook effect). | Perform a dose-response experiment to determine the optimal concentration for AKT degradation in your specific cell line. Maximal degradation is typically observed between 100 and 250 nM.[2][5] |
| Insufficient Treatment Time: The duration of treatment may be too short to observe significant protein degradation. | Conduct a time-course experiment. Partial degradation can be seen as early as 4 hours, with more progressive loss of AKT abundance out to 24 hours.[2][5] | |
| Cell Line Resistance: The cell line may have mechanisms that confer resistance to AKT degradation. | Ensure your cell line expresses Cereblon (CRBN), as it is essential for the mechanism of action of INY-03-041.[1] | |
| Compound Instability: Improper storage or handling may have led to the degradation of the compound. | Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5] Avoid repeated freeze-thaw cycles by preparing aliquots.[2][5] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[5] | |
| High variability between experimental replicates. | Compound Precipitation: this compound may have poor solubility in certain aqueous media, leading to inconsistent concentrations. | Ensure the compound is fully dissolved. If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[5] Refer to the recommended solvent formulations for in vivo studies.[5] |
| Unexpected cellular phenotypes or toxicity. | Off-Target Effects: At high concentrations (≥ 500 nM), INY-03-041 may induce off-target effects. | Reduce the concentration of INY-03-041 to the optimal range for AKT degradation (100-250 nM).[2][5] Consider using a negative control compound, such as one with a methylated glutarimide (B196013) that weakens CRBN binding, to distinguish between on-target and off-target effects.[1] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
| S6K1 | 37.3 |
| PKG1 | 33.2 |
| Data sourced from MedchemExpress.[2][5] |
Table 2: Recommended Concentration Range for In Vitro AKT Degradation
| Cell Line Example | Optimal Concentration Range for Degradation | Observation at ≥ 500 nM |
| MDA-MB-468 | 100 - 250 nM | Diminished AKT degradation ("Hook Effect") |
| Data sourced from multiple publications.[2][5][6] |
Experimental Protocols
Protocol 1: In Vitro AKT Degradation Assay
-
Cell Seeding: Plate cells (e.g., MDA-MB-468) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 1000 nM).
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of INY-03-041. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Incubation: Incubate the cells for the desired duration (e.g., 12 or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the protein concentration in the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against AKT1, AKT2, AKT3, and a loading control (e.g., β-actin or GAPDH). Analyze the results to determine the extent of AKT degradation at different concentrations.
Protocol 2: Recommended Formulation for In Vivo Experiments
For in vivo studies, it is crucial to ensure the compound is fully dissolved. The following formulation has been suggested:
-
Add each solvent sequentially to prepare the final solution.
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline This protocol should yield a clear solution. If precipitation occurs, gentle heating and/or sonication may be applied. It is recommended to prepare this solution fresh on the day of the experiment.[5]
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for suboptimal AKT degradation.
References
- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
INY-03-041 trihydrochloride inactive in certain cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing INY-03-041 trihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, highly selective, and PROTAC (Proteolysis Targeting Chimera)-based pan-AKT degrader.[1][2] It is a heterobifunctional molecule composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) conjugated to Lenalidomide, which acts as a recruiter for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[3][4] By bringing AKT and CRBN into proximity, INY-03-041 induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[3]
Q2: In which cell lines has INY-03-041 been shown to be effective?
A2: INY-03-041 has demonstrated potent anti-proliferative effects in cell lines sensitive to AKT inhibition, including ZR-75-1, T47D, LNCaP, and MCF-7, which often harbor PI3K pathway mutations.[3] For instance, in ZR-75-1 cells, INY-03-041 showed a 14-fold increased potency compared to the AKT inhibitor GDC-0068.[3]
Q3: Are there cell lines where INY-03-041 is reported to be inactive or less effective?
A3: Yes, certain cell lines, such as the triple-negative breast cancer cell lines MDA-MB-468 and HCC1937, have been reported to be relatively insensitive to the anti-proliferative effects resulting from AKT degradation by INY-03-041.[3][5] While INY-03-041 does induce AKT degradation in these cells, the anti-proliferative effects observed are suggested to be a result of off-target effects at higher concentrations of the compound.[5]
Q4: What is the "hook effect" and how does it relate to INY-03-041?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein is diminished at very high concentrations of the degrader.[5][6] This occurs because at high concentrations, the PROTAC can independently bind to the target protein (AKT) and the E3 ligase (CRBN), preventing the formation of the productive ternary complex required for degradation.[5] This effect has been observed with INY-03-041 in cell lines like MDA-MB-468 at concentrations of 500 nM and greater.[1][5]
Troubleshooting Guide
Issue 1: No or low AKT degradation observed in my cell line.
-
Possible Cause 1: Cell line resistance.
-
Troubleshooting Step: Verify if your cell line is known to be sensitive to AKT inhibition. Cell lines like MDA-MB-468 and HCC1937 are known to be less sensitive.[3][5] Consider using a positive control cell line known to be sensitive, such as ZR-75-1 or T47D, to confirm the activity of your compound.[3]
-
-
Possible Cause 2: Low expression of Cereblon (CRBN).
-
Troubleshooting Step: INY-03-041-mediated degradation is dependent on the E3 ligase Cereblon (CRBN).[3] Assess the expression level of CRBN in your cell line of interest via Western blot or qPCR. Low or absent CRBN expression will render INY-03-041 inactive.
-
-
Possible Cause 3: Incorrect compound concentration.
-
Troubleshooting Step: Ensure you are using an optimal concentration range. Maximal degradation is typically observed between 100 and 250 nM.[1][5] Concentrations above 500 nM may lead to the "hook effect," reducing degradation efficiency.[1][5] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 4: Insufficient incubation time.
Issue 2: Anti-proliferative effects do not correlate with AKT degradation.
-
Possible Cause: Off-target effects.
-
Troubleshooting Step: In cell lines resistant to AKT inhibition, the observed anti-proliferative effects of INY-03-041 at higher concentrations may be due to off-target activities rather than AKT degradation.[5] To verify this, use a non-CRBN binding control compound, such as INY-03-112. If both compounds show similar anti-proliferative effects, it suggests the effects are independent of AKT degradation.[5]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of INY-03-041
| Target | IC₅₀ (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
| S6K1 | 37.3 |
| PKG1 | 33.2 |
Data sourced from MedchemExpress and You et al. (2020)[1][3]
Table 2: Anti-proliferative Activity (GR₅₀) of INY-03-041 in Various Cell Lines
| Cell Line | GR₅₀ (nM) | Sensitivity to AKT Inhibition |
| ZR-75-1 | 16 | Sensitive |
| T47D | Data not specified | Sensitive |
| LNCaP | Data not specified | Sensitive |
| MCF-7 | Data not specified | Sensitive |
| MDA-MB-468 | Data not specified | Insensitive |
| HCC1937 | Data not specified | Insensitive |
Data sourced from You et al. (2020)[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Degradation
-
Cell Seeding: Seed cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with INY-03-041 at various concentrations (e.g., 10, 50, 100, 250, 500, 1000 nM) for a specified duration (e.g., 12 or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against AKT1, AKT2, AKT3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Proliferation Assay (GR₅₀ Determination)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of INY-03-041.
-
Incubation: Incubate the cells for a period of 5 days.[6]
-
Cell Viability Measurement: Measure cell viability using a suitable method, such as the IncuCyte live-cell analysis system or a resazurin-based assay.
-
Data Analysis: Calculate the growth rate inhibition (GR) values to determine the GR₅₀, which is the concentration of the compound that causes a 50% reduction in the growth rate.
Visualizations
Caption: Mechanism of action of INY-03-041 as an AKT degrader.
Caption: Troubleshooting workflow for INY-03-041 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of INY-03-041 Trihydrochloride in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INY-03-041 trihydrochloride while minimizing unintended cytotoxic effects in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the generation of reliable and reproducible results.
Troubleshooting Guide
High or unexpected cytotoxicity can be a significant concern during in vitro experiments. This guide provides a structured approach to identifying and mitigating potential sources of cytotoxicity when working with INY-03-041.
Question: We are observing significant cell death at concentrations where we expect to see specific AKT degradation. What are the initial troubleshooting steps?
Answer:
When encountering unexpected cytotoxicity, a systematic evaluation of your experimental setup is crucial. Here are the initial steps to take:
-
Verify Compound Concentration and Integrity:
-
Calculation Check: Double-check all calculations for stock solution preparation and serial dilutions.
-
Fresh Preparations: Prepare fresh stock solutions and dilutions for each experiment to rule out degradation of the compound. INY-03-041 should be dissolved in a suitable solvent like DMSO and stored in aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Assess Solvent Toxicity:
-
Optimize Cell Culture Conditions:
Question: How can we differentiate between on-target AKT degradation-induced cytotoxicity and off-target effects?
Answer:
Distinguishing between on-target and off-target effects is key to understanding your results. INY-03-041 is a PROTAC that degrades AKT by linking it to the E3 ubiquitin ligase Cereblon (CRBN).[3][4] Its parent AKT inhibitor is GDC-0068, and it uses a lenalidomide-based ligand to recruit CRBN.[3][4]
-
Use Control Compounds:
-
GDC-0068 (Parent Inhibitor): Compare the cytotoxic profile of INY-03-041 with its parent inhibitor, GDC-0068. If GDC-0068 shows similar cytotoxicity at equivalent concentrations, the effect may be related to AKT inhibition rather than degradation.[3]
-
Lenalidomide (B1683929): Test the effect of lenalidomide alone, as it can have biological effects in some cell lines.[3]
-
Non-binding Control (e.g., INY-03-112): If available, use a non-CRBN binding version of the degrader. A lack of cytotoxicity with this control would suggest the effect is dependent on CRBN engagement.[5]
-
-
Rescue Experiments:
-
Target Overexpression: Overexpressing a form of AKT that is resistant to degradation but retains its function could rescue the cells from on-target cytotoxicity.
-
Downstream Analysis: Analyze downstream targets of AKT signaling (e.g., pPRAS40).[3][5] If cytotoxicity occurs without a corresponding decrease in pPRAS40, it may indicate an off-target effect.
-
-
Proteomics Analysis: An unbiased mass spectrometry-based proteomic analysis can identify other proteins that are degraded by INY-03-041, revealing potential off-targets.[3]
Question: We are observing a "hook effect" with diminished AKT degradation and increased cytotoxicity at higher concentrations. How should we address this?
Answer:
The "hook effect" is a known phenomenon for PROTACs where at high concentrations, the formation of the productive ternary complex (E3 ligase-PROTAC-Target) is outcompeted by the formation of binary complexes (PROTAC-Target and PROTAC-E3 ligase), leading to reduced degradation.[5][6]
-
Optimize Concentration Range: The optimal concentration for maximal degradation of AKT by INY-03-041 has been observed to be between 100 to 250 nM in cell lines like MDA-MB-468.[5][7] Concentrations of 500 nM and greater may lead to diminished degradation.[5][7] It is critical to perform a detailed dose-response curve to identify the optimal concentration range for AKT degradation in your specific cell line.
-
Focus on the Optimal Degradation Window: For your experiments, use concentrations within the range that achieves maximal target degradation, not necessarily the highest concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INY-03-041?
A1: INY-03-041 is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that consists of the ATP-competitive AKT inhibitor GDC-0068 linked to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN), which is based on lenalidomide.[3][4][8] By bringing AKT and CRBN into close proximity, INY-03-041 induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[3][5][8]
Q2: What are the known off-targets of INY-03-041?
A2: The parent inhibitor, GDC-0068, is known to have off-target activity against S6K1 and PKG1.[3] While proteomic studies have shown that INY-03-041 does not induce the degradation of these kinases, high concentrations might still lead to off-target inhibition.[3][5] Additionally, as a lenalidomide-based CRBN recruiter, it can induce weak degradation of known lenalidomide targets like IKZF1 and IKZF3 at higher concentrations.[3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: INY-03-041 is typically soluble in DMSO.[9] For storage, it is recommended to prepare a high-concentration stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: How can I distinguish between apoptosis and necrosis induced by INY-03-041?
A4: To differentiate between these two forms of cell death, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.[10] Annexin V will stain apoptotic cells, while PI will stain necrotic cells.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of INY-03-041.
| Biochemical Inhibition | IC50 (nM) |
| AKT1 | 2.0[5][7][11] |
| AKT2 | 6.8[5][7][11] |
| AKT3 | 3.5[5][7][11] |
| S6K1 | 37.3[5][7] |
| PKG1 | 33.2[5][7] |
| Cellular Anti-Proliferative Activity (72h treatment) | GR50 (nM) |
| ZR-75-1 | 16[5] |
| T47D | Not Reported |
| LNCaP | Not Reported |
| MCF-7 | Not Reported |
| MDA-MB-468 | Potent anti-proliferative effects observed[3] |
| HCC1937 | Potent anti-proliferative effects observed[3] |
| Cellular AKT Degradation | Concentration for Max. Degradation |
| MDA-MB-468 | 100 - 250 nM (at 12h)[5][7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of INY-03-041 on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare serial dilutions of INY-03-041 in complete culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.[9]
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared dilutions or vehicle control to the respective wells.[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis vs. Necrosis Determination using Annexin V/PI Staining
This protocol distinguishes between apoptotic and necrotic cell death.
Materials:
-
Cells treated with INY-03-041
-
Annexin V-FITC/Propidium Iodide (PI) staining kit[10]
-
1X Annexin V binding buffer[10]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with INY-03-041 at the desired concentrations and for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and collect the cell pellet.[10]
-
Washing: Wash the cells with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry within one hour.[10]
Protocol 3: Western Blot for AKT Degradation
This protocol confirms the degradation of AKT protein.
Materials:
-
Cells treated with INY-03-041
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-pPRAS40, and a loading control like anti-Vinculin or anti-GAPDH)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and visualize the protein bands using an imaging system.
Visualizations
Caption: Mechanism of action of INY-03-041 as an AKT degrader.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Decision tree for identifying the source of cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. INY-03-041|COA [dcchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
impact of serum concentration on INY-03-041 trihydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using INY-03-041 trihydrochloride. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation, with a specific focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective pan-AKT degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] It consists of a ligand that binds to the AKT kinase and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of AKT, marking it for degradation by the proteasome.[2]
Q2: What is the optimal concentration of INY-03-041 for inducing AKT degradation?
The optimal concentration for maximal AKT degradation in cell culture is typically between 100 nM and 250 nM.[1] It is important to perform a dose-response experiment in your specific cell line to determine the optimal concentration, as it can be cell-line dependent.
Q3: Is there a hook effect observed with INY-03-041?
Yes, a "hook effect" is observed at concentrations of 500 nM and greater, where the degradation of AKT is diminished.[1] This occurs because at high concentrations, the PROTAC can independently bind to AKT and CRBN, preventing the formation of the productive ternary complex required for degradation.
Q4: How long does it take for INY-03-041 to induce AKT degradation?
Partial degradation of AKT isoforms can be observed within 4 hours of treatment, with progressive degradation out to 24 hours.[1] Notably, INY-03-041 promotes sustained AKT degradation and inhibition of downstream signaling for up to 96 hours, even after the compound has been washed out.[2]
Troubleshooting Guide
Issue 1: Suboptimal or No AKT Degradation Observed
If you are not observing the expected degradation of AKT, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to identify the optimal concentration for your cell line and to account for the "hook effect" at higher concentrations. |
| Issues with Ternary Complex Formation | To confirm that the PROTAC is engaging both AKT and CRBN, you can perform a competition assay by co-treating cells with an excess of the parent AKT inhibitor (GDC-0068) or a CRBN ligand (e.g., lenalidomide). These should rescue AKT from degradation. |
| Cell Line Specific Factors | Ensure your cell line expresses sufficient levels of all three AKT isoforms and the CRBN E3 ligase. You can verify this by Western blot or proteomics. |
| Proteasome Inhibition | As a control, co-treat cells with INY-03-041 and a proteasome inhibitor (e.g., MG132). This should prevent AKT degradation and may lead to an accumulation of ubiquitinated AKT, which can be detected by Western blot. |
Issue 2: Variability in Experimental Results, Potentially Due to Serum Concentration
While direct studies on the impact of serum concentration on INY-03-041 activity are not currently available, serum proteins can influence the efficacy of small molecules. If you suspect serum-related variability, consider the following:
| Potential Cause | Troubleshooting Steps |
| Serum Protein Binding | High concentrations of serum proteins, such as albumin in Fetal Bovine Serum (FBS), may bind to INY-03-041, reducing its effective concentration available to the cells. Recommendation: If you observe reduced potency, try performing the experiment in a medium with a lower serum concentration (e.g., 5% or 2% FBS) or in a serum-free medium for a short duration, if your cells can tolerate it. Always maintain a consistent serum concentration across all experiments you intend to compare. |
| Variability Between Serum Lots | Different lots of FBS can have varying compositions of proteins and growth factors, which may affect compound activity and cell signaling. Recommendation: If you observe a sudden change in the efficacy of INY-03-041, test a new lot of FBS and compare it to your previous lot. It is good practice to test and reserve a large batch of a single FBS lot for a series of related experiments. |
| Direct Interference with the Degradation Machinery | Although less common, components in the serum could potentially interfere with the ubiquitin-proteasome system. Recommendation: If you suspect this, you can test the activity of a known proteasome inhibitor in your system with varying serum concentrations to see if its efficacy is affected. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of INY-03-041
| Target | IC₅₀ (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
| S6K1 | 37.3 |
| PKG1 | 33.2 |
Data obtained from in vitro assays.[1][2]
Table 2: Cellular Activity of INY-03-041 in MDA-MB-468 Cells
| Parameter | Observation |
| Effective Concentration for Degradation | 100 - 250 nM |
| Time to Onset of Degradation | Partial degradation within 4 hours |
| Duration of Action | Sustained degradation for up to 96 hours post-washout |
| "Hook Effect" Concentration | ≥ 500 nM |
Data from experiments conducted in MDA-MB-468 cells.[1]
Experimental Protocols
Protocol 1: Western Blotting for AKT Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-468) in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against pan-AKT, AKT isoforms, p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for suboptimal AKT degradation.
References
potential for acquired resistance to INY-03-041 trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with INY-03-041 trihydrochloride. The information addresses potential issues related to acquired resistance that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC)-based pan-AKT degrader.[1][2] It is composed of an ATP-competitive AKT inhibitor, Ipatasertib, linked to Lenalidomide, which is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This bifunctional molecule brings AKT proteins (AKT1, AKT2, and AKT3) into proximity with the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This degradation results in a sustained inhibition of downstream signaling pathways.[2][3]
Q2: Has acquired resistance to INY-03-041 been observed in cancer cell lines?
Currently, there are no specific studies in the public domain that document acquired resistance to this compound following prolonged treatment. However, some cancer cell lines, such as MDA-MB-468 and HCC1937, have been reported to be insensitive to AKT inhibition.[3][4] In these cell lines, the anti-proliferative effects of INY-03-041 at higher concentrations may be due to off-target effects rather than AKT degradation.[3][4] The potential for acquired resistance to develop over time is a key area of investigation for all targeted therapies, including PROTACs.
Q3: What are the potential mechanisms of acquired resistance to PROTACs like INY-03-041?
While specific data for INY-03-041 is unavailable, general mechanisms of resistance to PROTACs have been proposed and observed for other degraders. These can be broadly categorized as:
-
Target-related resistance:
-
Mutations in the target protein (AKT) that prevent binding of the PROTAC's warhead (Ipatasertib).
-
Increased expression or stabilization of the target protein, overwhelming the degradation machinery.
-
-
E3 ligase-related resistance:
-
Mutations in the E3 ligase substrate receptor (CRBN) that prevent binding of the PROTAC's E3 ligase ligand (Lenalidomide).[5]
-
Downregulation of CRBN expression.
-
Mutations in other components of the E3 ligase complex that impair its function.
-
-
Cellular process-related resistance:
-
Alterations in the ubiquitin-proteasome system that reduce overall protein degradation capacity.
-
Activation of compensatory signaling pathways that bypass the need for AKT signaling.
-
Changes in drug efflux pump expression that reduce the intracellular concentration of INY-03-041.
-
Troubleshooting Guides
Problem: Decreased sensitivity to INY-03-041 in a previously sensitive cell line after long-term culture.
This could indicate the development of acquired resistance. The following troubleshooting steps can help identify the potential mechanism.
Table 1: Troubleshooting Acquired Resistance to INY-03-041
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Target Mutation (AKT) | Sequence the AKT genes (AKT1, AKT2, AKT3) in the resistant cells and compare to the parental cell line. | Identification of mutations in the Ipatasertib binding site. |
| Target Overexpression | Perform Western blot or qPCR to quantify AKT protein and mRNA levels in resistant vs. parental cells. | Increased AKT protein/mRNA levels in resistant cells. |
| E3 Ligase Mutation (CRBN) | Sequence the CRBN gene in the resistant cells and compare to the parental cell line. | Identification of mutations in the Lenalidomide binding site or other critical regions. |
| E3 Ligase Downregulation | Perform Western blot or qPCR to quantify CRBN protein and mRNA levels in resistant vs. parental cells. | Decreased CRBN protein/mRNA levels in resistant cells. |
| Impaired Proteasome Function | Treat resistant and parental cells with a proteasome inhibitor (e.g., MG132) followed by INY-03-041 and measure AKT levels. | Rescue of AKT degradation in resistant cells upon proteasome inhibition. |
| Activation of Bypass Pathways | Use phospho-protein arrays or targeted Western blots to assess the activation state of key signaling pathways (e.g., MAPK, STAT) in resistant vs. parental cells. | Increased phosphorylation of proteins in a compensatory pathway in resistant cells. |
| Increased Drug Efflux | Treat resistant and parental cells with INY-03-041 in the presence and absence of an ABC transporter inhibitor (e.g., Verapamil) and assess AKT degradation. | Enhanced INY-03-041 activity in resistant cells in the presence of the inhibitor. |
Experimental Protocols
Protocol 1: Assessing AKT Protein Degradation by Western Blot
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 12, 24, or 48 hours).[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against total AKT, p-AKT, CRBN, and a loading control (e.g., Vinculin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Protocol 2: Investigating the Role of the Proteasome in INY-03-041-Mediated Degradation
-
Cell Culture and Pre-treatment: Plate cells and allow them to adhere. Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Add this compound to both pre-treated and non-pre-treated cells at a concentration known to induce degradation (e.g., 250 nM).[3] Include vehicle controls.
-
Incubation and Lysis: Incubate for the desired time (e.g., 12 hours) and then lyse the cells as described in Protocol 1.
-
Western Blot Analysis: Perform Western blotting for total AKT and a loading control to assess the levels of AKT protein.
Visualizations
Caption: Mechanism of action of INY-03-041 as an AKT degrader.
Caption: Workflow for investigating potential acquired resistance to INY-03-041.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
role of Cereblon expression in INY-03-041 trihydrochloride efficacy
Welcome to the Technical Support Center for INY-03-041 Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, selective, and cell-permeable pan-AKT degrader. It is a Proteolysis Targeting Chimera (PROTAC) that consists of an AKT inhibitor (GDC-0068) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). INY-03-041 functions by inducing the formation of a ternary complex between AKT and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] This degradation results in a sustained inhibition of downstream AKT signaling.
Q2: What is the role of Cereblon (CRBN) in the efficacy of INY-03-041?
A2: Cereblon (CRBN) is an essential component for the activity of INY-03-041. As the substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, CRBN is recruited by the lenalidomide-based ligand of INY-03-041.[1] The formation of the AKT-INY-03-041-CRBN ternary complex is the crucial step for inducing AKT degradation. Therefore, the expression level of CRBN in cancer cells is a critical determinant of the efficacy of INY-03-041.
Q3: How does the efficacy of INY-03-041 compare to traditional AKT inhibitors?
A3: INY-03-041 has been shown to have more potent anti-proliferative effects compared to the catalytic AKT inhibitor GDC-0068 in some cancer cell lines.[1] A key advantage of INY-03-041 is its ability to induce sustained AKT degradation and prolonged inhibition of downstream signaling, even after the compound is washed out.[1]
Troubleshooting Guides
Issue 1: Suboptimal or No Degradation of AKT
Possible Cause 1: Low Cereblon (CRBN) Expression
-
Troubleshooting:
-
Assess CRBN Expression: Before starting your experiment, verify the expression of CRBN in your cell line of interest at both the mRNA and protein levels using qPCR and Western blotting, respectively.
-
Select Appropriate Cell Lines: Choose cell lines with moderate to high CRBN expression for initial experiments.
-
Engineered Cell Lines: If your model system has inherently low CRBN, consider using a different cell line or generating a cell line that overexpresses CRBN.
-
Possible Cause 2: The "Hook Effect"
-
Explanation: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (INY-03-041-AKT and INY-03-041-CRBN) at high concentrations, which prevents the formation of the productive ternary complex required for degradation.[1][2][3]
-
Troubleshooting:
-
Perform a Wide Dose-Response: Test a broad range of INY-03-041 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and to determine if a hook effect is present.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the binding affinities and kinetics of INY-03-041 to both AKT and CRBN individually and as a ternary complex. This can help to understand the cooperativity of ternary complex formation.
-
Issue 2: Acquired Resistance to INY-03-041
Possible Cause 1: Downregulation or Mutation of CRBN
-
Explanation: Prolonged treatment with CRBN-recruiting degraders can lead to the selection of cell populations with reduced CRBN expression or mutations in the CRBN gene that prevent the binding of the degrader.
-
Troubleshooting:
-
Monitor CRBN Expression: Regularly assess CRBN protein levels in your long-term cultures.
-
Sequence CRBN Gene: In resistant clones, sequence the CRBN gene to identify potential mutations in the drug-binding domain.
-
Possible Cause 2: Alterations in the Ubiquitin-Proteasome System (UPS)
-
Explanation: Mutations or altered expression of other components of the E3 ligase complex (e.g., CUL4A, DDB1, RBX1) or the proteasome itself can impair the degradation machinery.
-
Troubleshooting:
-
Proteomic Analysis: Perform quantitative proteomics to compare the expression levels of UPS components between sensitive and resistant cells.
-
Functional Assays: Use proteasome activity assays to determine if there are functional defects in the proteasome of resistant cells.
-
Data Presentation
Table 1: Anti-proliferative Activity of INY-03-041 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GR50 (nM) of INY-03-041 | GR50 (nM) of GDC-0068 | Fold-Potency Increase (GDC-0068/INY-03-041) |
| ZR-75-1 | Breast Cancer | 16 | 229 | 14.3 |
| T47D | Breast Cancer | 33 | 245 | 7.4 |
| LNCaP | Prostate Cancer | 79 | 363 | 4.6 |
| MCF-7 | Breast Cancer | 114 | 498 | 4.4 |
| MDA-MB-468 | Breast Cancer | 239 | 1000 | 4.2 |
| HCC1937 | Breast Cancer | 465 | 1000 | 2.2 |
GR50: Concentration for 50% growth rate inhibition. Data extracted from You et al., 2020.
Note: A direct correlation between CRBN protein/mRNA levels and INY-03-041 efficacy across these specific cell lines requires further experimental validation. However, it is a well-established principle that higher CRBN expression generally leads to greater efficacy of CRBN-recruiting PROTACs.
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Degradation and CRBN Expression
1. Cell Lysis: a. Seed cells in a 6-well plate and treat with various concentrations of INY-03-041 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours). b. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against total AKT (1:1000), p-AKT (Ser473) (1:1000), CRBN (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize bands using an ECL detection reagent and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
1. Cell Seeding: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
2. Compound Treatment: a. Prepare serial dilutions of INY-03-041 in culture medium. b. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
3. Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator.
4. Measurement of Cell Viability: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
5. Data Analysis: a. Normalize the data to the vehicle control and plot the dose-response curve to determine the GR50 value.
Protocol 3: shRNA-mediated Knockdown of Cereblon (CRBN)
1. shRNA Vector Preparation: a. Obtain or construct a lentiviral or retroviral vector expressing a short hairpin RNA (shRNA) targeting human CRBN. Include a non-targeting shRNA as a negative control.
2. Viral Particle Production: a. Co-transfect HEK293T cells with the shRNA vector and the necessary packaging plasmids. b. Collect the viral supernatant 48-72 hours post-transfection.
3. Transduction of Target Cells: a. Seed target cells in a 6-well plate. b. Transduce the cells with the viral supernatant containing the CRBN-targeting shRNA or the control shRNA in the presence of polybrene.
4. Selection of Stably Transduced Cells: a. After 24-48 hours, select for stably transduced cells by adding the appropriate selection agent (e.g., puromycin) to the culture medium.
5. Validation of Knockdown: a. After selection, expand the cells and validate the knockdown of CRBN protein expression by Western blotting as described in Protocol 1.
6. Functional Assay: a. Treat the CRBN-knockdown and control cells with INY-03-041 and assess AKT degradation and cell viability to confirm that the efficacy of INY-03-041 is CRBN-dependent.
Mandatory Visualizations
References
Technical Support Center: Managing INY-03-041 Trihydrochloride for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling, formulation, and stability of INY-03-041 trihydrochloride for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: INY-03-041 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to be a pan-AKT degrader.[1] It is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) conjugated to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[2][3] By simultaneously binding to both AKT and CRBN, INY-03-041 brings the E3 ligase complex into proximity with AKT, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) results in a sustained inhibition of downstream signaling pathways that regulate cell proliferation and survival, lasting up to 96 hours even after the compound has been removed.[2]
References
Technical Support Center: INY-03-041 and the Degradation of Ikaros and Aiolos
Welcome to the technical support center for researchers utilizing INY-03-041. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and characterization of Ikaros (IKZF1) and Aiolos (IKZF3) degradation mediated by INY-03-041.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of INY-03-041?
A1: INY-03-041 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the serine/threonine kinase AKT. It consists of an ATP-competitive AKT inhibitor, GDC-0068, linked to lenalidomide (B1683929), which recruits the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN). This recruitment leads to the ubiquitination and subsequent proteasomal degradation of AKT.
Q2: How does INY-03-041 lead to the degradation of Ikaros and Aiolos?
A2: The lenalidomide component of INY-03-041 is a known recruiter of the E3 ubiquitin ligase Cereblon (CRBN).[1] Ikaros (IKZF1) and Aiolos (IKZF3) are well-established "neo-substrates" of the CRBN E3 ligase when it is bound by immunomodulatory drugs (IMiDs) like lenalidomide.[2][3] Therefore, INY-03-041, by recruiting CRBN, can also induce the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.
Q3: Is the degradation of Ikaros and Aiolos a primary or off-target effect of INY-03-041?
A3: The degradation of Ikaros and Aiolos is considered a known off-target effect of INY-03-041. The primary target for degradation by this compound is AKT. Published data indicates that the degradation of Ikaros and Aiolos is "weak" and occurs at higher concentrations of INY-03-041 (≥ 500 nM) after extended treatment periods (e.g., 24 hours).
Q4: What is the significance of Ikaros and Aiolos degradation in a research context?
A4: Ikaros and Aiolos are crucial lymphoid transcription factors that play a significant role in the development and function of immune cells.[4] Their degradation is a key mechanism of action for immunomodulatory drugs (IMiDs) used in the treatment of hematological malignancies like multiple myeloma.[4] Researchers studying the effects of INY-03-041 in immune-related cancer models should be aware of this off-target activity as it may contribute to the observed phenotype.
Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental validation of Ikaros and Aiolos degradation by INY-03-041.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of Ikaros/Aiolos observed. | 1. Insufficient INY-03-041 concentration: Degradation of Ikaros and Aiolos by INY-03-041 is a less potent effect compared to AKT degradation and typically requires concentrations of ≥ 500 nM. 2. Short treatment duration: Degradation may require longer incubation times (e.g., 24 hours or more). 3. Low CRBN expression: The cell line used may have low endogenous levels of Cereblon (CRBN), which is essential for the activity of INY-03-041. 4. Inefficient protein extraction: Ikaros and Aiolos are nuclear proteins. Incomplete nuclear lysis will result in low protein yield. | 1. Perform a dose-response experiment with INY-03-041 concentrations ranging from 100 nM to 10 µM. 2. Conduct a time-course experiment, treating cells for 6, 12, 24, and 48 hours. 3. Confirm CRBN expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to have higher CRBN levels. 4. Use a lysis buffer containing a high salt concentration and detergents, and consider sonication or mechanical disruption to ensure complete nuclear lysis. |
| Inconsistent degradation results between experiments. | 1. Cell passage number and confluency: Higher passage numbers or inconsistent cell density at the time of treatment can alter cellular responses. 2. Reagent variability: Degradation of INY-03-041 in solution or variability in antibody performance. | 1. Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment. 2. Prepare fresh stock solutions of INY-03-041 regularly. Validate the specificity and optimal dilution of primary antibodies for Ikaros and Aiolos. |
| High background on Western blot. | 1. Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking or washing: Inadequate blocking of the membrane or insufficient washing can lead to high background. | 1. Use highly specific monoclonal antibodies for Ikaros and Aiolos. Include an isotype control to check for non-specific binding. 2. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature). Increase the number and duration of washes. |
| Multiple bands detected for Ikaros/Aiolos. | 1. Protein isoforms or post-translational modifications: Ikaros and Aiolos can exist as different isoforms or be subject to modifications that affect their migration on SDS-PAGE. 2. Protein degradation: The appearance of lower molecular weight bands could indicate protein degradation during sample preparation. | 1. Consult the literature and antibody datasheets to confirm the expected molecular weights of isoforms. 2. Always use protease inhibitors in your lysis buffer and keep samples on ice. |
Quantitative Data Summary
The following table summarizes the known quantitative data for the degradation of Ikaros and Aiolos by INY-03-041. It is important to note that the primary focus of published studies has been on the degradation of AKT.
| Target | Cell Line | Parameter | Value | Reference |
| Ikaros (IKZF1) | Not specified | Concentration for weak degradation | ≥ 500 nM (after 24h) | Inferred from general statements in literature |
| Aiolos (IKZF3) | Not specified | Concentration for weak degradation | ≥ 500 nM (after 24h) | Inferred from general statements in literature |
Note: Specific DC50 values for INY-03-041-mediated degradation of Ikaros and Aiolos are not currently available in the public domain. The provided data indicates the concentration threshold at which weak degradation has been observed.
Experimental Protocols
Protocol 1: Western Blotting for Ikaros and Aiolos Degradation
This protocol outlines the steps to assess the degradation of Ikaros and Aiolos in a human multiple myeloma cell line (e.g., MM.1S) following treatment with INY-03-041.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
INY-03-041 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MM.1S cells at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
For a dose-response experiment, treat cells with increasing concentrations of INY-03-041 (e.g., 0, 100, 250, 500, 1000, 2500, 5000 nM) for 24 hours. Include a DMSO vehicle control.
-
For a time-course experiment, treat cells with a fixed concentration of INY-03-041 (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
As a negative control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding INY-03-041.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the Ikaros and Aiolos bands to the corresponding loading control bands.
-
Express the data as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathway of INY-03-041-Mediated Ikaros/Aiolos Degradation
Caption: INY-03-041 binds to CRBN, inducing the recruitment of Ikaros and Aiolos for ubiquitination and proteasomal degradation.
Experimental Workflow for Assessing Ikaros/Aiolos Degradation
Caption: A stepwise workflow for the detection of Ikaros and Aiolos degradation via Western blotting.
References
- 1. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle in Cancer Cell Signaling: INY-03-041 Trihydrochloride vs. GDC-0068
A Comparative Analysis of an AKT Degrader Versus an AKT Inhibitor in Oncology Research
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5] This has made the AKT kinase a prime target for therapeutic intervention. For years, the focus has been on developing small molecule inhibitors to block its activity. One such prominent inhibitor is GDC-0068 (Ipatasertib), a highly selective, ATP-competitive pan-Akt inhibitor that has undergone extensive preclinical and clinical evaluation.[6][7][8][9][10][11][12][13][14] However, a newer challenger has emerged in the form of INY-03-041 trihydrochloride, a proteolysis-targeting chimera (PROTAC) that doesn't just inhibit AKT but targets it for complete degradation.[15][16][17][18][19]
This guide provides a comprehensive comparison of this compound and GDC-0068, offering researchers, scientists, and drug development professionals a detailed look at their mechanisms, efficacy, and the experimental data supporting their use in cancer cells.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between GDC-0068 and INY-03-041 lies in their mechanism of action. GDC-0068 functions as a reversible, ATP-competitive inhibitor, binding to the kinase domain of all three AKT isoforms (AKT1, AKT2, and AKT3) and preventing the phosphorylation of its downstream substrates.[7][13] This leads to a blockade of the PI3K/AKT signaling pathway.
INY-03-041, on the other hand, is a heterobifunctional molecule. It is composed of the AKT inhibitor GDC-0068 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[15][16][17] This dual-binding capability allows INY-03-041 to bring AKT into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the AKT protein by the proteasome.[16][17] This event-driven, catalytic mechanism of action means that a single molecule of INY-03-041 can induce the degradation of multiple AKT molecules.
Figure 1. Mechanisms of Action: GDC-0068 Inhibition vs. INY-03-041 Degradation.
Comparative Efficacy in Cancer Cells
Preclinical studies have demonstrated that both GDC-0068 and INY-03-041 exhibit potent anti-cancer activity. However, the degradation mechanism of INY-03-041 appears to confer some significant advantages over the inhibitory action of GDC-0068.
In Vitro Potency
INY-03-041 has been shown to be a potent degrader of all three AKT isoforms.[15][16][17] In terms of anti-proliferative effects, INY-03-041 has demonstrated enhanced potency compared to GDC-0068 in several cancer cell lines.[16][17]
| Compound | Target | IC50 (AKT1) | IC50 (AKT2) | IC50 (AKT3) |
| GDC-0068 (Ipatasertib) | Pan-AKT Inhibitor | 5 nM[11] | 18 nM[11] | 8 nM[11] |
| This compound | Pan-AKT Degrader | 2.0 nM[15] | 6.8 nM[15] | 3.5 nM[15] |
| Table 1: Comparative in vitro inhibitory activity of GDC-0068 and the GDC-0068 component of INY-03-041 against AKT isoforms. |
| Cell Line | Cancer Type | GDC-0068 GR50 | INY-03-041 GR50 |
| ZR-75-1 | Breast Cancer | ~1 µM[17] | ~0.1 µM[17] |
| T47D | Breast Cancer | >1 µM[17] | ~0.1 µM[17] |
| LNCaP | Prostate Cancer | ~1 µM[17] | ~0.1 µM[17] |
| MCF-7 | Breast Cancer | ~1 µM[17] | ~0.1 µM[17] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 µM[17] | ~0.25 µM[17] |
| HCC1937 | Breast Cancer | >1 µM[17] | ~0.5 µM[17] |
| Table 2: Comparative anti-proliferative activity (GR50) of GDC-0068 and INY-03-041 in various cancer cell lines after 72-hour treatment. GR50 represents the concentration at which the growth rate is inhibited by 50%. Data is estimated from published graphs.[17] |
Sustained Downstream Signaling Inhibition
A key advantage of AKT degradation over inhibition is the potential for a more durable response. Studies have shown that after washout of INY-03-041, AKT protein levels remain suppressed for an extended period (up to 96 hours), leading to sustained inhibition of downstream signaling.[16][17] In contrast, the effects of the reversible inhibitor GDC-0068 are more transient, with downstream signaling rebounding after the compound is removed.[16][17]
Figure 2. Durability of Downstream Signaling Inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to compare GDC-0068 and INY-03-041.
Cell Viability and Growth Rate (GR) Inhibition Assays
-
Objective: To determine the anti-proliferative effects of the compounds.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of GDC-0068 or INY-03-041 for 72 hours.
-
At the time of treatment (Day 0) and after 72 hours, fix and stain the cells with crystal violet.
-
Measure the absorbance at 595 nm to determine the cell density.
-
Calculate the growth rate inhibition (GR) values at different concentrations to determine the GR50.
-
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To assess the levels of total AKT and the phosphorylation of its downstream targets.
-
Methodology:
-
Treat cells with GDC-0068 or INY-03-041 at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), phospho-PRAS40, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Figure 3. Western Blotting Experimental Workflow.
Compound Washout Experiment
-
Objective: To assess the duration of the pharmacological effect after compound removal.
-
Methodology:
-
Treat cells with GDC-0068 or INY-03-041 for a specified period (e.g., 12 hours).
-
Remove the compound-containing medium and wash the cells three times with fresh, drug-free medium.
-
Add fresh, drug-free medium to the cells.
-
Harvest cell lysates at various time points post-washout (e.g., 24, 48, 72, 96 hours).
-
Analyze the lysates by Western blotting to determine the levels of total AKT and phosphorylated downstream targets.[16][17]
-
Conclusion
Both GDC-0068 and INY-03-041 are potent and selective modulators of the AKT signaling pathway. GDC-0068 has a well-established profile as a reversible inhibitor. However, the PROTAC degrader INY-03-041 offers a distinct and potentially more advantageous mechanism of action. By inducing the degradation of AKT, INY-03-041 demonstrates enhanced anti-proliferative potency and a more sustained inhibition of downstream signaling in preclinical models. These findings highlight the potential of targeted protein degradation as a powerful therapeutic strategy and suggest that AKT degraders like INY-03-041 warrant further investigation as a promising approach for treating cancers with a dysregulated PI3K/AKT pathway. Researchers should consider the specific experimental context and desired outcome when choosing between an inhibitor and a degrader for their studies.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. medchemexpress.com [medchemexpress.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to INY-03-041 Trihydrochloride and Other AKT PROTACs for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers focused on the frequently dysregulated PI3K/AKT signaling pathway, a critical node in cancer and other diseases, several PROTACs targeting the AKT kinase have been developed. This guide provides a comparative overview of INY-03-041 trihydrochloride and other notable AKT PROTACs, offering a resource for scientists and drug development professionals to inform their research and discovery efforts.
Introduction to AKT PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of a "warhead" that binds to the target protein (in this case, AKT), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism of action distinguishes PROTACs from traditional small molecule inhibitors, potentially offering improved potency, selectivity, and the ability to overcome inhibitor resistance.
Overview of this compound
INY-03-041 is a potent and selective pan-AKT degrader.[1] It is a PROTAC that comprises the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) as the warhead, connected via a linker to Lenalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
The mechanism of action for INY-03-041, like other PROTACs, involves the formation of a ternary complex between AKT, the PROTAC molecule, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin to AKT, leading to its degradation.
Comparative Performance of AKT PROTACs
Several other AKT PROTACs have been developed, utilizing different warheads and E3 ligase recruiters. This section provides a comparative summary of their key performance characteristics based on available data. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Biochemical and Cellular Activity of Selected AKT PROTACs
| Compound | Warhead (Parent Inhibitor) | E3 Ligase Ligand | Target(s) | IC50 (nM) [AKT1/AKT2/AKT3] | DC50 (nM) | Kd (nM) [AKT1/AKT2/AKT3] |
| INY-03-041 | Ipatasertib (GDC-0068) | Lenalidomide (CRBN) | pan-AKT | 2.0 / 6.8 / 3.5[1] | 100-250 (MDA-MB-468) | - |
| MS21 | AZD5363 | VHL | pan-AKT | - | 8.8 (PC-3) | - |
| MS170 (25) | Ipatasertib (GDC-0068) | Pomalidomide (CRBN) | pan-AKT | - | 32 (BT474)[2] | 1.3 / 77 / 6.5 |
| MS98 (13) | Ipatasertib (GDC-0068) | VHL | pan-AKT | - | 78 (BT474) | 4 / 140 / 8.1 |
| MS15 (62) | ARQ-092 (Allosteric Inhibitor) | VHL | pan-AKT | 798 / 90 / 544[3] | - | - |
| MS5033 (35) | AZD5363 | Pomalidomide (CRBN) | pan-AKT | - | 430 (PC3) | 4.8 / 160 / 22[4] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Kd: Dissociation constant. Values are presented as reported in the literature and may have been determined in different assays and cell lines.
Table 2: Anti-proliferative Activity of Selected AKT PROTACs
| Compound | Cell Line | GI50 (µM) |
| INY-03-041 | BT474 | 0.4 ± 0.2[2] |
| PC3 | - | |
| MDA-MB-468 | - | |
| MS170 (25) | BT474 | 0.7 ± 0.2[2] |
| PC3 | 7.4 ± 2.2 | |
| MDA-MB-468 | 5.7 ± 2.4 | |
| MS98 (13) | BT474 | 1.3 ± 0.3[2] |
| PC3 | - | |
| MDA-MB-468 | - |
GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance. Below are methodologies for key experiments.
Western Blot Analysis for AKT Degradation
This protocol is for assessing the dose-dependent degradation of AKT protein following PROTAC treatment.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
AKT PROTAC (e.g., INY-03-041) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of the AKT PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line
-
Opaque-walled 96-well plates
-
AKT PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density.
-
Compound Treatment: Treat cells with serial dilutions of the AKT PROTAC for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate GI50 values from the dose-response curves.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (AKT-PROTAC-E3 ligase).
Materials:
-
Treated cell lysates
-
Antibodies against AKT and the E3 ligase (or epitope tags if using overexpressed, tagged proteins)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Antibody-Bead Conjugation: Incubate the antibody with Protein A/G magnetic beads.
-
Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate to pull down the protein of interest and its binding partners.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the components of the expected ternary complex. A two-step immunoprecipitation can be employed for more rigorous confirmation.[5][6]
Conclusion
This compound is a well-characterized, potent pan-AKT degrader that serves as a valuable tool for studying the consequences of AKT degradation. The comparison with other AKT PROTACs, such as MS21 and MS170, reveals the diversity in their design, including the choice of warhead and E3 ligase ligand, which can influence their degradation efficiency, selectivity, and cellular activity. The provided experimental protocols offer a starting point for researchers to rigorously evaluate and compare the performance of these and other novel AKT degraders in their specific experimental systems. As the field of targeted protein degradation continues to advance, such comparative studies will be essential in identifying the most promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to INY-03-041 Trihydrochloride and its Inactive Control INY-03-112 for Researchers
This guide provides a comprehensive comparison of the pan-AKT degrader, INY-03-041 trihydrochloride, and its corresponding inactive control, INY-03-112. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to facilitate informed decisions in research applications.
Mechanism of Action: A Tale of Two Molecules
INY-03-041 is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the AKT kinase, a central node in the PI3K/AKT signaling pathway often dysregulated in cancer.[1][2] It is composed of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) linked to lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] This bifunctional design allows INY-03-041 to recruit CRBN to AKT, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[1][2]
In stark contrast, INY-03-112 serves as a crucial negative control. It is structurally similar to INY-03-041 but contains a methylated glutarimide (B196013) moiety that significantly diminishes its ability to bind to CRBN.[2][4] This modification renders INY-03-112 incapable of inducing the degradation of AKT, making it an ideal tool to distinguish the phenotypic effects of AKT degradation from other potential off-target effects of the parent molecule.[2][4]
Performance Data: Head-to-Head Comparison
The following tables summarize the quantitative data from various studies, highlighting the differential activity of INY-03-041 and INY-03-112.
Table 1: Biochemical Inhibition of AKT Isoforms (IC50)
| Compound | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) |
| INY-03-041 | 2.0 | 6.8 | 3.5 |
| GDC-0068 | 5 | 18 | 8 |
Data sourced from a fluorescence resonance energy transfer (FRET)-based assay.[2][4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GR50)
| Cell Line | INY-03-041 (nM) | INY-03-112 (nM) | GDC-0068 (nM) |
| ZR-75-1 | 16 | 413 | 229 |
GR50 values represent the concentration at which the growth rate is inhibited by 50%.[2][4]
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the signaling pathway affected by INY-03-041 and the comparative mechanism of action between the active compound and its inactive control.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
Caption: Comparative mechanism of INY-03-041 and INY-03-112.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of INY-03-041 and INY-03-112.
Cell Viability and Growth Rate (GR) Inhibition Assay
-
Cell Seeding: Cancer cell lines (e.g., ZR-75-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of INY-03-041, INY-03-112, GDC-0068, or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the DMSO control. GR50 values are calculated using specialized software to determine the concentration at which the growth rate is inhibited by 50%.[2][4]
Immunoblotting for AKT Degradation
-
Cell Lysis: Cells treated with the compounds for the desired time and concentrations are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against AKT isoforms (AKT1, AKT2, AKT3), pan-AKT, and a loading control (e.g., Vinculin).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for comparing the effects of INY-03-041 and INY-03-112.
Caption: Experimental workflow for comparing active and inactive compounds.
Conclusion
INY-03-041 is a potent and selective degrader of AKT, demonstrating enhanced anti-proliferative effects compared to its parent inhibitor, GDC-0068.[1][2] The use of INY-03-112 as an inactive control is essential for validating that the observed biological effects are a direct consequence of CRBN-mediated AKT degradation and not due to off-target inhibition.[2][4] This comparison guide provides the necessary data and protocols for researchers to effectively utilize these chemical tools in their studies of the PI3K/AKT signaling pathway and the broader field of targeted protein degradation.
References
Validating AKT Degradation by INY-03-041 Trihydrochloride with Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of INY-03-041 trihydrochloride, a potent proteolysis-targeting chimera (PROTAC) designed to degrade the AKT protein, with alternative AKT-targeting compounds. The information presented herein is supported by experimental data from proteomics and other cellular assays to facilitate an objective evaluation of these molecules for research and drug development purposes.
Introduction to AKT Degradation
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic alterations. While numerous small-molecule inhibitors targeting the kinase activity of AKT have been developed, they often face challenges such as incomplete pathway inhibition and the development of resistance.
Targeted protein degradation, utilizing bifunctional molecules like PROTACs, offers an alternative therapeutic strategy. These molecules induce the ubiquitination and subsequent proteasomal degradation of the target protein, removing the entire protein scaffold and its associated functions. INY-03-041 is a PROTAC that links the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby targeting all three AKT isoforms (AKT1, AKT2, and AKT3) for degradation[1][2]. This approach has been shown to result in a more potent and sustained inhibition of downstream signaling compared to traditional kinase inhibitors[3][4].
Comparative Proteomics Analysis of AKT Degraders
Global quantitative proteomics provides an unbiased approach to assess the selectivity and efficacy of protein degraders. This section compares the proteomics data from studies on INY-03-041 and other notable AKT degraders.
This compound
A proteomics study on INY-03-041 in MOLT4 cells treated with 250 nM of the compound for 4 hours identified the significant downregulation of all three AKT isoforms (AKT1, AKT2, and AKT3). The study also noted the downregulation of RNF166, a known target of lenalidomide, the CRBN-recruiting component of INY-03-041[3]. While the publication highlights these key findings, the complete quantitative proteomics dataset was not publicly available in the searched resources.
Alternative AKT Degraders: A Quantitative Look
For comparison, quantitative proteomics data for the VHL-recruiting AKT degrader MS21 is presented below. MS21 is derived from the AKT inhibitor AZD5363.
Table 1: Quantitative Proteomics Analysis of PC-3 Cells Treated with AKT Degrader MS21
| Protein | Log2 Fold Change (MS21/DMSO) | p-value |
| AKT1 | -2.5 | < 0.001 |
| AKT2 | -2.1 | < 0.001 |
| AKT3 | -1.8 | < 0.01 |
| AURKB | -1.5 | < 0.01 |
| ... | ... | ... |
Note: This table presents a selection of significantly downregulated proteins from the supplementary data of the publication "AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B". The full dataset contains a comprehensive list of protein abundance changes.
Another VHL-recruiting AKT degrader, MS15 (compound 62) , derived from an allosteric AKT inhibitor, has also been characterized by proteomics. While the full quantitative data was not available in the search results, the study reported that in SW620 cells treated with 1 µM of MS15 for 18 hours, AKT1 was among the most significantly downregulated proteins[5].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the AKT signaling pathway, the mechanism of action of INY-03-041, and a typical proteomics workflow.
Caption: The PI3K/AKT Signaling Pathway.
Caption: Mechanism of INY-03-041-mediated AKT degradation.
Caption: A typical TMT-based quantitative proteomics workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and building upon scientific findings.
Cell Culture and Treatment
Cell lines (e.g., MOLT4, PC-3) are cultured in appropriate media and conditions. For proteomics experiments, cells are treated with the compound of interest (e.g., INY-03-041, MS21) at a specified concentration and for a defined duration. A vehicle control (e.g., DMSO) is run in parallel.
Quantitative Proteomics using Tandem Mass Tags (TMT)
-
Protein Extraction and Digestion:
-
Cells are harvested and lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA).
-
Proteins are then digested overnight with trypsin.
-
-
TMT Labeling:
-
Digested peptides are labeled with TMT reagents according to the manufacturer's protocol. Each sample is labeled with a unique TMT tag.
-
The labeling reaction is quenched, and the labeled peptide samples are combined.
-
-
Peptide Fractionation:
-
The combined, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reversed-phase chromatography and analyzed on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using a software suite like MaxQuant or Proteome Discoverer.
-
Peptides and proteins are identified by searching against a protein database.
-
The relative abundance of proteins across different samples is determined by comparing the reporter ion intensities from the TMT tags.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment.
-
Conclusion
This compound is a potent and selective degrader of all three AKT isoforms. Proteomics analysis confirms its on-target activity and provides a broad view of its cellular effects. When compared to other AKT degraders like MS21, it is evident that the PROTAC approach is effective in reducing AKT protein levels. The choice of a specific degrader for research or therapeutic development may depend on factors such as the E3 ligase recruited, the cellular context, and the desired off-target profile. The detailed experimental protocols provided in this guide should enable researchers to rigorously evaluate and compare these and other AKT-targeting compounds. The sustained and profound inhibition of the AKT pathway by degraders like INY-03-041 highlights their potential as a promising therapeutic strategy in oncology and other diseases driven by aberrant AKT signaling.
References
- 1. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle for Sustained AKT Signaling Inhibition: INY-03-041 trihydrochloride vs. Conventional AKT Inhibitors
For researchers, scientists, and drug development professionals navigating the complexities of AKT signaling, the choice of an inhibitor can profoundly impact experimental outcomes. While traditional ATP-competitive inhibitors have been instrumental, a new class of molecules, PROTAC (Proteolysis Targeting Chimera) degraders, offers a distinct and potentially more advantageous mechanism of action. This guide provides a detailed comparison of INY-03-041 trihydrochloride, a potent AKT degrader, and conventional AKT inhibitors, focusing on their ability to induce sustained signaling inhibition.
At the forefront of this comparison is the fundamental difference in their mechanisms. Conventional AKT inhibitors, such as GDC-0068 (Ipatasertib), function by reversibly binding to the ATP pocket of AKT kinases, thereby blocking their catalytic activity. In contrast, this compound is a heterobifunctional molecule that links the AKT inhibitor GDC-0068 to a ligand for the Cereblon E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of AKT proteins by the proteasome, leading to the physical elimination of the target protein.
Sustained Signaling Inhibition: A Clear Divergence
The most significant advantage of INY-03-041 over conventional inhibitors is its ability to induce a durable and sustained inhibition of AKT signaling. This is starkly illustrated in washout experiments.
In a key study, cancer cells were treated with either INY-03-041 or the conventional inhibitor GDC-0068. After a period of incubation, the compounds were removed (washed out), and the activity of the AKT signaling pathway was monitored over time by measuring the phosphorylation of a downstream target, PRAS40 (p-PRAS40).
As depicted in the experimental data, cells treated with GDC-0068 showed a rapid rebound in p-PRAS40 levels upon compound washout, indicating a swift recovery of AKT signaling. Conversely, cells treated with INY-03-041 exhibited a prolonged suppression of p-PRAS40 for up to 96 hours post-washout.[1] This sustained effect is attributed to the time required for the cell to resynthesize the degraded AKT protein.
References
A Comparative Analysis of Novel AKT-Targeting Therapeutics: INY-03-041 Trihydrochloride and AZD5363
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent AKT inhibitors, INY-03-041 trihydrochloride and AZD5363 (Capivasertib). This analysis is supported by experimental data to delineate their distinct mechanisms of action, preclinical efficacy, and potential therapeutic applications.
The serine/threonine kinase AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers. Consequently, targeting AKT has emerged as a promising strategy in oncology drug development. This guide focuses on a comparative analysis of two distinct pan-AKT inhibitors: this compound, a proteolysis-targeting chimera (PROTAC) degrader, and AZD5363, an ATP-competitive small molecule inhibitor.
Executive Summary
| Feature | This compound | AZD5363 (Capivasertib) |
| Mechanism of Action | Induces targeted degradation of all three AKT isoforms (AKT1, AKT2, AKT3) via the ubiquitin-proteasome system. | ATP-competitive inhibitor of all three AKT isoforms, blocking their kinase activity. |
| Molecular Scaffold | Composed of the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) linked to a Cereblon (CRBN) E3 ligase ligand. | A pyrrolopyrimidine-derived small molecule. |
| Reported Potency (IC50) | AKT1: 2.0 nM, AKT2: 6.8 nM, AKT3: 3.5 nM | AKT1: 3 nM, AKT2: 8 nM, AKT3: 8 nM |
| Cellular Activity | Induces potent, dose-dependent degradation of AKT isoforms, leading to sustained downstream signaling inhibition. | Inhibits phosphorylation of AKT substrates with a potency of approximately 0.3 to 0.8 µM in cells. |
| Key Advantages | Potential for prolonged pharmacodynamic effects due to protein elimination. May overcome resistance mechanisms associated with inhibitor binding. | Orally bioavailable with established clinical safety and efficacy profiles in combination therapies. |
| Clinical Development | Preclinical stage. | Approved by the FDA in combination with fulvestrant (B1683766) for certain types of breast cancer. |
Mechanism of Action: Inhibition vs. Degradation
AZD5363 functions as a classical competitive inhibitor, binding to the ATP-binding pocket of AKT kinases and preventing the phosphorylation of their downstream substrates. This reversible inhibition modulates the signaling pathway as long as the drug is present at sufficient concentrations.
In contrast, this compound operates through a novel mechanism of targeted protein degradation. As a PROTAC, it acts as a molecular bridge, bringing an E3 ubiquitin ligase (Cereblon) into proximity with AKT. This induced proximity leads to the polyubiquitination of AKT, marking it for degradation by the proteasome. This event-driven pharmacology results in the elimination of the target protein, which can lead to a more sustained and durable biological effect compared to occupancy-driven inhibition.
INY-03-041 Trihydrochloride: A Comparative Analysis of AKT Isoform Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of INY-03-041 trihydrochloride's selectivity for AKT isoforms against its parent inhibitor, GDC-0068 (Ipatasertib). This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and experimental workflows.
This compound is a potent and highly selective pan-AKT degrader.[1][2] It is a proteolysis-targeting chimera (PROTAC) that consists of the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][3] This design allows for the targeted degradation of AKT proteins.
Comparative Selectivity for AKT Isoforms
INY-03-041 demonstrates potent inhibitory activity against all three AKT isoforms, with IC50 values in the low nanomolar range. Its biochemical affinity is comparable to its parent inhibitor, GDC-0068.
| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| This compound | 2.0[1][2][4][5] | 6.8[1][2][4][5] | 3.5[1][2][4][5] |
| GDC-0068 (Ipatasertib) | 5[4][5] | 18[4][5] | 8[4][5] |
The selectivity profile of INY-03-041 was further evaluated against a broad panel of 468 kinases, where it was observed to have a similar selectivity profile to GDC-0068.[4][5] While INY-03-041 exhibits potent in vitro inhibition of a few off-target kinases such as S6K1 (IC50 = 37.3 nM) and PKG1 (IC50 = 33.2 nM), proteomic analysis in MOLT4 cells did not show downregulation of these kinases, suggesting a high degree of selectivity for AKT degradation in a cellular context.[5][6]
Experimental Protocols
Biochemical Kinase Inhibition Assay
The biochemical potency of INY-03-041 and GDC-0068 against AKT isoforms was determined using a competitive binding assay. This assay measures the ability of a compound to displace a known ligand from the kinase's active site.
Methodology:
-
Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, a fluorescently labeled ATP-competitive ligand, and the test compounds (INY-03-041 and GDC-0068).
-
Procedure:
-
A solution containing the AKT enzyme and the fluorescent ligand is prepared.
-
Serial dilutions of the test compounds are added to the enzyme/ligand mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The degree of ligand displacement is measured by detecting a change in the fluorescent signal (e.g., fluorescence polarization).
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular AKT Degradation Assay
The ability of INY-03-041 to induce the degradation of AKT isoforms in a cellular context was assessed via immunoblotting.
Methodology:
-
Cell Culture: MDA-MB-468 triple-negative breast cancer cells, which express high levels of all three AKT isoforms, were used.[5]
-
Treatment: Cells were treated with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 12 or 24 hours).[1][4]
-
Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.
-
Immunoblotting:
-
Protein concentrations were determined, and equal amounts of protein from each sample were separated by SDS-PAGE.
-
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for AKT1, AKT2, AKT3, or pan-AKT, as well as a loading control (e.g., Vinculin).
-
The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
-
Analysis: The intensity of the AKT protein bands was quantified and normalized to the loading control to determine the extent of degradation at different concentrations of INY-03-041.
Visualizing the Science
AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
INY-03-041 Mechanism of Action
Caption: Mechanism of AKT degradation by the PROTAC INY-03-041.
Comparative Workflow: Inhibitor vs. Degrader
Caption: Comparison of the mechanisms of a traditional inhibitor versus a PROTAC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graylab.stanford.edu [graylab.stanford.edu]
Unveiling the Selectivity of INY-03-041 Trihydrochloride: A Kinase Cross-Reactivity Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase cross-reactivity profile of INY-03-041 trihydrochloride, a potent and highly selective pan-AKT degrader. By objectively comparing its performance against other kinases, this document serves as a crucial resource for researchers investigating its therapeutic potential and target engagement. The information presented is supported by experimental data to ensure a thorough understanding of its selectivity.
INY-03-041 is a proteolysis-targeting chimera (PROTAC) that consists of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This design leads to the targeted degradation of AKT isoforms. Understanding its interaction with other kinases is paramount for predicting potential off-target effects and ensuring its suitability for clinical development.
Quantitative Kinase Inhibition Profile
The inhibitory activity of INY-03-041 has been quantified against the three AKT isoforms, demonstrating potent, single-digit nanomolar efficacy. Furthermore, its cross-reactivity against other kinases has been assessed, revealing a highly selective profile. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets and key off-targets identified through broad kinase screening.
| Kinase Target | INY-03-041 IC50 (nM) | GDC-0068 (Ipatasertib) IC50 (nM) | Notes |
| AKT1 | 2.0[1][2][3] | 5[2][3] | Primary Target |
| AKT2 | 6.8[1][2][3] | 18[2][3] | Primary Target |
| AKT3 | 3.5[1][2][3] | 8[2][3] | Primary Target |
| S6K1 (RPS6KB1) | 37.3[2][3] | 860 | Known off-target with in-vitro inhibition. However, proteomic studies showed no degradation of S6K1 by INY-03-041.[2][3] |
| PKG1 (PRKG1) | 33.2[2][3] | 98 (α), 69 (β) | Known off-target of the parent compound. |
Table 1: Comparative IC50 values of INY-03-041 and its parent compound GDC-0068 against AKT isoforms and known off-target kinases.
A broad kinase selectivity screening using the KINOMEscan™ platform was performed on INY-03-041 at a concentration of 1 µM against a panel of 468 kinases. The results indicated a selectivity profile similar to that of its parent compound, GDC-0068.[2][3] The parent compound, GDC-0068, was found to inhibit only three kinases by more than 70% at a 1 µM concentration: PRKG1α, PRKG1β, and p70S6K (RPS6KB1). This suggests that INY-03-041 maintains a high degree of selectivity for the AKT kinase family.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Biochemical Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) values for INY-03-041 against AKT1, AKT2, and AKT3 were determined using a commercially available fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-Lyte™ assay (Invitrogen).
Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase. The assay uses a coumarin- and fluorescein-labeled peptide. In the absence of kinase activity, the peptide is not phosphorylated, and cleavage by a phosphospecific protease does not occur, resulting in a high FRET signal. When the kinase is active, it phosphorylates the peptide, which is then cleaved by the protease, disrupting FRET. The ratio of coumarin (B35378) to fluorescein (B123965) emission is calculated to determine the percentage of phosphorylation.
Procedure:
-
Reagent Preparation: Recombinant human AKT1, AKT2, or AKT3 enzyme, a specific peptide substrate, and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, peptide substrate, and INY-03-041 at various concentrations are incubated in the presence of ATP to initiate the phosphorylation reaction.
-
Development: A development reagent containing a site-specific protease is added to the reaction. The protease only cleaves the phosphorylated peptide.
-
Detection: The fluorescence is measured using a microplate reader with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
KINOMEscan™ Selectivity Profiling
The cross-reactivity of INY-03-041 was assessed using the KINOMEscan™ platform (Eurofins DiscoverX), a competition-based binding assay.
Principle: This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.
Procedure:
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized broad-spectrum kinase inhibitor is prepared on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (INY-03-041 at 1 µM).
-
Washing and Elution: Unbound components are washed away. The bound kinases are then eluted.
-
Quantification: The amount of each eluted kinase is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
Visualizing Kinase Selectivity and Signaling Pathways
To provide a clearer understanding of the experimental workflow and the biological context of INY-03-041's activity, the following diagrams have been generated.
KINOMEscan™ Experimental Workflow
PI3K/AKT Signaling Pathway and INY-03-041 Mechanism
References
Confirming CRBN-Dependency of INY-03-041 Trihydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of INY-03-041 trihydrochloride, a potent proteolysis-targeting chimera (PROTAC), with relevant alternatives to elucidate its Cereblon (CRBN)-dependent mechanism of action. Experimental data, detailed protocols, and visual diagrams are presented to support the assessment of its activity.
INY-03-041 is a pan-AKT degrader, developed as a potential therapeutic agent that induces the degradation of the AKT protein, a key node in cell signaling pathways frequently dysregulated in cancer.[1][2] It is designed as a heterobifunctional molecule, consisting of the ATP-competitive AKT inhibitor GDC-0068 conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This design facilitates the formation of a ternary complex between AKT and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of AKT.
Comparative Analysis of INY-03-041 Activity
To validate the CRBN-dependency of INY-03-041, its activity is compared with two key alternatives:
-
INY-03-112: A negative control compound that is structurally similar to INY-03-041 but contains a modification that significantly weakens its binding to CRBN. This molecule serves as a direct comparator to demonstrate that CRBN engagement is essential for the degrader's activity.[1][2]
-
GDC-0068: The parent ATP-competitive AKT inhibitor from which INY-03-041 is derived.[4] This comparison highlights the difference in efficacy between merely inhibiting AKT and inducing its degradation.
Quantitative Data Summary
The following tables summarize the quantitative data comparing the anti-proliferative and AKT degradation activities of INY-03-041, INY-03-112, and GDC-0068.
Table 1: Comparison of Anti-proliferative Activity (GR50 values in nM)
| Cell Line | INY-03-041 | INY-03-112 | GDC-0068 |
| ZR-75-1 | 16 | 413 | 229 |
GR50: The concentration of a compound that causes a 50% reduction in the growth rate.[2]
Table 2: Qualitative Comparison of AKT Degradation
| Compound | Target | Mechanism | AKT Degradation |
| INY-03-041 | pan-AKT | CRBN-dependent degradation | Potent degradation of AKT1, AKT2, and AKT3 |
| INY-03-112 | pan-AKT | (Inactive) | No potent degradation of any AKT isoform |
| GDC-0068 | pan-AKT | Inhibition | No degradation |
Data synthesized from multiple sources indicating that while INY-03-041 potently degrades all three AKT isoforms in a dose-dependent manner, its non-CRBN binding counterpart, INY-03-112, does not induce potent degradation.[1][2]
Experimental Protocols
Detailed methodologies for key experiments to confirm the CRBN-dependency of INY-03-041 are provided below.
Western Blotting for AKT Degradation
This protocol is used to assess the dose-dependent degradation of AKT isoforms upon treatment with INY-03-041 and its controls.
Materials:
-
MDA-MB-468 cells
-
INY-03-041, INY-03-112, GDC-0068 (stocks in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-Vinculin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-468 cells and allow them to adhere overnight. Treat the cells with increasing concentrations of INY-03-041, INY-03-112, or GDC-0068 (e.g., 10, 50, 100, 250, 500, 1000 nM) for 12-24 hours. Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.[5]
-
CRBN Knockdown/Knockout Experiments
This experiment confirms that the degradation of AKT by INY-03-041 is dependent on the presence of CRBN.
Materials:
-
Cell line of interest (e.g., HEK293T or a relevant cancer cell line)
-
CRISPR/Cas9 system for CRBN knockout or lentiviral shRNA for CRBN knockdown
-
INY-03-041
-
Western blotting reagents as described above
Procedure:
-
Generate CRBN Knockdown/Knockout Cells:
-
CRISPR/Cas9: Transfect cells with a vector expressing Cas9 and a guide RNA targeting the CRBN gene. Select and expand single-cell clones. Validate CRBN knockout by sequencing and Western blotting.[5]
-
shRNA: Transduce cells with lentiviral particles carrying shRNA targeting CRBN. Select for stable knockdown using an appropriate selection marker.
-
-
Treatment and Analysis: Treat both wild-type and CRBN knockdown/knockout cells with INY-03-041 (e.g., 250 nM) for 24 hours.
-
Western Blotting: Perform Western blotting as described above to assess the levels of AKT isoforms. A rescue of AKT degradation in the CRBN knockdown/knockout cells compared to the wild-type cells confirms CRBN-dependency.
Washout Experiment
This protocol assesses the durability of AKT degradation after the removal of INY-03-041.
Materials:
-
T47D or MDA-MB-468 cells
-
INY-03-041, GDC-0068
-
Western blotting reagents
Procedure:
-
Treatment: Treat cells with INY-03-041 (e.g., 250 nM) or GDC-0068 for 12 hours.
-
Washout: After 12 hours, remove the drug-containing medium, wash the cells three times with PBS, and add fresh, drug-free medium.
-
Time-Course Analysis: Harvest cells at various time points after washout (e.g., 0, 24, 48, 72, 96 hours).
-
Western Blotting: Perform Western blotting to analyze the levels of AKT and downstream signaling proteins (e.g., pPRAS40).[1][2] This will show the rate of AKT re-synthesis and the duration of downstream signaling inhibition.
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic.
Caption: CRBN-Dependent AKT Degradation by INY-03-041.
Caption: Workflow for CRBN-Dependency Confirmation.
Caption: Logical Relationship of CRBN and INY-03-041 Activity.
References
- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Anti-Proliferative Efficacy: INY-03-041 vs. Ipatasertib
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. Two notable agents targeting the central kinase AKT are Ipatasertib (GDC-0068), a well-established ATP-competitive inhibitor, and INY-03-041, a novel PROTAC (Proteolysis Targeting Chimera) degrader. This guide provides a detailed comparison of their anti-proliferative effects, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
Ipatasertib functions as a pan-AKT inhibitor, binding to the ATP-binding pocket of all three AKT isoforms (AKT1, AKT2, and AKT3) to block their kinase activity.[1][2] This reversible inhibition prevents the phosphorylation of downstream substrates, thereby impeding cell growth and proliferation.[1][3]
In contrast, INY-03-041 represents a newer therapeutic modality. It is a heterobifunctional molecule that links the AKT inhibitor Ipatasertib to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[4][5] This design allows INY-03-041 to recruit CRBN to AKT, leading to the ubiquitination and subsequent degradation of all three AKT isoforms by the proteasome.[4][5] This degradation-based approach aims to achieve a more profound and sustained inhibition of the AKT signaling pathway compared to traditional enzymatic inhibition.[5][6]
Quantitative Comparison of Anti-Proliferative Effects
The anti-proliferative activities of INY-03-041 and Ipatasertib have been evaluated across various cancer cell lines. The data, summarized below, consistently demonstrates the enhanced potency of INY-03-041.
| Cell Line | Cancer Type | Metric | INY-03-041 | Ipatasertib (GDC-0068) | Fold Difference | Reference |
| ZR-75-1 | Breast Cancer | GR50 | 16 nM | 229 nM | ~14x | [5] |
| T47D | Breast Cancer | GR50 | - | - | 8-14x (range) | [5] |
| LNCaP | Prostate Cancer | GR50 | - | - | 8-14x (range) | [5] |
| MCF-7 | Breast Cancer | GR50 | - | - | 8-14x (range) | [5] |
| MDA-MB-468 | Breast Cancer | - | Enhanced anti-proliferative effects compared to Ipatasertib | - | - | [4] |
| HCC1937 | Breast Cancer | - | Enhanced anti-proliferative effects compared to Ipatasertib | - | - | [4] |
| ARK1 | Uterine Serous Carcinoma | IC50 | - | 0.97 µM | - | [7] |
| SPEC-2 | Uterine Serous Carcinoma | IC50 | - | 10.8 µM | - | [7] |
| HEC-1A | Endometrial Cancer | IC50 | - | 4.65 µM | - | [8] |
| ECC-1 | Endometrial Cancer | IC50 | - | 2.92 µM | - | [8] |
GR50: The concentration at which the growth rate is inhibited by 50%. IC50: The concentration at which 50% of the cells are inhibited.
Signaling Pathway and Mechanisms
The primary target for both compounds is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.
Caption: The PI3K/AKT/mTOR signaling cascade and points of intervention for Ipatasertib and INY-03-041.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
To determine the anti-proliferative effects of Ipatasertib, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Cancer cell lines (e.g., ARK1, SPEC-2, HEC-1A, ECC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with increasing concentrations of Ipatasertib or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7][9]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the anti-proliferative effects using an MTT assay.
Sustained Effects of AKT Degradation
A key advantage of the PROTAC mechanism of INY-03-041 is the potential for sustained pharmacological effects. Studies have shown that after a 12-hour treatment with 250 nM of INY-03-041, the degradation of AKT and the inhibition of downstream signaling can be maintained for up to 96 hours, even after the compound has been washed out.[4][5] This is in contrast to the reversible inhibition by Ipatasertib, where signaling can rebound after the drug is removed.[5]
Conclusion
Both INY-03-041 and Ipatasertib are potent inhibitors of the AKT signaling pathway with demonstrated anti-proliferative effects in a range of cancer cell lines. However, the available data strongly suggests that INY-03-041, through its mechanism of inducing AKT degradation, offers enhanced potency and a more durable inhibition of downstream signaling compared to the ATP-competitive inhibitor Ipatasertib.[4][5] This prolonged action may translate to improved therapeutic outcomes and represents a promising avenue for overcoming resistance to traditional kinase inhibitors. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of INY-03-041.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. med.unc.edu [med.unc.edu]
- 8. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of INY-03-041 Trihydrochloride in 3D Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of INY-03-041 trihydrochloride, a potent pan-AKT degrader, in three-dimensional (3D) cell culture models. By leveraging established protocols for its parent compound, the pan-AKT inhibitor Ipatasertib (B1662790) (GDC-0068), this document outlines a comprehensive approach to assess the therapeutic potential of this PROTAC (Proteolysis Targeting Chimera) in a more physiologically relevant tumor microenvironment.
Introduction to this compound
INY-03-041 is a novel heterobifunctional degrader that induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] It is synthesized by linking the ATP-competitive AKT inhibitor Ipatasertib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual-action mechanism not only inhibits AKT signaling but also leads to its sustained elimination from the cell, offering the potential for a more durable and potent anti-cancer effect compared to traditional inhibitors.[3][4] Preclinical studies in 2D cell culture have demonstrated its enhanced anti-proliferative effects over Ipatasertib.[2]
Comparative Analysis: INY-03-041 vs. Alternatives in 2D Cell Culture
To contextualize the potential advantages of INY-03-041 in 3D models, it is essential to first consider its performance against the parent inhibitor, Ipatasertib (GDC-0068), in traditional 2D cell culture.
| Compound | Mechanism of Action | Target | Reported IC50/GR50 Values (Cell Line) | Key Findings in 2D Culture |
| This compound | PROTAC-mediated AKT degradation | Pan-AKT (AKT1, AKT2, AKT3) | GR50 = 16 nM (ZR-75-1)[3] | Induces potent and sustained degradation of all AKT isoforms, leading to prolonged inhibition of downstream signaling (up to 96h post-washout).[3] Displays enhanced anti-proliferative effects compared to Ipatasertib.[2] |
| Ipatasertib (GDC-0068) | ATP-competitive inhibitor | Pan-AKT (AKT1, AKT2, AKT3) | IC50: 5 nM (Akt1), 18 nM (Akt2), 8 nM (Akt3)[5][6] | Reversible inhibition of AKT signaling.[3] Antitumor activity in multiple xenograft models.[7] |
| MK-2206 | Allosteric inhibitor | Pan-AKT (AKT1, AKT2, AKT3) | Varies by cell line | Reduces cell motility and aerobic glycolysis.[8] Synergistic effects when combined with mTOR inhibitors.[9][10] |
| AZD5363 | Catalytic inhibitor | Pan-AKT (AKT1, AKT2, AKT3) | Varies by cell line | Shows activity in tumors with AKT1 E17K mutations.[11] |
Proposed Experimental Validation of INY-03-041 in 3D Cell Culture
While direct studies on INY-03-041 in 3D culture are not yet published, its efficacy can be rigorously assessed by adapting established protocols for Ipatasertib in 3D spheroid models.[1][12][13]
Experimental Protocols
1. 3D Spheroid Formation:
-
Cell Lines: Utilize cancer cell lines with known PI3K/AKT pathway alterations and previously tested with INY-03-041 or Ipatasertib in 2D, such as MDA-MB-468, T47D, and ZR-75-1.[3]
-
Method: The liquid overlay technique is a common and effective method.
-
Coat 96-well round-bottom plates with a non-adherent coating (e.g., poly-HEMA or commercially available ultra-low attachment plates).
-
Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in their respective growth media.
-
Centrifuge the plates at a low speed to facilitate cell aggregation at the bottom of the well.
-
Incubate for 3-5 days to allow for spheroid formation. Spheroid size should be monitored daily.
-
2. Compound Treatment:
-
Preparation: Prepare stock solutions of this compound, Ipatasertib (as a comparator), and a negative control (e.g., a non-binding PROTAC analog) in a suitable solvent like DMSO.
-
Dosing: Perform serial dilutions to create a range of concentrations for dose-response studies. It is anticipated that higher concentrations may be required in 3D culture compared to 2D due to penetration gradients.[1]
-
Treatment: Carefully remove a portion of the conditioned media from each well and replace it with fresh media containing the desired concentration of the compounds.
3. Efficacy Assessment:
-
Cell Viability:
-
Assay: Utilize a 3D-compatible cell viability assay, such as CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Procedure: After the desired treatment duration (e.g., 72-96 hours), add the reagent directly to the wells, lyse the spheroids, and measure luminescence.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) values to quantify the anti-proliferative effects.
-
-
Spheroid Growth Monitoring:
-
Method: Image the spheroids at regular intervals using an inverted microscope.
-
Analysis: Measure the diameter of the spheroids over time to assess the impact of the treatment on their growth.
-
-
Target Degradation and Pathway Analysis:
-
Method: Pool spheroids, lyse them, and perform Western blotting to analyze the protein levels of total AKT, phosphorylated AKT (p-AKT), and downstream effectors like p-PRAS40, p-GSK3β, and p-S6.
-
Analysis: Compare the protein levels in treated versus untreated spheroids to confirm target degradation and pathway inhibition.
-
Visualizing Key Processes
To further elucidate the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Mechanism of INY-03-041-mediated AKT degradation.
Caption: Workflow for assessing INY-03-041 efficacy in 3D spheroids.
Caption: Logical flow comparing the effects of INY-03-041 and Ipatasertib.
Conclusion
The validation of this compound in 3D cell culture models represents a critical step in its preclinical development. By demonstrating superior and more durable efficacy compared to traditional AKT inhibitors in a more clinically relevant setting, these studies can provide a strong rationale for its advancement toward clinical trials. The experimental framework outlined in this guide offers a robust starting point for researchers to rigorously evaluate the therapeutic potential of this promising AKT degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipatasertib | Akt | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted AKT Inhibition in Prostate Cancer Cells and Spheroids Reduces Aerobic Glycolysis and Generation of Hyperpolarized [1-13C] Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pan-AKT inhibitor shrinks tumors in patients with AKT1 mutation | MDedge [mdedge.com]
- 12. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
A Head-to-Head Comparison of Pan-AKT Degraders: INY-03-041 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various cancers. While traditional small molecule inhibitors targeting AKT have shown promise, their efficacy can be limited. A newer, potent class of therapeutics, known as proteolysis-targeting chimeras (PROTACs), has emerged, which function by inducing the degradation of target proteins rather than merely inhibiting them. This guide provides a head-to-head comparison of the pan-AKT degrader INY-03-041 with other notable pan-AKT degraders, supported by experimental data to inform research and development decisions.
Introduction to Pan-AKT Degraders
Pan-AKT degraders are heterobifunctional molecules designed to simultaneously bind to an E3 ubiquitin ligase and the AKT protein. This proximity induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This approach offers several potential advantages over traditional inhibition, including the potential for more sustained pathway inhibition and the ability to overcome resistance mechanisms.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.
Mechanism of Action: PROTAC-Mediated AKT Degradation
The pan-AKT degraders discussed in this guide are PROTACs. They consist of a ligand that binds to AKT, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Head-to-Head Comparison of Pan-AKT Degraders
This section provides a comparative overview of INY-03-041 and other prominent pan-AKT degraders. The data presented is compiled from publicly available research.
Table 1: Overview of Pan-AKT Degraders
| Degrader | Parent AKT Inhibitor | E3 Ligase Recruited |
| INY-03-041 | GDC-0068 (Ipatasertib) | Cereblon (CRBN)[1] |
| MS98 | GDC-0068 (Ipatasertib) | Von Hippel-Lindau (VHL)[2] |
| MS170 | GDC-0068 (Ipatasertib) | Cereblon (CRBN)[2] |
| MS21 | AZD5363 | Von Hippel-Lindau (VHL)[3][4] |
| MS143 | AZD5363 | Von Hippel-Lindau (VHL)[3] |
| MS5033 | AZD5363 | Cereblon (CRBN)[3] |
Table 2: In Vitro Performance Metrics of Pan-AKT Degraders
| Degrader | Cell Line | DC50 (nM) | GI50 (µM) |
| INY-03-041 | MDA-MB-468 | ~100-250 (Max degradation)[1] | - |
| ZR-75-1 | - | 0.016[1] | |
| T47D | - | - | |
| LNCaP | - | - | |
| MCF-7 | - | - | |
| HCC1937 | - | - | |
| MS98 | BT474 | 78 ± 64[5] | 1.3 ± 0.3[5] |
| PC3 | - | 9.2 ± 1.3[5] | |
| MDA-MB-468 | - | 3.8 ± 1.2[5] | |
| MS170 | BT474 | 32 ± 18[6] | 0.7 ± 0.2[6] |
| PC3 | - | 7.4 ± 2.2[6] | |
| MDA-MB-468 | - | 5.7 ± 2.4[6] | |
| MS21 | PC-3 | 8.8[7] | - |
| MS143 | PC3 | 46[8] | 0.8 (nM)[8] |
| MDA-MB-468 | - | 1.0 (nM)[8] | |
| MS5033 | PC3 | 430[9] | - |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration. Note that for INY-03-041 in MDA-MB-468 cells, the maximal degradation was observed between 100 and 250 nM, and a specific DC50 value was not explicitly stated in the reference.
Table 3: Biochemical Inhibition of AKT Isoforms (IC50, nM)
| Compound | AKT1 | AKT2 | AKT3 |
| INY-03-041 | 2.0[1] | 6.8[1] | 3.5[1] |
| GDC-0068 | 5 | 18 | 8 |
| MS98 (Kd, nM) | 4 | 140 | 8.1 |
| MS170 (Kd, nM) | 1.3[6] | 77[6] | 6.5[6] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Data for GDC-0068 is provided for comparison as the parent inhibitor of INY-03-041, MS98, and MS170. Kd values for MS98 and MS170 are presented as a measure of binding affinity.
Key Findings and Comparative Analysis
-
Potency and Efficacy: INY-03-041 demonstrates potent degradation of all three AKT isoforms in MDA-MB-468 cells, with maximal degradation observed in the 100-250 nM range.[1] It also shows strong anti-proliferative effects, with a GR50 of 16 nM in ZR-75-1 cells.[1] Comparatively, MS170 exhibits a lower DC50 of 32 nM in BT474 cells, suggesting high degradation potency.[6] MS98 also shows potent degradation with a DC50 of 78 nM in the same cell line.[5]
-
Sustained Action: A notable feature of INY-03-041 is its ability to induce sustained AKT degradation and inhibition of downstream signaling for up to 96 hours, even after the compound has been washed out.[1] This suggests a durable pharmacological effect that may be advantageous over reversible inhibitors.
-
E3 Ligase Recruitment: The choice of E3 ligase recruiter (CRBN for INY-03-041 and MS170, VHL for MS98, MS21, and MS143) is a key design element that can influence the degradation profile and potential off-target effects.
-
Parent Inhibitor: The pan-AKT degraders in this comparison are derived from two different parent inhibitors, GDC-0068 and AZD5363. This can influence their binding affinity and selectivity for AKT isoforms. INY-03-041 retains a biochemical affinity for all three AKT isoforms comparable to its parent inhibitor, GDC-0068.[1]
-
"Hook Effect": Some publications have noted a "hook effect" with INY-03-041 at higher concentrations in certain cell lines, where the degradation efficiency decreases.[2] In contrast, MS170 is reported to be an effective AKT degrader without a significant "hook effect".[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically used in the evaluation of pan-AKT degraders.
Cell Viability and Growth Inhibition (GI50) Assay
A common method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay.[10][11][12][13][14]
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.
-
Workflow:
-
Seed cells in opaque-walled multiwell plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the test compound (e.g., INY-03-041) for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
The GI50 value is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Protein Degradation (DC50) Analysis
Western blotting is the gold standard for visualizing and quantifying the degradation of a target protein.
-
Principle: This technique uses antibodies to detect specific proteins in a sample separated by size.
-
Workflow:
-
Plate cells and treat with various concentrations of the degrader for a defined time (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to AKT (and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to the loading control. The DC50 is the concentration at which a 50% reduction in the target protein level is observed.
-
Determination of IC50 and DC50
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%.[15] It is typically determined through in vitro assays that measure the enzymatic activity in the presence of varying concentrations of the inhibitor. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 is derived from the resulting dose-response curve.[16]
-
DC50 (Half-maximal Degradation Concentration): This is the concentration of a degrader that induces 50% degradation of the target protein. It is determined by quantifying the amount of target protein remaining in cells after treatment with a range of degrader concentrations, typically by Western blot analysis. The percentage of protein degradation is plotted against the degrader concentration to calculate the DC50 value.
Conclusion
The development of pan-AKT degraders like INY-03-041 represents a significant advancement in targeting the PI3K/AKT pathway. The data presented in this guide highlights the potent and sustained activity of INY-03-041 and provides a comparative context with other emerging pan-AKT degraders. The choice of a specific degrader for further investigation will depend on the specific research question, the cancer type being studied, and the desired pharmacological profile. The detailed experimental protocols provided should aid in the design and execution of studies to further elucidate the therapeutic potential of these novel agents.
References
- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
Enduring Response: A Comparative Analysis of INY-03-041 Trihydrochloride's Durability
For researchers, scientists, and drug development professionals, understanding the longevity of a therapeutic response is paramount. This guide provides a comprehensive comparison of the durability of response to INY-03-041 trihydrochloride, a novel AKT degrader, with alternative therapeutic strategies. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the serine/threonine kinase AKT, a pivotal node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. Unlike traditional small-molecule inhibitors that reversibly bind to their targets, INY-03-041 is designed to eliminate the AKT protein, leading to a potentially more sustained and durable therapeutic effect.
Unprecedented Durability of AKT Degradation
A key differentiator of INY-03-041 is the remarkable durability of its pharmacological effect. Studies have demonstrated that a transient exposure to INY-03-041 leads to a prolonged suppression of AKT protein levels and downstream signaling, a stark contrast to the reversible effects of ATP-competitive AKT inhibitors.
Experimental evidence from washout studies in cancer cell lines reveals that after a 12-hour treatment with INY-03-041, AKT protein levels remain suppressed for at least 96 hours following removal of the compound.[1] This sustained degradation of AKT directly translates to a durable inhibition of downstream signaling, as evidenced by the prolonged suppression of phosphorylated PRAS40 (pPRAS40), a direct substrate of AKT.[1] In contrast, treatment with the reversible AKT inhibitor GDC-0068 (Ipatasertib) shows a rapid rebound in both AKT activity and pPRAS40 levels upon drug withdrawal.[1]
Comparative Performance of AKT-Targeted Therapies
To contextualize the performance of INY-03-041, this guide compares its durability of response with an established AKT inhibitor, GDC-0068, and other emerging AKT degraders.
| Feature | This compound | GDC-0068 (Ipatasertib) | MS21 | Compounds 13 (MS98) & 25 (MS170) |
| Mechanism of Action | PROTAC-mediated AKT Degradation | Reversible ATP-competitive AKT Inhibition | PROTAC-mediated AKT Degradation | PROTAC-mediated AKT Degradation |
| Target | Pan-AKT (AKT1/2/3) | Pan-AKT (AKT1/2/3) | Pan-AKT (AKT1/2/3) | Pan-AKT (AKT1/2/3) |
| Durability of AKT Suppression (Post-Washout) | Sustained degradation for at least 96 hours[1] | Rapid recovery of AKT activity | Sustained degradation for 1-2 days[2] | Sustained degradation for at least 24 hours[3] |
| Durability of Downstream Signaling Inhibition (pPRAS40) | Sustained suppression for at least 96 hours[1] | Rapid rebound of pPRAS40 levels[1] | Sustained inhibition of downstream signaling | Sustained inhibition of downstream signaling for at least 24 hours[3] |
| Anti-proliferative Effect | Enhanced compared to GDC-0068[1] | Standard | Potent anti-proliferative activity | Potent anti-proliferative activity[3][4] |
Note: The quantitative data in this table is based on descriptive reports from the cited literature. Precise percentages of protein degradation at specific time points post-washout are not consistently available in the public domain and would require access to raw experimental data. The reported durability is based on visual assessment of immunoblotting results from the cited studies.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Washout Experiment for Durability of Response Assessment
This protocol details the procedure to assess the duration of target protein degradation after removal of the therapeutic compound.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-468 or T47D) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with INY-03-041 (e.g., 250 nM), GDC-0068 (e.g., 250 nM), or other test compounds for a specified duration (e.g., 12 hours). Include a vehicle control (e.g., DMSO).
2. Compound Washout:
-
After the treatment period, aspirate the media containing the compound.
-
Wash the cells twice with pre-warmed, drug-free culture medium to remove any residual compound.
-
Add fresh, drug-free culture medium to the cells.
3. Time-Course Cell Lysis:
-
At various time points post-washout (e.g., 0, 24, 48, 72, and 96 hours), lyse the cells.
-
Wash cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
4. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE and perform Western blot analysis as described in Protocol 2.
-
Probe the membranes with primary antibodies against total AKT, phospho-AKT, pPRAS40, and a loading control (e.g., Vinculin or GAPDH).
Protocol 2: Western Blotting for Protein Level Analysis
This protocol outlines the standard procedure for detecting and quantifying protein levels.
1. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each cell lysate onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
2. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
3. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway, the mechanism of action of INY-03-041, and the experimental workflow.
References
- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of INY-03-041 Trihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of INY-03-041 trihydrochloride and its parent molecule, the pan-AKT inhibitor GDC-0068 (Ipatasertib). This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological processes to facilitate a comprehensive understanding of the on-target effects of this AKT degrader.
INY-03-041 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT, a central node in the PI3K/AKT signaling pathway that is frequently hyperactivated in cancer.[1][2][3] It is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor GDC-0068 linked to lenalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This design allows INY-03-041 to recruit CRBN to AKT, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] In contrast, GDC-0068 acts as a conventional inhibitor, reversibly binding to the active site of AKT to block its kinase activity.[4] This guide will compare the on-target effects of INY-03-041-mediated degradation versus GDC-0068-mediated inhibition.
Comparative Analysis of On-Target Effects
The primary on-target effect of INY-03-041 is the potent and sustained degradation of AKT, which translates to a more durable inhibition of downstream signaling and enhanced anti-proliferative effects compared to the transient inhibition by GDC-0068.[2][3]
Data Presentation
The following tables summarize the quantitative data comparing the biochemical potency, cellular activity, and impact on downstream signaling of INY-03-041 and GDC-0068.
| Compound | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) |
| INY-03-041 | 2.0[5] | 6.8[5] | 3.5[5] |
| GDC-0068 (Ipatasertib) | 5[1][6] | 18[1][6] | 8[1][6] |
| Table 1: Comparison of Biochemical Potency. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity of the respective AKT isoform in cell-free assays. |
| Cell Line | INY-03-041 GR₅₀/GI₅₀ (µM) | GDC-0068 (Ipatasertib) IC₅₀/GI₅₀ (µM) |
| MDA-MB-361 (PIK3CA E545K) | Not Reported | ~0.1-1 (IC₅₀)[7] |
| MCF10A (PIK3CA H1047R) | Not Reported | 0.825 (IC₅₀)[7] |
| PC3 | Not Reported | 1 (IC₅₀)[1] |
| BT474M1 | Not Reported | 1 (IC₅₀)[1] |
| LNCaP | Not Reported | 0.095 (IC₅₀)[1] |
| BT474 | 0.4 ± 0.2 (GI₅₀)[8] | 0.3 ± 0.03 (GI₅₀)[8] |
| Table 2: Comparison of Cellular Antiproliferative Activity. GR₅₀/GI₅₀/IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. |
| Cell Line | INY-03-041 Effect on pPRAS40 | GDC-0068 (Ipatasertib) Effect on pPRAS40 |
| T47D | Significant reduction at 250 nM.[2] | Required up to 1 µM for comparable effects to 250 nM INY-03-041.[2] |
| MDA-MB-468 | Significant reduction at 250 nM.[2] | No noticeable effect at an equivalent dose.[2] |
| PC3 | Not directly compared | IC₅₀ of 197 nM for inhibition.[1] |
| LNCaP | Not directly compared | IC₅₀ of 157 nM for inhibition.[1] |
| BT474M1 | Not directly compared | IC₅₀ of 208 nM for inhibition.[1] |
| Table 3: Comparison of Effects on Downstream Signaling (pPRAS40). This table highlights the enhanced potency of INY-03-041 in reducing the phosphorylation of the direct AKT substrate, PRAS40. |
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of INY-03-041, the PI3K/AKT signaling pathway, and a typical experimental workflow.
Figure 1: Mechanism of action of INY-03-041.
Figure 2: Simplified PI3K/AKT signaling pathway.
Figure 3: A typical experimental workflow for Western Blotting.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for AKT Degradation and Downstream Signaling
This protocol is used to qualitatively and quantitatively assess the levels of total AKT, phosphorylated AKT, and downstream signaling proteins like pPRAS40.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of INY-03-041, GDC-0068, or vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least one hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-AKT, anti-pPRAS40, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for one hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control to compare protein levels between different treatment conditions.
Cell Viability and Growth Rate Inhibition (GR₅₀) Assays
These assays are used to determine the anti-proliferative effects of the compounds.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of INY-03-041, GDC-0068, or vehicle control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or a resazurin-based assay.
-
Data Analysis:
-
For IC₅₀: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
For GR₅₀: In addition to the treated wells, have a set of wells that are lysed at the time of compound addition to determine the initial cell number. Calculate the growth rate inhibition (GR) at each concentration and plot the GR values against the log of the compound concentration. Fit the data to a sigmoidal curve to determine the GR₅₀ value.
-
Mass Spectrometry-Based Proteomics
This technique provides an unbiased, global view of the changes in protein abundance following compound treatment, allowing for the assessment of on-target degradation and potential off-target effects.
-
Sample Preparation: Treat cells with INY-03-041, GDC-0068, or vehicle control. Harvest the cells, lyse them, and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT) to allow for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to identify the peptides and the corresponding proteins from the fragmentation spectra. Quantify the relative abundance of each protein across the different treatment groups. For on-target validation, look for a significant decrease in the abundance of AKT1, AKT2, and AKT3 in the INY-03-041-treated samples compared to the controls.
Conclusion
The available data strongly support the on-target efficacy of INY-03-041 as a potent degrader of all three AKT isoforms. Compared to its parent inhibitor, GDC-0068, INY-03-041 demonstrates a more profound and sustained inhibition of downstream AKT signaling, which translates to enhanced anti-proliferative effects in sensitive cell lines.[2][3] The degradation mechanism of INY-03-041 offers a distinct pharmacological profile compared to the reversible inhibition of GDC-0068, highlighting the potential therapeutic advantages of targeted protein degradation for the AKT pathway. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of INY-03-041.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of INY-03-041 Trihydrochloride in Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of INY-03-041 trihydrochloride, a potent and selective pan-AKT degrader, in cancer cell lines with varying sensitivity to AKT pathway inhibition. By leveraging the principles of targeted protein degradation, INY-03-041 offers a promising alternative to traditional AKT inhibitors. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Executive Summary
This compound is a proteolysis-targeting chimera (PROTAC) that consists of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) conjugated to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms. Experimental evidence demonstrates that INY-03-041 exhibits enhanced anti-proliferative effects and more sustained downstream signaling inhibition compared to its parent AKT inhibitor, GDC-0068, particularly in cell lines sensitive to AKT pathway disruption. Resistance to AKT inhibitors, and potentially to INY-03-041, can arise from various mechanisms, including alterations in the E3 ligase machinery or the activation of bypass signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and degradation activity of this compound and its parent compound, GDC-0068, in a panel of cancer cell lines. Cell lines are categorized as "sensitive" or "resistant" based on their response to AKT inhibition, as characterized by factors such as PTEN status and mutations in PIK3CA, KRAS, or BRAF.
| Cell Line | Cancer Type | Key Genetic Features | GDC-0068 GR₅₀ (nM)[1] | INY-03-041 GR₅₀ (nM)[1] | Fold Increase in Potency (GDC-0068/INY-03-041) |
| Sensitive | |||||
| ZR-75-1 | Breast Cancer | PIK3CA mutant | 229 | 16 | 14.3 |
| Resistant | |||||
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null, EGFR amplified | - | - | - |
| HCC1937 | Breast Cancer | BRCA1 mutant | - | - | - |
| Cell Line | Cancer Type | GDC-0068 GI₅₀ (μM)[2] | INY-03-041 GI₅₀ (μM)[2] |
| BT474 | Breast Cancer | 0.3 ± 0.03 | 0.4 ± 0.2 |
| PC3 | Prostate Cancer | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - |
| Compound | Target | AKT1 IC₅₀ (nM)[1][3] | AKT2 IC₅₀ (nM)[1][3] | AKT3 IC₅₀ (nM)[1][3] |
| INY-03-041 | AKT Degrader | 2.0 | 6.8 | 3.5 |
| GDC-0068 | AKT Inhibitor | 5 | 18 | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Growth Rate Inhibition (GR) Assays
Objective: To determine the anti-proliferative effects of INY-03-041 and GDC-0068.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of INY-03-041 or GDC-0068 (typically ranging from 0.1 nM to 10 µM) or with DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Growth Rate (GR) inhibition is calculated based on the cell counts at the time of treatment and at the end of the assay, as previously described. GR₅₀ values, the concentration at which the growth rate is inhibited by 50%, are determined from dose-response curves.
Western Blot Analysis for AKT Degradation
Objective: To quantify the degradation of AKT isoforms upon treatment with INY-03-041.
Protocol:
-
Cell Culture and Treatment: Cells are plated in 6-well plates and grown to 70-80% confluency. Cells are then treated with specified concentrations of INY-03-041 or DMSO for various time points (e.g., 2, 4, 8, 12, 24 hours).[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, p-PRAS40 (T246), and a loading control (e.g., Vinculin or β-actin) overnight at 4°C.
-
The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of INY-03-041 as an AKT-targeting PROTAC.
Caption: The PI3K/AKT signaling pathway and points of intervention.
Caption: Experimental workflow for comparing INY-03-041 in cell lines.
References
Safety Operating Guide
Navigating the Disposal of INY-03-041 Trihydrochloride: A Guide to Safe and Compliant Practices
For researchers and drug development professionals handling INY-03-041 trihydrochloride, a potent and selective pan-AKT degrader, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols are mandated by the Safety Data Sheet (SDS) unique to the compound, a comprehensive understanding of general chemical waste management principles is essential. This guide outlines the necessary steps to ensure the safe and environmentally responsible disposal of this compound and similar research chemicals.
The primary and most crucial step in the disposal of any chemical is to consult the manufacturer-provided Safety Data Sheet (SDS) . This document contains detailed information regarding the chemical's hazards, handling, storage, and, most importantly, its proper disposal. Vendors of this compound, such as MedchemExpress, provide an SDS for their products, which should be requested and reviewed before use.
General Chemical Disposal Workflow
In the absence of the specific SDS for this compound, a standardized workflow should be followed to ensure safety and compliance. This process is designed to systematically address the key considerations for chemical waste management in a laboratory setting.
Key Steps in Detail:
-
Obtain and Review the SDS : Before initiating any disposal procedures, acquire the specific Safety Data Sheet for this compound from the manufacturer. Section 13 of the SDS is dedicated to disposal considerations and will provide explicit instructions.
-
Hazard Identification : Based on the SDS, identify the specific hazards associated with the compound. This will inform the necessary personal protective equipment (PPE) to be worn and the appropriate handling procedures.
-
Regulatory Compliance : Be aware of and adhere to all local, state, and federal regulations governing hazardous waste disposal. These regulations may have specific requirements for the classification, storage, and disposal of chemical waste.
-
Waste Segregation : Do not mix different chemical wastes unless explicitly permitted by the SDS and institutional guidelines. This compound waste should be collected in a designated and compatible container.
-
Proper Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," along with any relevant hazard warnings (e.g., "Toxic"). The date when waste was first added to the container (accumulation start date) should also be recorded.
-
Secure Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to prevent spills. The container must be kept tightly sealed when not in use.
-
Professional Disposal : Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. These professionals are trained to handle and transport chemical waste in accordance with all applicable regulations.
-
Documentation : Complete all required paperwork, such as waste manifests, accurately and thoroughly. This documentation is a legal requirement and tracks the waste from its point of generation to its final disposal.
By adhering to this structured approach and, most importantly, by following the specific guidance provided in the Safety Data Sheet for this compound, researchers can ensure a safe laboratory environment and the responsible management of chemical waste.
Essential Protective Measures for Handling INY-03-041 Trihydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals handling INY-03-041 trihydrochloride, a potent, selective, and PROTAC-based pan-AKT degrader, must adhere to stringent safety protocols to mitigate potential health risks. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its constituent components—the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) and the Cereblon E3 ubiquitin ligase ligand Lenalidomide—along with general guidelines for handling potent pharmaceutical compounds, dictates the necessity of comprehensive personal protective equipment (PPE).
Lenalidomide is a known teratogen and is classified as a reproductive hazard, with the potential to cause damage to fertility or an unborn child. It may also cause organ damage with prolonged or repeated exposure.[1][2][3] While Ipatasertib is not classified as hazardous, it may cause irritation to the skin, eyes, and respiratory tract.[4] Given the potent biological activity of this compound as a PROTAC, and the significant hazards associated with Lenalidomide, it is imperative to treat this compound as a highly potent substance and to use appropriate engineering controls and personal protective equipment at all times.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various laboratory activities involving this compound. These recommendations are based on a risk assessment approach, considering the potential for exposure during each task.
| Laboratory Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (Dry Powder) | Safety Goggles and Face Shield | Double Nitrile Gloves | Disposable Lab Coat or Gown with Sleeves | N95 Respirator or higher (in a certified chemical fume hood) |
| Handling Solutions (Low Concentration) | Safety Glasses with Side Shields | Nitrile Gloves | Standard Lab Coat | Not generally required if handled in a well-ventilated area or fume hood |
| Cell Culture and In Vitro Assays | Safety Glasses with Side Shields | Nitrile Gloves | Standard Lab Coat | Not generally required if performed in a biological safety cabinet |
| In Vivo Studies (Dosing and Handling) | Safety Goggles | Double Nitrile Gloves | Disposable Lab Coat or Gown | N95 Respirator (depending on aerosol generation potential) |
| Waste Disposal | Safety Goggles | Double Nitrile Gloves | Disposable Lab Coat or Gown | N95 Respirator (if handling dry waste) |
Operational and Disposal Plans
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For procedures with a high risk of aerosol generation, a glove box or other containment enclosure may be necessary.
Handling Procedures:
-
Avoid creating dust when handling the solid compound.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
Prepare solutions in a chemical fume hood.
-
Clearly label all containers with the compound name and associated hazards.
Disposal:
-
All solid waste contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.
-
Liquid waste should be collected in a designated, sealed waste container and disposed of according to institutional and local regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain.
Experimental Protocol Considerations
When designing experiments with this compound, researchers should incorporate safety measures into the protocol itself. This includes minimizing the quantities of the compound used, performing risk assessments for each step, and ensuring that all personnel are trained on the specific hazards and handling procedures.
Below is a logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
